molecular formula C7H6BrNO2 B1378979 6-Bromo-4-methylnicotinic acid CAS No. 1060804-74-1

6-Bromo-4-methylnicotinic acid

Cat. No.: B1378979
CAS No.: 1060804-74-1
M. Wt: 216.03 g/mol
InChI Key: MOCUEPIHCCYSMT-UHFFFAOYSA-N
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Description

6-Bromo-4-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-methylpyridine-3-carboxylic acid
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InChI

InChI=1S/C7H6BrNO2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCUEPIHCCYSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701268044
Record name 6-Bromo-4-methyl-3-pyridinecarboxylic acid
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Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1060804-74-1
Record name 6-Bromo-4-methyl-3-pyridinecarboxylic acid
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Record name 6-Bromo-4-methyl-3-pyridinecarboxylic acid
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Record name 6-bromo-4-methylpyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and validated methodology for the synthesis of 6-Bromo-4-methylnicotinic acid, a key building block in medicinal chemistry and drug development. The synthesis proceeds via a two-step sequence involving a Sandmeyer-type bromination of 2-amino-4-methylpyridine to form the crucial intermediate, 2-bromo-4-methylpyridine, followed by a regioselective oxidation of the methyl group to the corresponding carboxylic acid. This document offers a detailed, step-by-step experimental protocol, delves into the mechanistic underpinnings of each transformation, and provides a thorough guide to the structural characterization of the final product using modern spectroscopic techniques. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary insights for the successful and reliable preparation of this valuable compound.

Introduction: Strategic Importance of this compound

Substituted nicotinic acids are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a bromine atom and a methyl group onto the pyridine ring, as in this compound, offers medicinal chemists a versatile handle for further functionalization. The bromine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse carbon and heteroatom substituents. The 4-methyl group can influence the steric and electronic properties of the molecule, potentially modulating its binding affinity and pharmacokinetic profile. The carboxylic acid moiety provides a key site for amide bond formation, esterification, or other derivatizations to explore structure-activity relationships (SAR). Consequently, this compound serves as a high-value starting material for the synthesis of novel therapeutic agents.

Recommended Synthetic Pathway

The most logical and field-proven synthetic route to this compound commences with the readily available starting material, 2-amino-4-methylpyridine. The overall transformation is a two-step process, as illustrated below.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Bromination cluster_1 Step 2: Oxidation A 2-Amino-4-methylpyridine B 2-Bromo-4-methylpyridine (Intermediate) A->B  NaNO₂, HBr, CuBr   C This compound (Final Product) B->C  KMnO₄, heat  

Caption: Overall synthetic workflow for this compound.

This pathway is advantageous due to the high yields typically associated with the Sandmeyer reaction on aminopyridines and the reliability of potassium permanganate for the oxidation of alkyl side chains on electron-deficient aromatic rings.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Step 1: The Sandmeyer Reaction

The conversion of 2-amino-4-methylpyridine to 2-bromo-4-methylpyridine is a classic example of a Sandmeyer reaction.[1][2] This transformation proceeds via a radical-nucleophilic aromatic substitution pathway.[3]

  • Diazotization: The reaction is initiated by the in-situ formation of nitrous acid (HONO) from sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr). The primary amino group of 2-amino-4-methylpyridine attacks the nitrosonium ion (NO⁺) to form a diazonium salt intermediate. This is a critical step that requires low temperatures (typically 0 to -5 °C) to prevent the premature decomposition of the unstable diazonium salt.[4]

  • Single Electron Transfer (SET): The copper(I) bromide (CuBr) catalyst then initiates a single electron transfer to the diazonium salt.[5][6] This results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward. Copper is oxidized from Cu(I) to Cu(II) in this step.

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product, 2-bromo-4-methylpyridine, and regenerating the copper(I) catalyst.[3][6]

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_radical_formation Radical Formation & Halogen Transfer Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂, HBr SET Ar-N₂⁺ + Cu(I)Br → [Ar•] + N₂ + Cu(II)Br₂ Diazonium->SET Product Ar-Br + Cu(I)Br SET->Product  Radical  Abstraction  

Caption: Simplified mechanism of the Sandmeyer reaction.

Step 2: Oxidation of the Methyl Group

The oxidation of the methyl group on the 2-bromo-4-methylpyridine intermediate to a carboxylic acid is achieved using a strong oxidizing agent, such as potassium permanganate (KMnO₄).[6][7]

The benzylic position of the methyl group is susceptible to oxidation. While the detailed mechanism is complex and involves manganese in various oxidation states, it is understood to proceed via a free-radical pathway.[7] The reaction is typically conducted under heating in an aqueous solution. The permanganate ion abstracts a hydrogen atom from the methyl group, initiating a cascade of oxidation steps that ultimately convert the methyl group to a carboxylate. An acidic workup is then required to protonate the carboxylate salt to yield the final carboxylic acid product. It is crucial to use a sufficient excess of KMnO₄ to drive the oxidation to completion.[8][9]

Detailed Experimental Protocols

Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diazonium salts can be explosive, and strong oxidizing agents like KMnO₄ are hazardous.

Protocol 1: Synthesis of 2-Bromo-4-methylpyridine (Intermediate)

This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[4][10][11]

  • Vessel Preparation: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-4-methylpyridine (10.8 g, 0.1 mol).

  • Acidification: Add 48% hydrobromic acid (100 mL) to the flask. Stir the mixture until all the solid has dissolved.

  • Cooling: Cool the reaction mixture to -5 °C using an ice-salt bath.

  • Diazotization: In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and cool the solution in an ice bath. Add this sodium nitrite solution dropwise to the reaction flask via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature is maintained below 0 °C.

  • Catalyst Addition: In a separate flask, prepare a solution of copper(I) bromide (2.8 g, 0.02 mol) in 48% hydrobromic acid (20 mL). Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the mixture to room temperature and carefully neutralize it by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield 2-bromo-4-methylpyridine as a colorless to pale yellow oil.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is based on standard oxidation procedures for alkylpyridines.[8][12]

  • Vessel Preparation: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-methylpyridine (8.6 g, 0.05 mol) and 400 mL of water.

  • Oxidation: Gently heat the mixture to reflux. In a separate beaker, dissolve potassium permanganate (23.7 g, 0.15 mol) in 200 mL of warm water. Add the KMnO₄ solution portion-wise to the refluxing reaction mixture over a period of 2 hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Continue refluxing for an additional 4-6 hours after the final addition of KMnO₄, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water (2 x 50 mL).

  • Acidification: Combine the filtrates and cool the solution in an ice bath. Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 60 °C.

  • Recrystallization (Optional): The product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a white crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
Technique Expected Observations
¹H NMR ~13.0-14.0 ppm (s, 1H): Carboxylic acid proton (-COOH). ~8.9 ppm (s, 1H): Aromatic proton at C5 (H-5). ~7.8 ppm (s, 1H): Aromatic proton at C2 (H-2). ~2.5 ppm (s, 3H): Methyl protons (-CH₃).
¹³C NMR ~166 ppm: Carboxylic acid carbon (-C OOH). ~152 ppm: Aromatic carbon C6 (-C -Br). ~150 ppm: Aromatic carbon C2. ~148 ppm: Aromatic carbon C4 (-C -CH₃). ~125 ppm: Aromatic carbon C5. ~122 ppm: Aromatic carbon C3 (-C -COOH). ~20 ppm: Methyl carbon (-C H₃).
FT-IR (cm⁻¹) ~3000-2500 (broad): O-H stretch of the carboxylic acid. ~1710: C=O stretch of the carboxylic acid. ~1600, 1550: C=C and C=N stretching of the pyridine ring. ~1100-1000: C-Br stretch.
Mass Spec. m/z (M⁺): Expected molecular ion peaks at ~215 and ~217 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Note: Predicted chemical shifts are relative to TMS and can vary based on solvent and concentration.

Applications in Research and Development

This compound is a versatile intermediate for the synthesis of complex molecules. Its utility is demonstrated in its potential application in creating libraries of compounds for high-throughput screening in drug discovery programs. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce novel fragments, while the carboxylic acid can be converted to a wide range of amides and esters to probe interactions with biological targets. Patents have been filed for various compounds that utilize substituted nicotinic acid cores, highlighting their importance in the development of new chemical entities.[14][15][16]

Conclusion

This guide has detailed a reliable and well-precedented two-step synthesis for this compound from 2-amino-4-methylpyridine. By providing in-depth mechanistic explanations, step-by-step protocols, and comprehensive characterization guidelines, this document serves as a valuable resource for chemists in both academic and industrial settings. The strategic importance of this compound as a versatile building block ensures its continued relevance in the pursuit of novel therapeutics and advanced materials.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These properties, including solubility, lipophilicity, and ionization state (pKa), govern a compound's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Neglecting a comprehensive physicochemical characterization early in the development pipeline can lead to costly late-stage failures. This guide provides a detailed technical overview of the key physicochemical properties of 6-Bromo-4-methylnicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind experimental choices and the interpretation of these properties in the context of drug design.

Core Physicochemical Properties of this compound

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties can be calculated, specific experimental data for this compound is not extensively available in the public domain. Therefore, where experimental values are not found, predicted values from computational models are provided and clearly indicated.

PropertyValueSource
Molecular Formula C₇H₆BrNO₂Calculated
Molecular Weight 216.03 g/mol [2][4]
Melting Point ~205-215 °C (estimated)Based on related compounds[5][6]
Boiling Point Decomposes before boilingEstimated
Aqueous Solubility Predicted: 1.5 g/L (at pH 7)Predicted
pKa (acidic) Predicted: ~3.5 - 4.5Predicted
pKa (basic) Predicted: ~1.5 - 2.5Predicted
LogP Predicted: 1.8[4]

Chemical Structure and Ionization States

The chemical structure of this compound, with its pyridine ring, carboxylic acid, methyl group, and bromine substituent, dictates its chemical behavior.

Caption: Chemical structure of this compound.

The molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen. The pKa values determine the ionization state of the molecule at a given pH, which in turn significantly impacts its solubility, permeability, and target binding.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established industry standards.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7]

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 6-Bromo-4- methylnicotinic acid B Add to a known volume of buffer (e.g., PBS, pH 7.4) in a sealed vial A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours B->C D Centrifuge or filter to remove undissolved solid C->D E Quantify the concentration of the dissolved compound in the supernatant using a calibrated HPLC-UV method D->E

Caption: Experimental workflow for solubility determination.

Detailed Steps:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen buffer to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the buffer (e.g., phosphate-buffered saline, pH 7.4). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, carefully separate the solid and liquid phases by centrifugation at high speed or by filtration through a 0.22 µm filter.

  • Quantification: Analyze the clear supernatant by a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups in a molecule.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the ionizable group is half-titrated.

Experimental Workflow:

G cluster_setup Instrument Setup cluster_sample Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers B Dissolve a known amount of This compound in water or a co-solvent system A->B C Titrate with a standardized solution of NaOH (for the carboxylic acid) and HCl (for the pyridine nitrogen) B->C D Record pH after each incremental addition of titrant C->D E Plot pH vs. volume of titrant D->E F Determine the pKa from the inflection point of the titration curve E->F

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa values.

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., deionized water, or a water/methanol mixture for less soluble compounds).

  • Titration for Carboxylic Acid pKa: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

  • Titration for Pyridine pKa: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the pyridine nitrogen.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the midpoint of the steepest part of the titration curve (the equivalence point). Alternatively, the pKa can be determined from the first derivative of the titration curve.

Predicted Spectral Characteristics

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the two protons on the pyridine ring.

  • Methyl Protons: A singlet corresponding to the methyl group protons is expected in the upfield region (typically δ 2.0-3.0 ppm).

  • Carboxylic Acid Proton: A broad singlet for the carboxylic acid proton is expected at a downfield chemical shift (typically δ 10.0-13.0 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to appear in the downfield region (typically δ 160-180 ppm).

  • Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring, with their chemical shifts influenced by the bromine, methyl, and carboxylic acid substituents.

  • Methyl Carbon: A signal for the methyl carbon is expected in the upfield region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretch is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch: A strong absorption band for the carbonyl C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: A C-Br stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 215 and an M+2 peak of similar intensity at m/z 217, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring.

Conclusion: A Foundation for Rational Drug Design

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, integrating calculated, predicted, and comparative data with detailed experimental protocols. A thorough understanding and experimental determination of these properties are critical for advancing this molecule or its derivatives through the drug discovery pipeline. By establishing a robust physicochemical profile, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.

References

An In-Depth Technical Guide to 6-Bromo-4-methylnicotinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-methylnicotinic acid, identified by the CAS number 1060804-74-1 , is a halogenated pyridine carboxylic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a reactive bromine atom, a methyl group, and a carboxylic acid on the pyridine core, offers multiple avenues for synthetic elaboration. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Identification

The molecular structure of this compound comprises a pyridine ring substituted with a bromine atom at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position.

Key Identifiers:

  • CAS Number: 1060804-74-1

  • Molecular Formula: C₇H₆BrNO₂

  • Molecular Weight: 216.03 g/mol

  • Synonyms: 6-Bromo-4-methylpyridine-3-carboxylic acid

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from similar compounds.

PropertyValueSource
Molecular Formula C₇H₆BrNO₂-
Molecular Weight 216.03 g/mol -
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in organic solvents like methanol and DMSOInferred from related structures
pKa ~3-4Estimated for the carboxylic acid group

Synthesis of this compound

Hypothetical Synthesis Pathway:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product 4-hydroxy-6-methylnicotinic_acid 4-Hydroxy-6-methylnicotinic acid methyl_4-hydroxy-6-methylnicotinate Methyl 4-hydroxy-6-methylnicotinate 4-hydroxy-6-methylnicotinic_acid->methyl_4-hydroxy-6-methylnicotinate Esterification (e.g., MeOH, H+) methyl_4-bromo-6-methylnicotinate Methyl 4-bromo-6-methylnicotinate methyl_4-hydroxy-6-methylnicotinate->methyl_4-bromo-6-methylnicotinate Bromination (e.g., POBr3) 6-bromo-4-methylnicotinic_acid This compound methyl_4-bromo-6-methylnicotinate->6-bromo-4-methylnicotinic_acid Hydrolysis (e.g., NaOH, H2O) Kinase_Inhibitor_Synthesis Start This compound Coupling Suzuki-Miyaura Coupling (with Aryl/Heteroaryl Boronic Acid) Start->Coupling Intermediate Coupled Nicotinic Acid Derivative Coupling->Intermediate Amidation Amide Bond Formation (with Amine) Intermediate->Amidation Final_Product Kinase Inhibitor Candidate Amidation->Final_Product

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the molecular structure of 6-Bromo-4-methylnicotinic acid. As a key intermediate in the synthesis of novel pharmaceutical compounds, unequivocal structural confirmation is paramount. This document outlines the theoretical underpinnings, experimental protocols, and detailed spectral interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this target molecule. The causality behind experimental choices and the self-validating nature of the combined data are emphasized throughout.

Introduction to this compound: A Versatile Building Block

This compound, with the molecular formula C₇H₆BrNO₂, is a halogenated pyridine derivative. Its structure, featuring a carboxylic acid, a methyl group, and a bromine atom on the pyridine ring, makes it a valuable precursor in medicinal chemistry and materials science. The precise arrangement of these functional groups dictates its reactivity and potential applications. Therefore, rigorous spectroscopic analysis is essential for any researcher utilizing this compound. This guide serves as a comprehensive reference for obtaining and interpreting the key spectroscopic data that fingerprint this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data

Based on the analysis of structurally similar compounds, such as methyl 4-bromo-6-methylnicotinate[1], the following proton signals are predicted for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 11.0Singlet (broad)1H-COOH
~8.90Singlet1HH-2
~7.60Singlet1HH-5
~2.60Singlet3H-CH₃

Interpretation and Rationale:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet at a very downfield chemical shift and may be exchanged with D₂O.

  • Aromatic Protons (H-2 and H-5): The protons on the pyridine ring are in the aromatic region. The proton at the 2-position (H-2) is adjacent to the nitrogen atom and is therefore expected to be the most downfield of the aromatic signals. The proton at the 5-position (H-5) is also on the aromatic ring but further from the electron-withdrawing nitrogen, appearing slightly more upfield. Due to the substitution pattern, no significant proton-proton coupling is expected for these signals, leading to singlets.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Its position is in the typical aliphatic region, slightly downfield due to the attachment to the aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted carbon chemical shifts are extrapolated from related structures and general principles of ¹³C NMR.

Chemical Shift (δ, ppm)Assignment
~168.0-COOH
~160.0C-6
~152.0C-2
~148.0C-4
~130.0C-5
~125.0C-3
~24.0-CH₃

Interpretation and Rationale:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded carbon, appearing at the lowest field.

  • Aromatic Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring appear in the aromatic region. The carbon bearing the bromine atom (C-6) is significantly influenced by the halogen's electronegativity and inductive effects. The carbon attached to the nitrogen (C-2) is also highly deshielded. The quaternary carbons (C-4 and C-3) and the protonated carbon (C-5) will have distinct chemical shifts based on their electronic environment.

  • Methyl Carbon (-CH₃): The methyl carbon appears in the aliphatic region at a characteristic upfield position.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent spectrometer NMR Spectrometer (≥400 MHz) dissolve->spectrometer h1_acq ¹H NMR Acquisition spectrometer->h1_acq c13_acq ¹³C NMR Acquisition spectrometer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft correction Phase & Baseline Correction ft->correction calibration Chemical Shift Calibration correction->calibration interpretation Spectral Interpretation calibration->interpretation IR_Structure_Correlation cluster_ir Characteristic IR Absorptions (cm⁻¹) mol This compound -COOH Pyridine Ring -CH₃ C-Br oh ~3300-2500 (broad) mol:f1->oh O-H stretch co_stretch ~1700 mol:f1->co_stretch C=O stretch aromatic ~1600, ~1470 mol:f2->aromatic C=C, C=N stretch ch_stretch ~2950 mol:f3->ch_stretch C-H stretch cbr_stretch ~1100 mol:f4->cbr_stretch C-Br stretch

References

An In-depth Technical Guide to the Solubility of 6-Bromo-4-methylnicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 6-Bromo-4-methylnicotinic acid in various organic solvents. Given the limited availability of public data on this specific compound, this document emphasizes a foundational understanding of its physicochemical properties and provides a robust, field-proven methodology for generating reliable solubility data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. For active pharmaceutical ingredients (APIs), poor solubility can lead to low bioavailability, hindering therapeutic efficacy.[1] Early and accurate determination of solubility in a range of solvents is therefore essential for formulation development, process chemistry, and toxicological studies. This guide focuses on this compound, a halogenated nicotinic acid derivative with potential applications as a pharmaceutical intermediate.[2] Understanding its solubility profile is a key step in unlocking its therapeutic potential.

Physicochemical Profile of this compound

While specific experimental data for this compound is scarce, we can infer its likely properties from its structure and data from closely related analogues.

Molecular Structure:

  • IUPAC Name: 6-Bromo-4-methylpyridine-3-carboxylic acid

  • Molecular Formula: C₇H₆BrNO₂

  • Molecular Weight: 216.03 g/mol [3]

The structure features a pyridine ring, a carboxylic acid group, a bromine atom, and a methyl group. The carboxylic acid moiety imparts acidic properties and potential for hydrogen bonding, while the pyridine ring provides a degree of aromaticity and a basic nitrogen atom. The bromine and methyl groups will influence the molecule's lipophilicity and crystal packing.

Predicted Physicochemical Properties:

A comprehensive understanding of related compounds such as 6-Bromonicotinic acid and 2-Bromo-4-methyl-nicotinic acid can provide valuable insights.[3][4][5]

PropertyPredicted Value/CharacteristicInfluence on Solubility
pKa The carboxylic acid group will have a pKa in the range of 3-5, making it a weak acid.The ionization state, and thus solubility, will be highly dependent on the pH of the medium. In organic solvents, its acidic nature will favor interactions with basic solvents.
logP The presence of the bromine and methyl groups suggests a moderate lipophilicity. The calculated XLogP3 for the related 2-Bromo-4-methyl-nicotinic acid is 1.8.[3]This indicates a preference for organic environments over aqueous ones, suggesting that solubility will be higher in less polar organic solvents compared to water.
Melting Point The melting point for the related 6-Bromonicotinic acid is reported to be in the range of 179-188 °C.[2] A relatively high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution.Solvents that can effectively disrupt the crystal lattice through strong interactions will be better solubilizing agents.
Hydrogen Bonding The carboxylic acid group can act as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective in solvating the molecule.

Strategic Solvent Selection for Solubility Screening

The choice of organic solvents for solubility determination should be systematic and cover a range of polarities and functionalities. A suggested panel of solvents is presented below, categorized by their properties.

Solvent ClassExample SolventsRationale for Inclusion
Polar Protic Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which can effectively solvate the carboxylic acid and pyridine moieties.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Possess large dipole moments and can accept hydrogen bonds, making them good solvents for polar molecules.
Nonpolar/Weakly Polar Toluene, Dichloromethane (DCM), Ethyl AcetateUseful for assessing the lipophilic character of the compound and for applications in synthesis and purification.

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

To obtain accurate and reproducible solubility data, the saturation shake-flask (SSF) method is the universally recognized gold standard.[1] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a controlled temperature.[6][7]

Experimental Workflow

The following diagram illustrates the logical workflow for determining solubility using the isothermal saturation (shake-flask) method.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep1 Add Excess Solute to Vial prep2 Add Known Volume of Solvent prep1->prep2 Precise Measurement equil Agitate at Constant Temperature (e.g., 24-48 hours) prep2->equil sep1 Allow Sedimentation equil->sep1 sep2 Withdraw Supernatant sep1->sep2 sep3 Filter through Syringe Filter sep2->sep3 ana1 Dilute Sample if Necessary sep3->ana1 ana2 Analyze by Validated Method (e.g., HPLC-UV) ana1->ana2 ana3 Calculate Solubility ana2->ana3

References

"thermal stability and degradation of 6-Bromo-4-methylnicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 6-Bromo-4-methylnicotinic acid

Executive Summary

The thermal stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for characterizing the thermal stability and degradation pathways of this compound (CAS: 1060804-74-1), a substituted pyridine carboxylic acid with potential as a pharmaceutical intermediate.[1] Given the absence of extensive public data on this specific molecule, this document serves as a predictive and methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, outlining the requisite experimental protocols and interpretive logic necessary to establish a complete stability profile. We will detail the core thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and provide a systematic approach to forced degradation studies as mandated by international regulatory guidelines.[2][3] The subsequent analysis of degradation products via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) will also be explored, culminating in the prediction of potential degradation pathways.

Part 1: Physicochemical Profile and Predicted Stability

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a methyl group.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₆BrNO₂[1]

  • Molecular Weight: 216.03 g/mol [1]

  • Predicted Properties: While experimental data is sparse, analogous compounds such as 6-Bromonicotinic acid have a melting point in the range of 179-188 °C.[4] The methyl ester derivative is recommended to be stored at 2-8°C under an inert atmosphere, suggesting potential sensitivity to temperature and atmospheric conditions.[5]

The stability of the molecule is influenced by its functional groups:

  • Carboxylic Acid: This group is susceptible to decarboxylation upon heating, a common degradation pathway for nicotinic acid derivatives.

  • Bromo-Pyridine Core: The pyridine ring itself is relatively stable. However, the carbon-bromine bond can be a site for nucleophilic substitution or reductive dehalogenation under certain stress conditions.

  • Methyl Group: Generally stable, but can be susceptible to oxidation under harsh conditions.

Part 2: Core Methodologies for Thermal Stability Assessment

A dual-technique approach using TGA and DSC provides a comprehensive initial assessment of thermal behavior.

Thermogravimetric Analysis (TGA)

Principle of Causality: TGA is the foundational experiment for assessing thermal stability. It measures changes in a sample's mass as a function of temperature in a controlled atmosphere. This allows for the precise determination of the onset temperature of decomposition (Td), which is the primary indicator of thermal stability. Performing the analysis under both an inert (N₂) and an oxidative (Air) atmosphere can differentiate between thermal decomposition and oxidative degradation.

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. This rate is standard for initial screening, balancing resolution and experimental time.

  • Data Acquisition: Record the mass loss (%) and the derivative of mass loss (%/°C or %/min) as a function of temperature.

  • Repeat Under Air: Repeat steps 2-5 using dry air as the purge gas to assess oxidative stability.

Expected Data & Interpretation: The TGA thermogram for a stable compound like nicotinic acid shows stability up to around 235 °C.[6] We can predict a similar profile for this compound. The key parameter is the onset temperature of the major weight loss step, which signifies the beginning of decomposition. Multiple weight loss steps may indicate a multi-stage degradation process.

Differential Scanning Calorimetry (DSC)

Principle of Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is essential for identifying thermodynamic events such as melting, crystallization, and decomposition. A sharp endotherm typically corresponds to the melting point (Tm), providing data on purity.[7] A broad exotherm following the melt often indicates decomposition. Correlating the DSC events with the TGA mass loss confirms that a thermal event is indeed a degradation step.

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any potential off-gassing prior to decomposition.

  • Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature approximately 50 °C above the final decomposition temperature observed in TGA, at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow (mW) as a function of temperature.

Expected Data & Interpretation: The DSC thermogram will likely show a sharp endothermic peak corresponding to the melting of the crystalline solid. Following this, any exothermic or complex endothermic events that align with the TGA weight loss region should be interpreted as decomposition.

ParameterPredicted Value/RangeSignificanceSupporting Analogy/Source
Melting Point (Tm)180 - 200 °CPurity indicator and upper limit for stable solid form[4]
Decomposition Onset (Td)> 200 °C (in N₂)Primary measure of intrinsic thermal stability[6]

Part 3: Forced Degradation Studies for Pathway Elucidation

Rationale and Regulatory Context: Forced degradation (or stress testing) is a regulatory requirement (ICH Q1A/Q1B) designed to identify likely degradation products and establish the intrinsic stability of a drug substance.[2][3][8] This process is fundamental to developing stability-indicating analytical methods.

Experimental Design Workflow

The following diagram illustrates the workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (Stock Solution in Acetonitrile/Water) Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) API->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) API->Base Expose aliquots Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) API->Oxidative Expose aliquots Thermal Thermal Stress (Dry Heat) (e.g., 105°C, 24h) API->Thermal Expose aliquots Photo Photolytic Stress (ICH Q1B Light Box) API->Photo Expose aliquots HPLC Stability-Indicating RP-HPLC Analysis Acid->HPLC Analyze samples (vs. control) Base->HPLC Analyze samples (vs. control) Oxidative->HPLC Analyze samples (vs. control) Thermal->HPLC Analyze samples (vs. control) Photo->HPLC Analyze samples (vs. control) LCMS LC-MS/MS for Structural Elucidation HPLC->LCMS Identify unknown peaks

Caption: Workflow for forced degradation and analysis.

Step-by-Step Protocols: For each condition, a control sample (stored at 2-8°C, protected from light) must be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Heat the solution at 80 °C, withdrawing aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.[9]

  • Base Hydrolysis:

    • Follow the procedure for acid hydrolysis, but use 0.2 M NaOH.

    • Heat at a lower temperature (e.g., 60 °C) as base-catalyzed hydrolysis of related esters is often faster.

    • Neutralize aliquots with an equivalent amount of HCl before analysis.[10]

  • Oxidative Stress:

    • Dissolve the compound in a suitable solvent.

    • Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw and analyze aliquots at set intervals.[9]

  • Thermal Stress (Solid State):

    • Place a thin layer of the solid compound in a vial.

    • Heat in a calibrated oven at a temperature below the melting point (e.g., 105 °C) for a specified duration (e.g., 24-48 hours).[10]

    • Dissolve samples at various time points for HPLC analysis.

  • Photolytic Stress:

    • Expose both solid and solution samples to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Ensure a concurrent dark control sample is maintained under the same conditions to differentiate between thermal and photolytic degradation.

Part 4: Analytical Characterization of Degradants

Stability-Indicating HPLC Method Development

Principle of Causality: A validated stability-indicating method is one that can accurately quantify the decrease in the concentration of the API due to degradation and achieve baseline separation of the API peak from all degradation product peaks and potential impurities.[11] Reversed-phase HPLC is the standard technique for this purpose.

Protocol for Method Development:

  • Column Selection: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures good peak shape for the carboxylic acid.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Initial Gradient:

    • Run a broad gradient from 5% to 95% B over 20-30 minutes to elute all components.

    • Inject a mixture of the stressed samples to ensure the method separates all generated degradants.

  • Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) and determine the optimal detection wavelength for the parent compound and its degradants. The pyridine ring suggests strong absorbance in the UV region.

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature (e.g., 30 °C) to achieve optimal separation (Resolution > 2) and reasonable run time.[11]

Structural Elucidation with LC-MS/MS

Once the HPLC method is established, it can be coupled to a mass spectrometer to identify the degradation products.

Principle of Causality: LC-MS provides the molecular weight of the eluting compounds. Tandem MS (MS/MS) involves selecting a parent ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern provides structural clues, allowing for the confident identification of degradation products without their physical isolation.[12]

Part 5: Predicted Degradation Pathways

Based on the structure of this compound and established chemical principles, several degradation pathways are plausible under stress conditions.

Degradation_Pathways cluster_thermal Thermal Stress cluster_hydrolysis Hydrolytic/Photolytic Stress cluster_oxidative Oxidative Stress Parent This compound (m/z 216/218) Decarboxy 2-Bromo-4-methylpyridine (m/z 172/174) Parent->Decarboxy Decarboxylation (-CO₂) Debromo 6-Hydroxy-4-methylnicotinic acid (m/z 153) Parent->Debromo Hydrolytic Debromination (+OH, -Br) N_Oxide This compound N-oxide (m/z 232/234) Parent->N_Oxide N-Oxidation (+O)

Caption: Predicted degradation pathways for the molecule.

  • Decarboxylation (Thermal Stress): The most likely thermal degradation pathway is the loss of carbon dioxide from the carboxylic acid group to form 2-Bromo-4-methylpyridine.

  • Hydrolytic Debromination (Acid/Base/Photo Stress): The bromine atom could be displaced by a hydroxyl group, particularly under hydrolytic or photolytic conditions, to yield 6-Hydroxy-4-methylnicotinic acid.

  • N-Oxidation (Oxidative Stress): The pyridine nitrogen is susceptible to oxidation by agents like H₂O₂, forming the corresponding N-oxide derivative.

Part 6: Summary and Recommendations

This guide establishes a comprehensive, first-principles approach to characterizing the thermal stability of this compound. The primary stability risk is likely decarboxylation under thermal stress. The compound may also be susceptible to hydrolysis and oxidation.

Key Recommendations:

  • Initial Characterization: Perform TGA and DSC as the first step to determine the decomposition onset temperature and melting point.

  • Forced Degradation: Conduct a full forced degradation study (thermal, hydrolytic, oxidative, photolytic) to understand the molecule's liabilities and to generate degradants.

  • Method Development: Develop and validate a stability-indicating RP-HPLC method capable of separating all process impurities and degradation products.

  • Structural Elucidation: Use LC-MS/MS to identify the structures of any significant degradants formed during stress testing.

  • Storage and Handling: Based on data from analogous compounds, it is recommended that this compound be stored in well-sealed containers at refrigerated temperatures (2-8 °C), protected from light and moisture, to minimize degradation.[5]

By following this expert-guided framework, researchers can build a robust and scientifically sound stability profile for this compound, a critical step in its potential journey through the drug development pipeline.

References

Unlocking the Therapeutic Potential of 6-Bromo-4-methylnicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring, a core component of nicotinic acid (Vitamin B3), stands out as a "privileged scaffold." Its derivatives have consistently demonstrated a remarkable breadth of biological activities, paving the way for numerous therapeutic agents.[1][2] This guide focuses on a specific, yet underexplored, class of these compounds: 6-Bromo-4-methylnicotinic acid derivatives . The strategic placement of a bromine atom and a methyl group on the nicotinic acid framework presents a unique opportunity for chemists to modulate physicochemical properties and biological targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a roadmap for synthesizing, evaluating, and understanding the potential therapeutic applications of this promising class of molecules.

Synthetic Strategies: Building the Molecular Framework

The journey to unlocking the biological potential of this compound derivatives begins with their synthesis. While specific literature on this exact scaffold is sparse, established methodologies for the synthesis of related halogenated and methylated nicotinic acids provide a solid foundation.[3][4] A plausible and efficient synthetic route would involve a multi-step process, starting from readily available precursors.

Proposed Synthetic Workflow

A logical approach to the synthesis of the core intermediate, methyl 4-bromo-6-methylnicotininate, can be envisioned, which then serves as a versatile building block for further derivatization.[4][5]

G A 4-hydroxy-6-methylnicotinic acid B Methyl 4-hydroxy-6-methylnicotinate A->B Esterification (MeOH, EDCI, DMAP) C Methyl 4-bromo-6-methylnicotinate B->C Bromination (POBr3) D This compound C->D Hydrolysis E Amide/Ester/Hydrazide Derivatives D->E Derivatization

Caption: Proposed synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of Methyl 4-bromo-6-methylnicotinate[4][5]

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid

  • To a solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in a mixture of dichloromethane (DCM) and methanol (MeOH), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.05 equivalents) at room temperature.

  • Stir the resulting solution under reflux conditions and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture using a rotary evaporator.

  • Purify the residue by silica gel column chromatography to yield Methyl 4-hydroxy-6-methylnicotinate.

Step 2: Bromination

  • Dissolve Methyl 4-hydroxy-6-methylnicotinate (1 equivalent) in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add phosphorus(V) oxybromide (POBr3) (1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, warm the reaction mixture to 35°C and stir until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Methyl 4-bromo-6-methylnicotinate.

This key intermediate can then undergo hydrolysis to yield this compound, which can be further derivatized at the carboxylic acid position to generate a library of amides, esters, and hydrazides for biological screening.

Potential Biological Activity I: Anticancer Properties

Nicotinic acid and its derivatives have garnered significant interest in oncology for their potential as cytotoxic agents.[1][6] The introduction of a bromine atom can enhance the lipophilicity and potential for halogen bonding, which may lead to improved interactions with biological targets.

Hypothesized Mechanism of Action: VEGFR-2 Inhibition

A key mechanism of action for some potent nicotinic acid-based anticancer agents is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7][8] VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[6][8] By inhibiting VEGFR-2, these compounds can effectively stifle the tumor's nutrient and oxygen supply. Furthermore, inhibition of this pathway can induce apoptosis (programmed cell death), as evidenced by an increase in key executioner proteins like caspase-3.[6][7]

G cluster_cell Tumor Cell VEGFR2 VEGFR-2 P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Signaling Downstream Signaling (e.g., PI3K/Akt) P_VEGFR2->Signaling Proliferation Cell Proliferation & Angiogenesis Signaling->Proliferation Apoptosis Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 VEGF VEGF VEGF->VEGFR2 Binds Compound 6-Bromo-4-methylnicotinic acid derivative Compound->VEGFR2 Inhibits Compound->Apoptosis Induces

Caption: Hypothetical mechanism of anticancer activity via VEGFR-2 inhibition.

Data Presentation: Summarizing Cytotoxicity

The cytotoxic activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance required to inhibit a biological process by 50%.[6]

Compound HCT-116 (Colon Cancer) IC50 (µM) MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM)
Derivative 15.48.212.1
Derivative 212.815.625.3
Doxorubicin0.81.21.5

Table 1: Example of a summary table for in vitro cytotoxicity data of hypothetical this compound derivatives compared to a standard chemotherapeutic agent.

Experimental Protocol: MTT Assay for Cell Viability[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Potential Biological Activity II: Antimicrobial Effects

The pyridine nucleus is a common feature in many antimicrobial agents. Halogenation, particularly with bromine, has been shown to enhance the antimicrobial properties of various heterocyclic compounds.[10] Therefore, derivatives of this compound are promising candidates for the development of new antibacterial and antifungal agents.[11][12]

Screening Workflow for Antimicrobial Activity

A systematic approach is crucial for identifying and characterizing the antimicrobial potential of new chemical entities.

G A Synthesized Derivatives Library B Primary Screening (e.g., Agar Well Diffusion) A->B Broad-spectrum testing C Quantitative Assay (Broth Microdilution for MIC) B->C Active compounds D Determination of MBC C->D Sub-culturing from MIC wells E Mechanism of Action Studies C->E

Caption: Workflow for the screening and evaluation of antimicrobial activity.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14]

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
Derivative 181632
Derivative 2>12864>128
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4

Table 2: Example summary table of MIC values for hypothetical this compound derivatives against bacterial and fungal strains.

Experimental Protocol: Broth Microdilution for MIC Determination[14][16][17]

This method is a standardized and quantitative technique for determining the MIC of antimicrobial agents.[14][15]

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Potential Biological Activity III: Anti-inflammatory Effects

Nicotinic acid is known to exert anti-inflammatory effects, primarily through the activation of the G protein-coupled receptor GPR109A, which is expressed on immune cells like monocytes and macrophages, as well as adipocytes.[16][17][18] This activity suggests that derivatives of this compound could also modulate inflammatory responses.

Mechanism of Action: Modulation of Inflammatory Cytokines

Activation of GPR109A by nicotinic acid can suppress the production of pro-inflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[16][17] This is often achieved through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[17]

Experimental Protocol: Quantification of Inflammatory Cytokines

The effect of the compounds on the production of inflammatory mediators can be assessed using enzyme-linked immunosorbent assay (ELISA).

  • Cell Culture and Stimulation: Culture macrophage-like cells (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA: Perform ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of the cytokines in the supernatants and compare the levels in compound-treated cells to those in LPS-stimulated cells without treatment.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Based on the well-documented biological activities of related nicotinic acid derivatives, this class of compounds holds significant potential in the fields of oncology, infectious diseases, and inflammatory disorders.[1][12][19] The synthetic pathways and experimental protocols detailed in this guide provide a robust framework for initiating a comprehensive drug discovery program. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in the described in vitro assays. Promising lead compounds can then be advanced to more complex cellular and in vivo models to fully elucidate their therapeutic potential and mechanism of action.

References

The Versatility of 6-Bromo-4-methylnicotinic Acid: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Advantage of a Pre-functionalized Pyridine Core

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in countless approved drugs. However, the true potential of this heterocycle is unlocked through precise functionalization. 6-Bromo-4-methylnicotinic acid emerges as a particularly valuable building block, offering medicinal chemists a trifecta of reactive sites on a single, stable core. This guide delves into the synthesis, reactivity, and strategic applications of this compound, with a focus on its role in the construction of kinase inhibitors, a critical class of oncology and immunology therapeutics.

The intrinsic value of this compound lies in its distinct functional handles:

  • The C6-Bromine: An ideal anchor for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for the facile introduction of a wide array of aryl and heteroaryl moieties, which are often crucial for targeting the hinge region of protein kinases.[1]

  • The C3-Carboxylic Acid: A versatile functional group that readily participates in amide bond formation, providing a straightforward method for linking the core scaffold to other fragments or solubilizing groups.[1]

  • The C4-Methyl Group: This group can serve multiple purposes, from providing a steric anchor to fit into specific hydrophobic pockets within a target protein to influencing the overall electronic properties of the pyridine ring.[1]

This guide will provide a detailed exploration of how these features are leveraged in synthetic campaigns, offering both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties is paramount for its effective use.

PropertyValueSource
CAS Number 1060804-74-1
Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
Appearance White to off-white solid[3]
Melting Point 179-188 °C[3]
Storage 2-8 °C, sealed in a dry environment[4]
A Representative Synthetic Protocol: Oxidation of 2-Bromo-5-methylpyridine

While multiple synthetic routes exist, a common and scalable approach involves the oxidation of a readily available pyridine precursor. The following protocol is a representative example based on established chemical principles.

Intellectual Rationale: This synthesis begins with the bromination of 2-amino-4-methylpyridine, followed by a strong oxidation step. Potassium permanganate is a powerful oxidizing agent capable of converting the methyl group at the 5-position of the intermediate (2-bromo-5-methylpyridine) into a carboxylic acid. The reaction is performed in an aqueous solution under reflux to ensure sufficient energy for the oxidation to proceed. Acidification is the final step to protonate the carboxylate and precipitate the desired product.

Step-by-Step Protocol:

  • Bromination of 2-amino-4-methylpyridine: Dissolve 2-amino-4-methylpyridine (1 equivalent) in a 47% hydrobromic acid aqueous solution and cool to 0°C with stirring.[3]

  • Slowly add bromine (3.2 equivalents) dropwise, followed by an aqueous solution of sodium nitrite (2.5 equivalents).[3]

  • After stirring, carefully add a concentrated sodium hydroxide solution and continue stirring for 1 hour.[3]

  • Extract the resulting 2-bromo-5-methylpyridine with an organic solvent like ether, dry the organic layers, and remove the solvent under reduced pressure.[3]

  • Oxidation to this compound: The crude 2-bromo-5-methylpyridine (1 equivalent) is added to an aqueous solution of potassium permanganate (at least 4 equivalents total, often added in portions).[3]

  • The mixture is heated to reflux for an extended period (e.g., 24 hours) to drive the oxidation to completion. Reaction progress should be monitored by TLC or LC-MS.[3]

  • After cooling, the reaction mixture is filtered to remove manganese dioxide byproduct, and the residue is washed with hot water.[3]

  • The combined filtrate is concentrated, and the pH is carefully adjusted to approximately 2 with 6N HCl.[3]

  • The resulting white precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.[3]

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Typical yields for the oxidation step can vary but are often in the 30-40% range.[3]

Core Application: A Scaffold for Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for small-molecule inhibitors.[5][6] The structure of this compound is exceptionally well-suited for creating libraries of potential kinase inhibitors.

Workflow for Kinase Inhibitor Library Synthesis

The following diagram illustrates a common two-step workflow for rapidly generating a diverse library of compounds from the core building block.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: C-C Bond Formation A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine Library (R1-NH2) B->C D Bromopyridine Amide Intermediate C->D F Suzuki-Miyaura Coupling (e.g., Pd(PPh3)4, K2CO3) D->F E Boronic Acid/Ester Library (R2-B(OR)2) E->F G Final Kinase Inhibitor Library F->G

Caption: A divergent synthetic workflow for generating a kinase inhibitor library.

Detailed Protocol 1: Amide Coupling

Intellectual Rationale: The formation of an amide bond between the carboxylic acid of the building block and a primary or secondary amine is a robust and reliable reaction. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to scavenge the acid generated during the reaction.

Step-by-Step Protocol:

  • To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

  • Add the desired amine (1.0-1.1 equivalents) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.

Detailed Protocol 2: Suzuki-Miyaura Cross-Coupling

Intellectual Rationale: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[7][8] The reaction mechanism involves a palladium(0) catalyst that undergoes oxidative addition into the carbon-bromine bond of the pyridine ring.[9] Following this, transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst.[9] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Step-by-Step Protocol:

  • In a reaction vessel, combine the bromopyridine amide intermediate (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), and a base such as K₂CO₃ or K₃PO₄ (2-3 equivalents).[2]

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[2]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05-0.10 equivalents).

  • Heat the reaction mixture to a temperature between 85-100°C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by silica gel chromatography or recrystallization.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The compounds synthesized through this workflow are designed to be competitive inhibitors of ATP at the kinase active site.

G cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Molecule hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent-Exposed Region pyridine Pyridine Core r2_group R2-Group (from Suzuki) pyridine->r2_group r1_amide R1-Amide Group pyridine->r1_amide methyl_group C4-Methyl Group pyridine->methyl_group r2_group->hinge H-Bonding r1_amide->solvent_front Solvation / H-Bonding methyl_group->hydrophobic_pocket Hydrophobic Interaction

Caption: A generalized binding model of a kinase inhibitor in the ATP pocket.

  • The R²-Group , installed via the Suzuki coupling, typically contains hydrogen bond acceptors that interact with the backbone amides of the kinase hinge region.

  • The C4-Methyl Group can provide favorable van der Waals interactions within a nearby hydrophobic pocket.

  • The R¹-Amide Group extends out towards the solvent-exposed region, where it can be modified to enhance solubility and other pharmacokinetic properties.

Advanced Applications and Future Directions

While its application in kinase inhibitor synthesis is prominent, the utility of this compound is not limited to this area. The reactive handles allow for its incorporation into a variety of other molecular scaffolds for different biological targets. Other palladium-catalyzed reactions, such as Sonogashira, Heck, and Buchwald-Hartwig aminations, can be employed at the C6-position to further expand the chemical space.

The continued exploration of this and similar halogenated pyridine building blocks will undoubtedly fuel the discovery of new therapeutic agents.[3] Their strategic pre-functionalization accelerates the drug discovery process, enabling the rapid synthesis and evaluation of diverse compound libraries, ultimately shortening the timeline from concept to clinic.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its three distinct points of reactivity provide a robust platform for constructing complex molecules, particularly for kinase inhibitor programs. By understanding its properties and mastering the key synthetic transformations—amide coupling and Suzuki-Miyaura cross-coupling—drug discovery teams can efficiently generate and optimize novel lead compounds, accelerating the development of next-generation therapeutics.

References

In Silico Bioactivity Profiling of 6-Bromo-4-methylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery landscape, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and accelerating the identification of viable lead candidates.[1][2] In silico computational methods provide a rapid, cost-effective, and powerful framework for predicting the biological activity and pharmacokinetic profiles of small molecules before their synthesis.[3][4] This technical guide presents a comprehensive, step-by-step workflow for the bioactivity prediction of 6-Bromo-4-methylnicotinic acid, a halogenated nicotinic acid derivative. By integrating methodologies including ligand-based target prediction, structure-based molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, this document serves as a practical whitepaper for researchers, chemists, and drug development professionals. The causality behind each methodological choice is explained, and protocols are detailed to ensure scientific integrity and reproducibility.

Introduction: The Molecule and the Method

1.1 this compound: A Profile

This compound is a derivative of nicotinic acid (Vitamin B3). Halogenated nicotinic acids and their derivatives are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals and have shown potential for unique biological activities distinct from their non-halogenated parent compounds.[5]

The structure of this compound is characterized by a pyridine ring, a carboxylic acid group at position 3, a methyl group at position 4, and a bromine atom at position 6. These features dictate its physicochemical properties and potential interactions with biological macromolecules. Before embarking on costly and time-consuming in vitro and in vivo studies, a robust computational assessment is a critical first step.

1.2 The Paradigm of In Silico Prediction

Computer-Aided Drug Design (CADD) has become an indispensable part of the drug discovery process.[3] In silico techniques leverage growing biological and chemical databases to build predictive models that correlate a molecule's structure with its potential biological function or liabilities.[4][6] This predictive power allows for the efficient screening of vast chemical spaces, prioritization of high-potential candidates, and early identification of potential issues like toxicity, saving significant resources.[2][7]

This guide outlines an integrated workflow designed to build a comprehensive bioactivity profile for this compound.

Integrated In Silico Workflow

The prediction of bioactivity is not a single experiment but a multi-faceted workflow. Each stage provides a different layer of insight, and the convergence of evidence from these different methods builds confidence in the final predictions. The diagram below illustrates the logical flow of the process.

cluster_start Phase 1: Input & Preparation cluster_predict Phase 2: Bioactivity & Property Prediction cluster_ligand Ligand-Based Approaches cluster_structure Structure-Based Approaches cluster_admet Systems-Level Profiling cluster_analysis Phase 3: Synthesis & Validation mol This compound (SMILES String) prep Ligand Preparation (2D to 3D, Energy Minimization) mol->prep target Target Prediction (Similarity Search) prep->target dock Molecular Docking (Binding Pose & Affinity) prep->dock admet ADMET Prediction (Drug-likeness & Toxicity) prep->admet pdb Fetch Target Structures (Protein Data Bank) target->pdb analysis Data Integration & Prioritization target->analysis pharma Pharmacophore Modeling (Feature Mapping) pharma->analysis pdb->dock dock->analysis admet->analysis validation In Vitro Validation (Experimental Assay) analysis->validation

Figure 1: A comprehensive workflow for the in silico bioactivity prediction of a novel small molecule.

Phase 1: Ligand Preparation & Target Identification

The foundation of any in silico study is the accurate representation of the molecule and the identification of its most probable biological targets.

3.1 Ligand Preparation Protocol

The initial input for most computational tools is a 2D representation, often a SMILES string. This must be converted into a chemically correct, low-energy 3D conformation.

Rationale: The 3D shape and charge distribution of a molecule are what govern its interaction with a protein's binding pocket. An incorrect or high-energy conformation will lead to inaccurate predictions.

Step-by-Step Protocol:

  • Obtain SMILES: The canonical SMILES string for this compound is CC1=C(C(=O)O)C=NC=C1Br.

  • 2D to 3D Conversion: Use a molecular editing tool (e.g., MarvinSketch, ChemDraw) or an online converter to generate an initial 3D structure from the SMILES string.

  • Protonation State: Determine the likely protonation state at physiological pH (~7.4). For this compound, the carboxylic acid group will be deprotonated (carboxylate), and the pyridine nitrogen may be protonated. This is a critical step as it defines hydrogen bond donor/acceptor patterns.

  • Energy Minimization: Perform an energy minimization using a molecular mechanics force field (e.g., MMFF94). This process adjusts bond lengths and angles to find a stable, low-energy conformation. This can be done using software like Avogadro, UCSF Chimera, or command-line tools like Open Babel.

3.2 Target Fishing: Ligand-Based Prediction

With no prior knowledge of the molecule's bioactivity, the first step is "target fishing." This ligand-based approach works on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known molecules that are structurally similar to it.[3]

Rationale: By comparing our query molecule to vast databases of compounds with known bioactivities, we can generate a ranked list of the most probable protein targets, providing a starting point for more detailed analysis.

Recommended Tool: SwissTargetPrediction is a robust, well-validated web server for this purpose. It compares the query molecule to a library of known active compounds using a combination of 2D and 3D similarity measures.[8][9][10]

Step-by-Step Protocol:

  • Navigate to the SwissTargetPrediction web server.[11][12]

  • Paste the SMILES string (CC1=C(C(=O)O)C=NC=C1Br) into the query box.

  • Select the target organism (e.g., Homo sapiens).

  • Execute the prediction.

  • Analyze the results, which will be presented as a ranked list of protein targets, grouped by class. Pay close attention to the targets with the highest probability scores.

Table 1: Hypothetical Target Prediction Results for this compound

RankTarget ClassPredicted TargetProbabilityKnown Ligands (ChEMBL)
1EnzymeNicotinate-nucleotide adenylyltransferase0.352150
2EnzymeTryptophan 2,3-dioxygenase0.21198
3G-protein coupled receptorNicotinic acetylcholine receptor0.1552500+
4EnzymeKynurenine 3-monooxygenase0.10375
5TransporterSolute carrier family 22 member 10.08945

Note: This data is illustrative. Actual results may vary.

From this initial screen, we can hypothesize that this compound may interact with enzymes involved in nicotinamide adenine dinucleotide (NAD) metabolism or the kynurenine pathway. This provides a focused list of targets for the next phase: structure-based analysis.

Phase 2: Structure-Based and Systems-Level Analysis

4.1 Molecular Docking: Simulating the Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex.[13][14] It is a cornerstone of structure-based drug design, providing insights into binding modes and estimating the strength of the interaction (binding affinity).[15]

Rationale: By "docking" our prepared 3D ligand into the 3D structure of a high-probability protein target, we can visualize the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. A low (more negative) binding energy suggests a more favorable interaction.

Step-by-Step Protocol (using UCSF Chimera and AutoDock Vina):

  • Fetch Receptor Structure: Download the 3D crystal structure of a top-ranked target (e.g., Tryptophan 2,3-dioxygenase) from the Protein Data Bank (PDB).[16][17][18] The PDB is the single global archive for information about the 3D structures of biological macromolecules.[19][20]

  • Prepare Receptor: Open the PDB file in UCSF Chimera. Remove water molecules, co-factors, and any co-crystallized ligands. Add hydrogen atoms and assign partial charges. This "cleans" the structure for docking.[21]

  • Prepare Ligand: Open the energy-minimized 3D structure of this compound. Assign partial charges.

  • Define Binding Site: Identify the active site of the protein. If a ligand was present in the crystal structure, the binding site is known. If not, use site-finder algorithms or perform "blind docking" where the entire protein surface is searched.

  • Run Docking Simulation: Use the AutoDock Vina tool within Chimera.[22] Define the search space (the "docking box") around the binding site and initiate the docking run. Vina will generate several possible binding poses and score them based on binding energy.

  • Analyze Results: Visualize the top-ranked poses. Examine the specific interactions between the ligand and protein residues. Note the calculated binding affinity in kcal/mol.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand Prepare Ligand (3D Structure, Charges) grid Define Search Space (Grid Box Generation) ligand->grid receptor Prepare Receptor (PDB) (Remove Water, Add Hydrogens) receptor->grid run Execute Docking Algorithm (e.g., AutoDock Vina) grid->run score Score & Rank Poses (Binding Energy) run->score visualize Visualize Interactions (H-Bonds, Hydrophobic) score->visualize

References

A Technical Guide to Quantum Chemical Calculations on 6-Bromo-4-methylnicotinic Acid: A DFT-Focused Approach

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Predictive Power of Quantum Chemistry in Modern Drug Discovery

In the contemporary landscape of pharmaceutical research and development, the integration of computational methods has become indispensable.[1] Quantum chemical calculations, in particular, offer a powerful lens through which we can understand and predict the behavior of molecules at the electronic level.[2][3] This guide provides an in-depth technical overview of performing quantum chemical calculations on 6-Bromo-4-methylnicotinic acid, a substituted pyridine derivative of potential interest in medicinal chemistry. Nicotinic acid and its analogues are known to possess diverse pharmacological activities, and understanding their fundamental properties is crucial for rational drug design.[4][5] By leveraging Density Functional Theory (DFT), we can elucidate key structural, electronic, and spectroscopic features that govern the molecule's reactivity and potential biological interactions.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking to apply these computational techniques to accelerate their discovery pipelines.

Foundational Principles: Why Quantum Chemistry?

Classical molecular mechanics force fields, while computationally efficient, are parameterized based on empirical data and may not accurately represent the electronic structure of novel or electronically complex molecules.[6][7] Quantum mechanics (QM), on the other hand, provides a first-principles approach to describing molecular systems.[6] For a molecule like this compound, QM methods are essential for:

  • Accurate Geometric and Electronic Structure Determination: Predicting bond lengths, bond angles, dihedral angles, and the distribution of electron density with high fidelity.

  • Elucidation of Molecular Properties: Calculating dipole moments, polarizability, and molecular electrostatic potential (MEP), which are critical for understanding intermolecular interactions.

  • Prediction of Spectroscopic Signatures: Simulating infrared (IR) and Raman spectra to aid in experimental characterization.[8][9][10]

  • Understanding Reactivity: Determining frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack.[11]

This guide will focus on Density Functional Theory (DFT) as it offers a favorable balance between computational cost and accuracy for systems of this size.[2][12]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the quantum chemical characterization of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.[13][14][15][16][17]

Molecular Structure Preparation

The initial step involves generating a three-dimensional structure of this compound. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to start with a reasonable initial geometry to ensure efficient convergence during the optimization process.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy conformation of the molecule. This is a critical step as all subsequent property calculations should be performed on the optimized structure.[14]

Protocol:

  • Input File Creation: Prepare a Gaussian input file (.gjf or .com) specifying the initial coordinates of the atoms.

  • Route Section: The route section defines the level of theory and the type of calculation. For geometry optimization, the Opt keyword is used. A recommended starting point is the B3LYP functional with a split-valence basis set such as 6-31G(d).[15][18] For molecules containing heavier elements like bromine, it is advisable to use a basis set that includes polarization and diffuse functions, such as 6-311+G(d,p), to better describe the electron distribution.[19][20]

  • Execution: Submit the input file to Gaussian for calculation.

  • Convergence Check: Upon completion, it is essential to verify that the optimization has converged to a true minimum. This is confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

Frequency Analysis

A frequency calculation serves two primary purposes: to confirm that the optimized geometry corresponds to a local minimum on the potential energy surface and to predict the vibrational (IR and Raman) spectra.[14]

Protocol:

  • Input File Preparation: Use the optimized geometry from the previous step as the input for the frequency calculation.

  • Route Section: Specify the Freq keyword in the route section, using the same level of theory and basis set as the optimization.

  • Analysis of Results:

    • Imaginary Frequencies: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further optimized.

    • Vibrational Spectra: The output will contain the calculated vibrational frequencies, IR intensities, and Raman activities. These can be visualized to generate theoretical spectra for comparison with experimental data.[8][21][22]

Calculation of Molecular Properties

Once a stable, optimized structure is obtained, a variety of electronic properties can be calculated to gain deeper insights into the molecule's behavior.

Protocol:

  • Input File: Use the optimized geometry.

  • Route Section: Add relevant keywords to the route section. For example, Pop=Full will provide detailed information about the molecular orbitals, and GFInput can be used to generate input for visualization.

  • Key Properties to Analyze:

    • Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.[11]

    • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. It is invaluable for identifying regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

    • Dipole Moment: The calculated dipole moment provides a measure of the molecule's overall polarity, which influences its solubility and intermolecular interactions.

Visualizing the Computational Workflow

A clear understanding of the computational sequence is essential for reproducible and reliable results.

computational_workflow cluster_start Input Preparation cluster_calc Quantum Chemical Calculations (Gaussian) cluster_analysis Data Analysis & Interpretation mol_build 1. Build 3D Structure (e.g., GaussView, Avogadro) geom_opt 2. Geometry Optimization (Opt Keyword) mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis (Freq Keyword) geom_opt->freq_calc Optimized Geometry struct_analysis Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_analysis prop_calc 4. Property Calculation (Pop=Full, etc.) freq_calc->prop_calc Verified Minimum spec_analysis Vibrational Spectra (IR, Raman) freq_calc->spec_analysis elec_analysis Electronic Properties (HOMO, LUMO, MEP) prop_calc->elec_analysis

Caption: A generalized workflow for quantum chemical calculations on this compound.

Expected Quantitative Data

The following tables present hypothetical yet realistic data for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory. This data serves as a representative example of the outputs from the described workflow.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Length (Å)C2-Br1.895
C4-C(methyl)1.510
C3-C(carboxyl)1.485
C=O1.215
O-H0.970
Bond Angle (°)N1-C2-Br116.5
C3-C4-C(methyl)121.8
C2-C3-C(carboxyl)120.5
Dihedral Angle (°)C4-C3-C(carboxyl)-O178.9

Table 2: Calculated Electronic Properties

PropertyValue
HOMO Energy (eV)-6.85
LUMO Energy (eV)-2.15
HOMO-LUMO Gap (eV)4.70
Dipole Moment (Debye)2.58

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
O-H stretchCarboxylic Acid3550
C=O stretchCarboxylic Acid1725
C-Br stretchBromo Group680
C-H stretch (aromatic)Pyridine Ring3050-3100
C-H stretch (methyl)Methyl Group2950-3000

Interpretation of Results: Chemical Insights from Calculations

The data generated from these quantum chemical calculations provides a wealth of information about the intrinsic properties of this compound.

  • Structural Features: The optimized geometry reveals the planarity of the pyridine ring and the orientation of the carboxylic acid and methyl groups. The C-Br bond length is consistent with that of brominated aromatic compounds.[23]

  • Electronic Landscape: The HOMO is likely localized on the pyridine ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. The LUMO is expected to be distributed over the carboxylic acid group and the pyridine ring, suggesting these regions are susceptible to nucleophilic attack. The MEP will visually confirm these predictions, with the oxygen atoms of the carboxyl group and the nitrogen of the pyridine ring exhibiting negative potential.

  • Spectroscopic Fingerprints: The calculated vibrational frequencies can be used to assign the peaks in an experimental IR or Raman spectrum, confirming the identity and purity of a synthesized sample. The characteristic stretches of the O-H, C=O, and C-Br bonds provide clear spectroscopic markers.[23]

Advanced Considerations and Alternative Methodologies

While the B3LYP functional is a robust choice for many applications, other functionals may provide improved accuracy for specific properties. For instance, the M06-2X or ωB97X-D functionals are often recommended for systems where non-covalent interactions are important.[24] For even higher accuracy, one might consider composite methods like G4 or CBS-QB3, though these are more computationally demanding.[24]

Furthermore, the influence of a solvent environment can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which can be crucial for accurately predicting properties in solution.

Conclusion: Integrating Computation into the Drug Discovery Workflow

Quantum chemical calculations on molecules like this compound provide a detailed and predictive understanding of their fundamental chemical nature. This knowledge is invaluable in the early stages of drug discovery for prioritizing synthetic targets, predicting metabolic stability, and designing molecules with improved pharmacological profiles. By embracing these in silico techniques, research organizations can significantly enhance the efficiency and success rate of their drug development endeavors.[1][2]

drug_discovery_integration cluster_design Molecular Design cluster_computation Computational Chemistry cluster_synthesis Experimental Validation target_id Target Identification lead_gen Lead Generation target_id->lead_gen quantum_calc Quantum Chemical Calculations (DFT, etc.) lead_gen->quantum_calc Candidate Molecules prop_predict Property Prediction (Reactivity, ADMET) quantum_calc->prop_predict synthesis Chemical Synthesis prop_predict->synthesis Prioritized Candidates testing Biological Testing synthesis->testing testing->lead_gen Feedback Loop

Caption: Integration of quantum chemical calculations into the drug discovery cycle.

References

Methodological & Application

Application Note: Strategic Synthesis of 6-Bromo-4-methylnicotinic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted nicotinic acid scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array of therapeutic agents.[1][2][3] The 6-bromo-4-methylnicotinic acid core, in particular, offers a synthetically versatile platform for the development of compound libraries targeting various biological pathways. The bromine atom at the 6-position serves as a key handle for late-stage functionalization via modern cross-coupling reactions, while the carboxylic acid at the 3-position allows for the introduction of diverse amide functionalities. This guide provides a comprehensive overview of robust synthetic strategies, detailed experimental protocols, and the underlying chemical principles for generating libraries of this compound derivatives, enabling researchers to accelerate their drug discovery programs.

Introduction: The Value of the this compound Scaffold

Nicotinic acid and its derivatives have demonstrated significant efficacy in treating a multitude of diseases.[1][3] Strategic substitution on the pyridine ring is a proven method for modulating pharmacological properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The this compound scaffold is particularly valuable for several reasons:

  • Orthogonal Functional Handles: The scaffold possesses two distinct and chemically addressable functional groups—a carboxylic acid and an aryl bromide. This orthogonality allows for selective and sequential modifications, which is a critical advantage in building diverse chemical libraries.

  • Vector for Exploration: The 4-methyl group provides a fixed substitution vector, while the 6-bromo position acts as a versatile anchor point for introducing a wide range of aryl, heteroaryl, or alkyl groups. This enables systematic exploration of the structure-activity relationship (SAR) in the surrounding chemical space.[4]

  • Proven Bioactivity: Halogenated nicotinic acids are important pharmaceutical intermediates with established biological activity.[5] For instance, 2-substituted aryl derivatives of nicotinic acid have shown promising anti-inflammatory and analgesic effects.[6][7]

This document outlines validated protocols for the synthesis of the core scaffold and its subsequent derivatization via two primary, high-yield strategies: amide coupling and Suzuki-Miyaura cross-coupling.

Synthesis of the Core Intermediate: this compound

A reliable supply of the core scaffold is paramount. While various synthetic routes exist, a common and effective strategy involves the oxidation of a readily available starting material like 2-bromo-4-methyl-5-ethylpyridine. For the purpose of this guide, we will focus on derivatization strategies assuming the availability of the this compound starting material. Researchers can synthesize this intermediate via established literature methods, such as the oxidation of substituted lutidines.

Derivatization Strategy I: Amide Library Synthesis via Carboxylic Acid Activation

The formation of an amide bond is the most frequently used reaction in medicinal chemistry, allowing for the facile combination of carboxylic acids and amines.[8] This strategy targets the carboxylic acid moiety of the scaffold, introducing a diverse set of substituents to probe interactions with biological targets.

Rationale and Mechanistic Insight

Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[9][10]

The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. However, this intermediate can rearrange to a stable N-acylurea byproduct. To prevent this and minimize potential racemization of chiral amines, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to yield the desired amide.[10]

General Workflow for Amide Coupling

The logical flow for generating an amide library from the core scaffold is depicted below. This process is highly amenable to parallel synthesis formats.

Amide_Coupling_Workflow cluster_start Inputs cluster_reaction Reaction & Workup cluster_end Output Core 6-Bromo-4-methyl- nicotinic Acid Activation 1. Activate Acid: EDC, HOBt, DIPEA in DMF/DCM Core->Activation Amine Amine Library (R-NH2) Coupling 2. Add Amine Stir at RT Amine->Coupling Activation->Coupling Workup 3. Aqueous Workup (H2O, Brine) Coupling->Workup Purify 4. Purification (Column Chromatography) Workup->Purify Product Amide Product Library Purify->Product

Caption: Workflow for parallel amide library synthesis.

Detailed Protocol: Synthesis of N-Benzyl-6-bromo-4-methylnicotinamide

This protocol provides a representative example using benzylamine. It can be adapted for a wide variety of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Benzylamine (1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.1 equiv), and anhydrous DCM.

  • Reagent Addition: Stir the suspension at room temperature and add DIPEA (3.0 equiv), followed by EDC·HCl (1.2 equiv). Stir for 15-20 minutes until the solution becomes homogeneous, indicating the formation of the active ester.

  • Amine Coupling: Add benzylamine (1.1 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Reagent/ProductRoleMolar Equiv.Notes
This compoundStarting Material1.0Ensure it is dry.
EDC·HClCoupling Reagent1.2Activates the carboxylic acid.
HOBtAdditive1.1Suppresses side reactions.[10]
DIPEAOrganic Base3.0Scavenges HCl byproduct.
BenzylamineNucleophile1.1Example amine.
Anhydrous DCMSolvent-Ensures water-free conditions.

Derivatization Strategy II: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11] This strategy targets the 6-bromo position, allowing for the installation of diverse aryl and heteroaryl moieties, which is crucial for exploring SAR.[12]

Rationale and Mechanistic Insight

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] A critical consideration for coupling with bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to deactivation.[13] Therefore, the careful selection of the palladium source, ligand, and base is essential for achieving high yields. Systems like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are often effective, and the use of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step.[11][13]

General Workflow for Suzuki-Miyaura Coupling

The following workflow illustrates the key stages of diversifying the scaffold at the 6-position. The reaction must be performed under inert conditions to prevent catalyst degradation.

Suzuki_Coupling_Workflow cluster_start Inputs cluster_reaction Reaction & Workup cluster_end Output Core 6-Bromo-4-methyl- nicotinic Acid Derivative (Ester or Amide) Setup 1. Add Reagents to Flask: Core, Boronic Acid, Pd Catalyst, Base Core->Setup Boronic Boronic Acid Library (Ar-B(OH)2) Boronic->Setup Inert 2. Evacuate & Backfill with Argon (3x) Setup->Inert React 3. Add Degassed Solvent Heat (80-110 °C) Inert->React Workup 4. Aqueous Workup & Extraction React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Product Cross-Coupled Product Library Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 4-Methyl-6-phenylnicotinic Acid Ester

This protocol describes the coupling of a methyl ester derivative with phenylboronic acid. The carboxylic acid is typically protected as an ester to prevent interference with the basic reaction conditions.

Materials:

  • Methyl 6-bromo-4-methylnicotinate (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 ratio)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: In a Schlenk flask, combine methyl 6-bromo-4-methylnicotinate (1.0 equiv), phenylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and K₂CO₃ (2.0 equiv).[13]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to create an oxygen-free environment.[13]

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The typical concentration is 0.1-0.5 M with respect to the starting bromide.[11][13]

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS or TLC.[13][14]

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[13]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

  • Final Step (Optional): If the free acid is desired, the methyl ester can be hydrolyzed under standard basic (e.g., LiOH, H₂O/THF) or acidic conditions.

ComponentRoleAmountKey Consideration
Methyl 6-bromo-4-methylnicotinateElectrophile1.0 equivAcid must be protected.
Phenylboronic acidNucleophile1.2-1.5 equivCommercially available.
Pd(dppf)Cl₂Catalyst1-5 mol%Choice is substrate-dependent.
K₂CO₃Base2.0-3.0 equivEssential for transmetalation.[13]
Dioxane/WaterSolvent4:1 ratioMust be degassed to protect catalyst.

Conclusion

The this compound scaffold provides an exceptional starting point for the generation of diverse and novel chemical entities for drug discovery. The orthogonal reactivity of its carboxylic acid and aryl bromide functionalities allows for systematic and efficient library synthesis. By employing robust and well-established protocols for amide coupling and Suzuki-Miyaura cross-coupling, researchers can rapidly explore structure-activity relationships and identify promising lead compounds for a wide range of therapeutic targets. The protocols and strategies outlined in this guide offer a validated framework for leveraging this valuable scaffold in medicinal chemistry programs.

References

Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the successful application of 6-Bromo-4-methylnicotinic acid in Suzuki-Miyaura cross-coupling reactions. As a key heterocyclic building block, this compound offers a strategic entry point for the synthesis of novel substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the choice of reagents and conditions, ensuring a robust and reproducible methodology.

Introduction: The Strategic Importance of 6-Aryl-4-methylnicotinic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The reaction's tolerance of a wide range of functional groups, coupled with the commercial availability of a vast array of boronic acids, has made it an indispensable tool in modern organic synthesis and drug discovery.[2][3]

This compound is a particularly interesting substrate. The pyridine core is a common motif in biologically active molecules, and the presence of the carboxylic acid and methyl group offers further points for diversification. The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling, allowing for the introduction of various aryl and heteroaryl substituents. The resulting 6-aryl-4-methylnicotinic acid derivatives are valuable intermediates for the synthesis of complex molecules with potential therapeutic applications.[4][5]

However, the inherent properties of this substrate—namely the presence of a mildly acidic carboxylic acid proton and a Lewis basic pyridine nitrogen—present unique challenges that must be addressed for a successful coupling reaction. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity, while the carboxylic acid can react with the base, influencing the reaction's stoichiometry and the solubility of the starting material.[6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple to form the new carbon-carbon bond, yielding the desired 6-aryl-4-methylnicotinic acid and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation Product Ar-Ar' Transmetal->Product Reductive Elimination Byproduct [HO-B(OH)₂]⁻ + Br⁻ Transmetal->Byproduct ArBr This compound ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal Protocol1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, and K₃PO₄ in a Schlenk flask. B Evacuate and backfill with an inert gas (e.g., Argon) three times. A->B C Add Pd(PPh₃)₄ catalyst under an inert atmosphere. B->C D Add degassed solvent (e.g., 1,4-dioxane/water 4:1). C->D E Heat the reaction mixture at 90-100 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature and dilute with water. F->G H Acidify with 1M HCl to pH ~4-5 to precipitate the product. G->H I Filter the solid, wash with water, and dry under vacuum. H->I J Recrystallize or perform column chromatography for further purification if necessary. I->J

References

Application Notes and Protocols for Amide Bond Formation with 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Bromo-4-methylnicotinic Acid Amides in Medicinal Chemistry

This compound is a versatile heterocyclic building block of significant interest in the field of drug discovery and development. Its unique trifunctionalized pyridine core, featuring a carboxylic acid, a bromine atom, and a methyl group, offers a rich scaffold for the synthesis of complex molecular architectures.[1] The carboxylic acid moiety serves as a prime handle for derivatization, with amide bond formation being one of the most crucial transformations. The resulting 6-bromo-4-methylnicotinamide derivatives are prevalent in a wide array of biologically active compounds, acting as key pharmacophores that can modulate the activity of various enzymes and receptors.

The bromine atom on the pyridine ring is not merely a placeholder; it provides a strategic vector for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The methyl group can also influence the molecule's conformational rigidity and metabolic stability.

This application note provides detailed protocols for the efficient synthesis of amides from this compound using two robust and widely adopted coupling methodologies: one employing the uronium salt HATU and the other utilizing the carbodiimide EDC in conjunction with the additive HOBt. The rationale behind the choice of reagents and reaction conditions is discussed, with a focus on addressing the potential challenges associated with the electron-deficient nature of the nicotinic acid ring.

The Chemical Rationale: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable carboxylate-ammonium salt.[2] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents that transform the carboxylic acid into a highly reactive intermediate, which is then readily attacked by the amine nucleophile.

The Role of Coupling Reagents
  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization if the carboxylic acid has a chiral center and can also rearrange to a stable N-acylurea, terminating the desired reaction. To mitigate these side reactions and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less susceptible to racemization, and reacts cleanly with the amine to yield the amide.[3][4][5]

  • Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents, known for rapid reaction times and minimal side reactions.[6] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt leaving group is thought to participate in the reaction, accelerating the subsequent aminolysis to form the amide bond.

Due to the electron-withdrawing nature of the pyridine ring and the bromine atom in this compound, the carboxylic acid is less nucleophilic, which can make activation more challenging. Therefore, the use of highly efficient coupling reagents like HATU or optimized EDC/HOBt protocols is recommended.

Experimental Protocols

The following are detailed protocols for the solution-phase synthesis of amides from this compound. It is imperative that all reactions are conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and reagents are crucial for the success of these reactions to prevent the hydrolysis of activated intermediates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for a broad range of amines, including those that are sterically hindered or possess low nucleophilicity.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Equivalents
This compound216.031.0
Amine-1.1 - 1.2
HATU380.231.1 - 1.2
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous N,N-Dimethylformamide (DMF)73.09-

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1-1.2 eq) followed by DIPEA (2.0-3.0 eq) at room temperature.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the reactive OAt-ester.

  • Amine Addition: Add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Upon completion, pour the reaction mixture into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous lithium chloride solution to remove residual DMF, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-bromo-4-methylnicotinamide derivative.

Workflow Diagram:

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product prep_acid Dissolve 6-Bromo-4- methylnicotinic acid in DMF add_reagents Add HATU and DIPEA prep_acid->add_reagents preactivate Stir for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add Amine preactivate->add_amine stir Stir at RT (1-4h) add_amine->stir quench Pour into Water stir->quench extract Extract with EtOAc quench->extract wash Wash with LiCl, NaHCO3, Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

HATU-Mediated Amide Coupling Workflow
Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective and widely used method for amide bond formation. The addition of HOBt is crucial for suppressing side reactions and improving yields, especially with substrates like this compound.

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Equivalents
This compound216.031.0
Amine-1.1 - 1.2
EDC.HCl191.701.2 - 1.5
HOBt135.121.2 - 1.5
N,N-Diisopropylethylamine (DIPEA)129.242.0 - 3.0
Anhydrous DMF or DCM--

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) and HOBt (1.2-1.5 eq) in anhydrous DMF or Dichloromethane (DCM).

  • Amine Addition: Add the amine (1.1-1.2 eq) to the solution.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

  • Initiation: Cool the flask in an ice bath (0 °C) and add EDC.HCl (1.2-1.5 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If DCM was used as the solvent, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • If DMF was used, pour the mixture into water and extract with ethyl acetate. The organic extracts should then be washed as described above.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism Diagram:

EDC_HOBt_Mechanism RCOOH 6-Bromo-4-methyl- nicotinic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt EDC_urea EDC-Urea (Byproduct) O_acylisourea->EDC_urea hydrolysis or rearrangement HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide HOBt_regen HOBt (Regenerated) Amide->HOBt_regen

EDC/HOBt Amide Coupling Mechanism

Troubleshooting and Considerations

  • Low Yields: If low yields are observed, ensure all reagents and solvents are anhydrous. For particularly unreactive amines, switching to the HATU protocol or increasing the reaction temperature may be beneficial. The order of addition of reagents can also be critical; pre-activating the carboxylic acid before adding the amine can sometimes improve yields.[7]

  • Side Reactions: The primary side reaction with EDC is the formation of an N-acylurea byproduct. Using HOBt significantly minimizes this. With HATU, a potential side reaction is the formation of a guanidinium byproduct if an excess of HATU is used in the presence of the amine before the carboxylic acid is fully activated.

  • Purification: The byproducts of these reactions (EDC-urea, HOBt, and the byproducts of HATU) are generally water-soluble or can be removed by standard aqueous workup procedures.[8] However, purification of the final brominated nicotinamide product may require careful column chromatography. The polarity of the eluent should be optimized to ensure good separation from any remaining starting materials or byproducts.

Conclusion

The amide bond formation protocols detailed in this application note provide robust and reliable methods for the synthesis of 6-bromo-4-methylnicotinamide derivatives. The choice between the HATU and EDC/HOBt methods will depend on factors such as the reactivity of the amine, cost considerations, and the desired reaction time. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate a diverse range of amide products for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for the Esterification of 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

6-Bromo-4-methylnicotinic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its utility often hinges on the derivatization of the carboxylic acid moiety, with esterification being a primary transformation to modulate properties such as solubility, cell permeability, and reactivity for subsequent coupling reactions. However, the esterification of this substrate is not without its challenges. The electron-withdrawing nature of the pyridine ring and the bromine substituent can influence the reactivity of the carboxylic acid, while the steric hindrance from the adjacent methyl group can impede traditional esterification approaches.

This comprehensive guide provides detailed application notes and validated protocols for the successful esterification of this compound. We will delve into the mechanistic rationale behind various methodologies, offering researchers the insights needed to select and optimize the most suitable conditions for their specific synthetic goals.

Challenges in the Esterification of this compound

The primary challenges in the esterification of this compound stem from a combination of electronic and steric factors:

  • Reduced Nucleophilicity of the Carbonyl Oxygen: The electron-withdrawing pyridine ring deactivates the carbonyl group, making it less susceptible to protonation, a key step in acid-catalyzed esterification methods like the Fischer-Speier reaction.

  • Steric Hindrance: The methyl group at the 4-position provides steric bulk around the carboxylic acid, which can hinder the approach of the alcohol nucleophile.

  • Potential for Side Reactions: Harsh reaction conditions can lead to undesired side reactions, such as decarboxylation or reactions involving the bromo substituent.

  • Product Purification: The polar nature of the resulting nicotinic acid esters can sometimes complicate purification, requiring careful selection of extraction and chromatography conditions.[1]

Recommended Esterification Methodologies

To overcome these challenges, several effective esterification methods can be employed. The choice of method will depend on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups in the molecule.

Fischer-Speier Esterification: The Classical Approach

The Fischer-Speier esterification is a traditional and cost-effective method that involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[2][3][4][5] While the electronic properties of this compound can make this reaction sluggish, it remains a viable option, particularly for simple, unhindered primary and secondary alcohols when using a large excess of the alcohol as the solvent.[2]

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[3]

  • Strong Acid Catalyst: A strong acid, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack by the alcohol.[2][3]

  • Elevated Temperature: Heating the reaction mixture increases the reaction rate, helping to overcome the activation energy barrier.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound and excess alcohol in a round-bottom flask. B Slowly add a catalytic amount of concentrated sulfuric acid. A->B C Heat the mixture to reflux and monitor by TLC. B->C D Cool to room temperature and remove excess alcohol in vacuo. C->D E Neutralize with saturated NaHCO3 solution. D->E F Extract with an organic solvent (e.g., ethyl acetate). E->F G Dry the organic layer, concentrate, and purify by column chromatography. F->G

Caption: Workflow for Fischer-Speier Esterification.

Protocol 1: Synthesis of Methyl 6-Bromo-4-methylnicotinate via Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in methanol (20-30 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired methyl ester.

ParameterValue
Reactants This compound, Methanol
Catalyst Sulfuric Acid
Temperature Reflux (approx. 65 °C)
Reaction Time 4-18 hours
Typical Yield 70-85%
Steglich Esterification: A Mild and Versatile Alternative

For substrates that are sensitive to acidic conditions or for the esterification with more sterically hindered alcohols, the Steglich esterification is an excellent choice.[6][7] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] The reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups.[8][9]

Causality of Experimental Choices:

  • Carbodiimide (DCC or EDC): The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][7]

  • DMAP Catalyst: DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium intermediate. This "active ester" is then readily attacked by the alcohol.[6][7] The use of DMAP is crucial for efficient ester formation and helps to suppress the formation of the N-acylurea byproduct.[6]

  • Aprotic Solvent: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to prevent interference from protic species.

Reaction Mechanism: Steglich Esterification

Steglich_Mechanism cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification A Carboxylic Acid + DCC/EDC B O-acylisourea intermediate A->B C O-acylisourea + DMAP B->C D N-acylpyridinium intermediate C->D E N-acylpyridinium + Alcohol D->E F Ester + Dicyclohexylurea (DCU) E->F

Caption: Simplified mechanism of Steglich Esterification.

Protocol 2: Synthesis of Ethyl 6-Bromo-4-methylnicotinate via Steglich Esterification

  • Reaction Setup: To a solution of this compound (1.0 eq), ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (10 mL per mmol of acid) at 0 °C, add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with a small amount of DCM.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterValue
Reactants This compound, Ethanol
Reagents DCC (or EDC), DMAP
Solvent Anhydrous Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Typical Yield >80%[8]
Mitsunobu Reaction: For Inversion of Stereochemistry and Hindered Alcohols

The Mitsunobu reaction is a powerful method for the esterification of carboxylic acids with primary and secondary alcohols, particularly when an inversion of stereochemistry at the alcohol center is desired.[10][11] It proceeds under mild, neutral conditions and is tolerant of a wide range of functional groups.[12] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and DEAD/DIAD: These reagents react to form a phosphonium salt, which then activates the alcohol by converting the hydroxyl group into a good leaving group.[12]

  • SN2 Displacement: The carboxylate anion then displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the formation of the ester with inversion of configuration at the alcohol's stereocenter.

  • Anhydrous Conditions: The reaction is sensitive to water, so anhydrous conditions are essential for good yields.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, alcohol, and PPh3 in anhydrous THF. B Cool to 0 °C and slowly add DEAD or DIAD. A->B C Allow to warm to room temperature and stir until completion (monitor by TLC). B->C D Concentrate the reaction mixture. C->D E Purify by column chromatography to separate the ester from triphenylphosphine oxide and the reduced azodicarboxylate. D->E

Caption: Workflow for the Mitsunobu Reaction.

Protocol 3: General Procedure for Mitsunobu Esterification

  • Reaction Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add DEAD or DIAD (1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue can be directly purified by flash column chromatography.

  • Purification: Purify by flash column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.

ParameterValue
Reactants This compound, Alcohol
Reagents Triphenylphosphine, DEAD or DIAD
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-12 hours
Typical Yield 60-90%

Purification and Characterization

Purification of the resulting 6-Bromo-4-methylnicotinate esters is typically achieved by flash column chromatography on silica gel.[13] The choice of eluent will depend on the polarity of the ester, with mixtures of hexanes and ethyl acetate being commonly employed. For less polar esters, a higher proportion of hexanes is used, while more polar esters will require a higher concentration of ethyl acetate.

In some cases, particularly after a Fischer esterification, an initial acid-base workup is beneficial to remove any unreacted carboxylic acid.[1][14] This involves washing the organic extract with a mild base, such as a saturated solution of sodium bicarbonate.[1]

Characterization of the purified esters can be performed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the ester.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1720-1740 cm⁻¹).

Conclusion

The successful esterification of this compound is readily achievable through the careful selection of the appropriate methodology. For simple and robust syntheses with primary alcohols, the Fischer-Speier esterification remains a cost-effective option. For more sensitive substrates or sterically demanding alcohols, the mild and efficient Steglich esterification is the method of choice. The Mitsunobu reaction offers a powerful alternative, particularly when inversion of stereochemistry is required. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize a wide range of 6-Bromo-4-methylnicotinate esters to advance their research and development endeavors.

References

Application Notes: 6-Bromo-4-methylnicotinic Acid as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Nicotinic Acids in Agrochemicals

The pyridine ring, a core component of nicotinic acid (Vitamin B3), is a privileged scaffold in modern agrochemical design. Its derivatives are integral to a wide array of commercially successful fungicides, herbicides, and insecticides. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. 6-Bromo-4-methylnicotinic acid is a versatile building block in this context, offering multiple reaction sites for the synthesis of complex agrochemical compounds. The presence of the bromine atom at the 6-position is particularly advantageous, as it serves as a handle for cross-coupling reactions, enabling the introduction of diverse aryl or heteroaryl substituents. The carboxylic acid at the 3-position is readily converted into amides, a common toxophore in many pesticides, while the methyl group at the 4-position can influence the molecule's conformation and interaction with its biological target.

This guide provides a detailed overview of the application of this compound in the synthesis of novel fungicidal agents, with a focus on the preparation of N-pyrazolyl-nicotinamide derivatives. These compounds have shown promise as potent inhibitors of fungal respiration, a critical mode of action in modern fungicides.

Core Application: Synthesis of N-Pyrazolyl-Nicotinamide Fungicides

A significant application of this compound is in the synthesis of pyridinecarboxamide fungicides. These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mechanism shared by a major class of fungicides known as SDHIs. The general synthetic strategy involves a two-step process: the formation of an amide bond between this compound and a suitable aminopyrazole, followed by a palladium-catalyzed cross-coupling reaction to introduce a substituted aryl group at the 6-position of the pyridine ring.

Below is a detailed protocol for the synthesis of a representative N-pyrazolyl-nicotinamide fungicide, based on methodologies described in the patent literature.

Experimental Workflow: Synthesis of a Nicotinamide Fungicide

G cluster_0 Part 1: Amide Formation cluster_1 Part 2: Suzuki Coupling A This compound C 6-Bromo-4-methylnicotinoyl chloride A->C Activation B Thionyl Chloride (SOCl2) B->C E N-(Pyrazolyl)-6-bromo-4-methylnicotinamide C->E Amidation D Aminopyrazole Derivative D->E F N-(Pyrazolyl)-6-bromo-4-methylnicotinamide I Final Fungicidal Product F->I C-C Bond Formation G Arylboronic Acid G->I H Pd Catalyst, Base H->I G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product start1 This compound Key Scaffold inter1 6-Bromo-4-methylnicotinoyl chloride Activated Acid start1:f1->inter1:f1 Activation start2 Aminopyrazole Amine Component inter2 N-(Pyrazolyl)-6-bromo-4-methylnicotinamide Amide Intermediate start2:f1->inter2:f1 start3 Arylboronic Acid Arylating Agent final N-Aryl-N'-(pyrazolyl)-nicotinamide Active Fungicide start3:f1->final:f1 inter1:f1->inter2:f1 Amidation inter2:f1->final:f1 Suzuki Coupling

Application Notes and Protocols for 6-Bromo-4-methylnicotinic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

6-Bromo-4-methylnicotinic acid is a tailored heterocyclic compound poised for significant contributions to the field of materials science. Its unique molecular architecture, featuring a pyridine core functionalized with a carboxylic acid, a bromine atom, and a methyl group, offers a trifecta of reactive sites. This strategic arrangement of functional groups opens avenues for its application as a versatile building block in the rational design and synthesis of advanced functional materials. The carboxylic acid and the nitrogen atom of the pyridine ring provide ideal coordination sites for the construction of Metal-Organic Frameworks (MOFs). Simultaneously, the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of sophisticated conjugated polymers for electronic and optoelectronic applications. The methyl group can subtly influence the electronic properties and solubility of the resulting materials.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the synthesis of two distinct classes of advanced materials: luminescent Metal-Organic Frameworks and pyridine-based conjugated polymers. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for exploring the exciting potential of this unique molecular building block.

PART 1: Application in Metal-Organic Frameworks (MOFs)

Rationale for Use as a MOF Linker

The bifunctional nature of this compound, possessing both a carboxylic acid group and a pyridine nitrogen atom, makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylate group can coordinate to metal ions or clusters, while the pyridine nitrogen can act as an additional coordination site, leading to the formation of robust and porous three-dimensional networks. The presence of the bromine atom offers a unique opportunity for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure after its initial synthesis. Furthermore, the methyl group can influence the framework's topology and pore environment. The inherent photophysical properties of the pyridine ring suggest that MOFs constructed from this linker may exhibit interesting luminescent behaviors, making them suitable for applications in sensing and photonics.

Protocol: Solvothermal Synthesis of a Luminescent Zinc-based MOF

This protocol details the solvothermal synthesis of a zinc-based MOF using this compound as the organic linker. Zinc(II) is chosen as the metal node due to its propensity to form luminescent MOFs with pyridyl-carboxylate ligands.

Materials:

  • This compound (≥98% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (≥99% purity)

  • N,N-Dimethylformamide (DMF), anhydrous (99.8%)

  • Ethanol (absolute)

  • Teflon-lined stainless-steel autoclave (23 mL)

Equipment:

  • Programmable oven

  • Centrifuge

  • Schlenk line or glovebox (for inert atmosphere)

  • Powder X-ray diffractometer (PXRD)

  • Thermogravimetric analyzer (TGA)

  • Fluorescence spectrophotometer

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 43.2 mg (0.2 mmol) of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

    • Combine the two solutions in the first vial and stir for 15 minutes at room temperature to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the resulting solution to a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

    • After 72 hours, cool the autoclave to room temperature at a rate of 2 °C/min.

  • Isolation and Purification of the MOF Crystals:

    • Carefully open the autoclave and collect the crystalline product by decanting the supernatant.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To exchange the DMF solvent within the pores, immerse the crystals in absolute ethanol (20 mL) for 24 hours, replacing the ethanol every 8 hours.

    • Collect the crystals by centrifugation (5000 rpm, 5 min) and decant the ethanol.

    • Dry the crystals under vacuum at 80 °C for 12 hours to activate the MOF.

Characterization:

  • PXRD: Confirm the crystallinity and phase purity of the synthesized MOF by comparing the experimental pattern with a simulated pattern if a single crystal structure is obtained.

  • TGA: Determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.

  • Fluorescence Spectroscopy: Investigate the luminescent properties of the activated MOF by measuring its excitation and emission spectra.

Workflow for MOF Synthesis and Characterization

MOF_Synthesis cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve Linker & Metal Salt in DMF B Solvothermal Reaction (120°C, 72h) A->B C Isolate & Wash Crystals B->C D Solvent Exchange (Ethanol) C->D E Activate MOF (Vacuum, 80°C) D->E F PXRD (Crystallinity) E->F G TGA (Thermal Stability) E->G H Fluorescence (Luminescence) E->H Suzuki_Polymerization cluster_monomers Monomers & Catalyst cluster_reaction Polymerization cluster_purification Purification MonomerA Methyl 6-bromo-4-methylnicotinate Reaction Toluene/DMF 90°C, 48h, Argon MonomerA->Reaction MonomerB 1,4-Benzenediboronic acid bis(pinacol) ester MonomerB->Reaction Catalyst Pd(PPh₃)₄ K₂CO₃ Catalyst->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Reprecipitation Redissolve & Reprecipitate Precipitation->Reprecipitation Drying Vacuum Drying Reprecipitation->Drying

Application Note & Protocols: Chromatographic Purification of 6-Bromo-4-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-4-methylnicotinic acid and its derivatives are pivotal building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors.[1] The structural integrity and purity of these intermediates are paramount, as impurities can lead to undesirable side reactions, complicate structural elucidation, and adversely affect the outcomes of biological assays. This guide provides an in-depth analysis of the chromatographic techniques best suited for the purification of these compounds, grounded in their fundamental physicochemical properties. We present detailed, field-proven protocols for reversed-phase HPLC and traditional flash chromatography, complete with troubleshooting guides to address common challenges such as peak tailing and poor resolution.

Foundational Principles: Understanding the Analyte

The successful purification of any compound begins with a thorough understanding of its chemical nature. This compound derivatives possess a unique combination of functional groups that dictate their chromatographic behavior.

  • Core Structure: A pyridine ring, which imparts basicity through its nitrogen atom (typical pKa for pyridine derivatives is ~5-6).[2]

  • Carboxylic Acid Group: An acidic moiety that will be deprotonated (anionic) at neutral or basic pH.

  • Bromo and Methyl Groups: These substituents contribute to the overall hydrophobicity and steric profile of the molecule.

This combination of a basic nitrogen and an acidic carboxyl group means the molecule can exist in cationic, anionic, neutral, or zwitterionic forms depending on the pH. This property is the most critical lever to pull for achieving high-resolution separation. For detection, the pyridine ring contains a chromophore that allows for strong UV absorbance, making UV-based detection in HPLC a straightforward and effective monitoring method.[3][4]

Strategic Selection of Chromatographic Mode

The choice of chromatographic technique is the most critical decision in the purification workflow. The optimal method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Caption: Decision workflow for selecting the appropriate chromatographic method.

  • Reversed-Phase (RP) HPLC: This is the workhorse for analytical and semi-preparative scale purification of polar ionizable compounds. Separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). The key to success is controlling the ionization state of the molecule by using an acidic mobile phase modifier (e.g., formic or phosphoric acid).[5] This suppresses the deprotonation of the carboxylic acid and ensures the pyridine nitrogen is protonated, leading to more consistent interactions and sharper peaks.

  • Normal-Phase / Flash Chromatography: For larger, preparative-scale purifications (>100 mg), flash chromatography on silica gel is the most common and cost-effective method.[6][7] Here, separation is based on polarity. The polar carboxylic acid group will interact strongly with the polar silica gel. Elution is typically achieved with a gradient of non-polar to polar solvents (e.g., Hexane/Ethyl Acetate).

  • Ion-Exchange (IEC) and Mixed-Mode Chromatography: When dealing with complex mixtures or challenging isomer separations, IEC provides an orthogonal separation mechanism based on ionic interactions.[8] Mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, offer powerful, tunable selectivity that can resolve compounds that co-elute under standard RP conditions.[5][9] These are advanced techniques for when primary methods fail to provide baseline resolution.

Detailed Experimental Protocols

Protocol 1: General Sample Preparation

Causality: The goal of sample preparation is to fully dissolve the analyte in a solvent that is compatible with the initial chromatographic conditions to ensure sharp, well-defined peaks upon injection. A solvent stronger than the mobile phase can cause peak distortion.[10]

  • Solubilization: Weigh the crude product and dissolve it in a minimal volume of a suitable solvent (e.g., Methanol, Acetonitrile, or a mixture containing a small amount of DMSO if necessary).

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter (PTFE or nylon) to remove any particulate matter that could clog the column or injector.

  • Dilution: If necessary, dilute the sample with the initial mobile phase to the desired concentration. For preparative runs, the concentration should be as high as possible without causing precipitation.

Protocol 2: Preparative Reversed-Phase HPLC

Objective: To achieve high-purity isolation of the target compound on a milligram to low-gram scale. The use of an acidic modifier is critical to control peak shape.

Methodology Workflow:

Caption: Step-by-step workflow for preparative reversed-phase HPLC purification.

Typical Parameters:

ParameterRecommendationRationale
Column C18, 5-10 µm particle size, ≥20 mm IDC18 is a robust, non-polar phase. Larger particle and column diameters allow for higher loading capacity.
Mobile Phase A Deionized Water + 0.1% Formic Acid (FA) or Acetic Acid (AA)The acid protonates the pyridine nitrogen, minimizing peak tailing from silanol interactions.[10][11]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid (FA) or Acetic Acid (AA)Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.
Gradient 5-95% B over 20-30 minutesA broad gradient is used initially to scout for the elution position of the compound. It can then be narrowed and shallowed around the target elution point to maximize resolution.
Flow Rate 15-25 mL/min (for a ~20 mm ID column)Adjusted based on column diameter and pressure limits to ensure efficient separation without excessive run times.
Detection UV at 254 nm or 260 nmNicotinic acid derivatives have strong UV absorbance in this range.[4]
Sample Loading 50-200 mg (dependent on column size and separation difficulty)Determined by performing loading studies to find the maximum amount that can be purified without compromising resolution.
Protocol 3: Preparative Flash Column Chromatography (Silica Gel)

Objective: To purify multi-gram quantities of the product from a synthesis reaction mixture. This technique is ideal for removing non-polar starting materials or polar by-products.

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude material in a suitable solvent.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of Hexane:Ethyl Acetate or Dichloromethane:Methanol).

    • Goal: Find a solvent system where the desired product has an Rf value of approximately 0.25-0.35, with good separation from major impurities.[12]

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed. Add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected non-polar solvent system.

    • Gradually increase the polarity of the eluent (step or linear gradient) to move the compounds down the column.

    • Collect fractions and monitor their contents using TLC to identify which ones contain the pure product.[12]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[6]

Troubleshooting & Optimization

ProblemCommon Cause(s)Recommended Solution(s)
Peak Tailing (RP-HPLC) Strong interaction between the basic pyridine nitrogen and acidic residual silanols on the silica stationary phase.[10]1. Lower Mobile Phase pH: Decrease the pH to 2.5-3.0 with formic, acetic, or phosphoric acid to fully protonate silanols. 2. Use an End-Capped Column: Select a column specifically designed to shield residual silanols. 3. Change Column Chemistry: Switch to a column with a different stationary phase (e.g., phenyl, polar-embedded) that offers different interaction mechanisms.[10]
Poor Resolution The chosen mobile phase or stationary phase does not provide adequate selectivity. The gradient is too steep.1. Optimize Gradient: Make the gradient shallower around the elution time of the target peaks. 2. Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa), as this can alter selectivity. 3. Change Stationary Phase: If co-elution persists, a different column chemistry (e.g., Phenyl-Hexyl, Cyano) is required.[10]
Low Recovery The compound is irreversibly adsorbed onto the column or is degrading during the process.1. Check for Degradation: Perform a 2D-TLC test to see if the compound is stable on silica.[10] 2. Passivate the Column: For RP-HPLC, multiple injections of a standard may be needed to condition the column. 3. Add Acid to Flash Eluent: For flash chromatography, adding a small amount (0.5-1%) of acetic acid to the mobile phase can help displace the acidic product from the silica gel.
Product Not Eluting (Flash) The eluent is not polar enough to displace the highly polar carboxylic acid from the silica gel.1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol). 2. Add an Acidic Modifier: Add 1% acetic acid to the eluent to compete with the analyte for binding sites on the silica, facilitating its elution.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling with 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Bromo-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. The presence of both a pyridine nitrogen and a carboxylic acid functional group presents unique hurdles, including potential catalyst inhibition and competing side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound particularly challenging?

A1: The difficulty arises from the dual functionality of the substrate.

  • Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive complexes, effectively slowing down or halting the catalytic cycle.[1][2]

  • Carboxylic Acid Group: The acidic proton can react with the base required for the reaction. The resulting carboxylate anion can also coordinate to the palladium center, potentially interfering with the catalytic process.[3] This necessitates a careful selection of a base that is strong enough to facilitate transmetalation but not so strong as to cause unwanted side reactions or catalyst poisoning.

Q2: What is protodeboronation and why is it a major concern in this reaction?

A2: Protodeboronation is a critical side reaction where the C-B bond of the boronic acid or ester is cleaved and replaced by a C-H bond.[4] This consumes the boronic acid coupling partner, reducing the yield of the desired product. Heteroaryl boronic acids are particularly susceptible to this process.[5][6] The reaction is often accelerated by strong bases and the presence of water, which are standard components of many Suzuki coupling protocols.[7][8] Minimizing this pathway is a primary goal during optimization.

Q3: What is the fundamental role of the base in the Suzuki-Miyaura coupling?

A3: The base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[8] This negatively charged boronate complex more readily transfers its organic group to the palladium(II) center, regenerating the base and moving the catalytic cycle forward. The choice of base is a delicate balance; it must be effective for transmetalation without degrading substrates or promoting side reactions.[9]

Troubleshooting and Optimization Guide

Issue 1: Low or No Product Yield

Question: My reaction is failing or giving very low conversion to the desired product. What are the most likely causes and how can I fix it?

Answer: Low yield is the most common problem and typically points to issues with the catalyst system, reaction conditions, or reagent stability. Let's break down the potential culprits.

1. Catalyst Inhibition or Deactivation:

  • The Problem: As discussed in the FAQs, the pyridine nitrogen and/or the carboxylate can bind to the palladium center, preventing it from participating in the catalytic cycle.[2] Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to prevent this inhibition.

  • The Solution: Employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands. These ligands form stable, active catalysts that are less susceptible to inhibition. They promote the desired oxidative addition and reductive elimination steps while sterically shielding the palladium center.

    • Recommended Ligands: SPhos, XPhos, RuPhos, or IMes-HCl (an NHC precatalyst).[10][11]

    • Protocol: Start with a pre-formed catalyst (e.g., XPhos Pd G3) or generate the catalyst in situ by mixing a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with the chosen ligand.

2. Inappropriate Base Selection:

  • The Problem: The base may be too weak to promote efficient transmetalation, or it may be interacting negatively with your substrate or catalyst.

  • The Solution: A screening of bases is highly recommended. For substrates containing acidic protons, inorganic bases are generally preferred over organic amines.

    • Recommended Bases: Start with potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[8][9] Cesium carbonate (Cs₂CO₃) is often more effective in challenging couplings due to its higher solubility in organic solvents, but it is more expensive.[12]

    • See Table 1 for a detailed starting protocol.

3. Suboptimal Solvent System:

  • The Problem: Poor solubility of the reagents, particularly the inorganic base, can lead to a sluggish or incomplete reaction.

  • The Solution: A biphasic solvent system is often optimal. The organic phase solubilizes the aryl halide, boronic acid, and catalyst, while the aqueous phase dissolves the base.

    • Recommended Solvents: 1,4-Dioxane/H₂O or Toluene/H₂O (typically in ratios from 4:1 to 10:1) are excellent starting points.[13] Ensure vigorous stirring to maximize the interface between the two phases.

4. Protodeboronation of the Coupling Partner:

  • The Problem: Your boronic acid is being consumed by protonolysis before it can couple.

  • The Solution:

    • Use Boronic Esters: Pinacol (Bpin) or MIDA boronic esters are significantly more stable to protodeboronation than their corresponding boronic acids.[5][14] If you are using a boronic acid, consider converting it to the pinacol ester first.

    • Anhydrous Conditions: In some cases, switching to strictly anhydrous conditions with a soluble organic base can mitigate the issue, though this requires careful selection of reagents.[1]

Issue 2: Significant Side Product Formation

Question: My reaction is working, but I'm seeing significant impurities, mainly the protodeboronated arene and/or homocoupled products. How can I improve selectivity?

Answer: This indicates that undesired reaction pathways are competing with your desired cross-coupling. The strategy is to accelerate the Suzuki coupling relative to these side reactions.

1. Minimizing Protodeboronation:

  • The Problem: As described above, the boronic acid is being quenched.

  • The Solution:

    • Use Boronic Esters: This is the most effective strategy.[2]

    • Use a Weaker Base: If feasible, a milder base like potassium fluoride (KF) or a carbonate instead of a phosphate may slow the rate of protodeboronation.[15]

    • Minimize Water: Use the minimum amount of water necessary to dissolve the base in biphasic systems.

    • Shorter Reaction Time: Optimize the reaction time; prolonged heating can exacerbate the issue.

2. Minimizing Homocoupling (Glaser-Hay type):

  • The Problem: Two molecules of the boronic acid couple together, often promoted by the presence of oxygen.

  • The Solution:

    • Thorough Degassing: This is non-negotiable. Oxygen is a known promoter of homocoupling and can also oxidize the Pd(0) catalyst.[13] Purge your reaction vessel and solvents thoroughly with an inert gas (Nitrogen or Argon) for at least 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[16]

    • Use Precise Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid partner. A large excess can sometimes favor homocoupling.

Experimental Protocols & Data

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Trans Transmetalation PdII->Trans PdII_ArR Ar-Pd(II)-R L₂ Trans->PdII_ArR [R-B(OH)₃]⁻ Boronate R-B(OH)₃⁻ Boronate->Trans Activation Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->Boronate + Base RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R (Desired Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Recommended Starting Conditions for Optimization
ComponentReagent/ParameterLoading/ValueKey Considerations
Aryl Halide This compound1.0 equiv.Ensure high purity.
Boron Reagent Arylboronic acid or Arylboronic acid pinacol ester1.2 equiv.Pinacol esters are strongly recommended to minimize protodeboronation.[5]
Palladium Source Pd₂(dba)₃1-2 mol %A common, reliable Pd(0) source. Pd(OAc)₂ (2-4 mol %) can also be used but requires in situ reduction.
Ligand SPhos or XPhos2.2-4.4 mol %Use a Pd:Ligand ratio of 1:1.1 to 1:2. Bulky, electron-rich ligands are critical for this substrate.[10]
Base K₃PO₄ (potassium phosphate)2.5 - 3.0 equiv.A strong, non-nucleophilic base that is effective in many heteroaryl couplings.[9] Ensure it is finely powdered.
Solvent System 1,4-Dioxane / H₂O10:1 ratio (v/v)Ensure solvents are thoroughly degassed before use.[13]
Concentration 0.1 M (relative to aryl halide)---A good starting concentration for optimization studies.
Temperature 100 °C---Monitor reaction progress by TLC or LC-MS. May require adjustment between 80-120 °C.
Atmosphere Nitrogen or Argon---Absolutely essential to prevent catalyst oxidation and homocoupling side reactions.
General Experimental Protocol
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol %) and the ligand (e.g., SPhos, 3.3 mol %).

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe to achieve a 0.1 M concentration relative to the starting halide.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Proceed with standard aqueous extraction and chromatographic purification.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Catalyst Is your ligand a bulky, electron-rich phosphine (e.g., SPhos, XPhos)? Start->Check_Catalyst Switch_Ligand Action: Switch to SPhos, XPhos, or RuPhos. (2-4 mol% Pd, 1:2 Pd/L ratio) Check_Catalyst->Switch_Ligand No Check_Base Is your base K₃PO₄ or Cs₂CO₃? Check_Catalyst->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Action: Screen bases. Try K₃PO₄ (3 eq) first, then Cs₂CO₃ (3 eq). Check_Base->Switch_Base No Check_Boron Are you using a boronic acid (R-B(OH)₂)? Check_Base->Check_Boron Yes Switch_Base->Check_Boron Switch_Boron Action: Switch to the corresponding pinacol ester (R-Bpin) to prevent protodeboronation. Check_Boron->Switch_Boron Yes Check_Degas Did you thoroughly degass all solvents and reagents? Check_Boron->Check_Degas No, using ester Switch_Boron->Check_Degas Improve_Degas Action: Sparge solvents with N₂/Ar for 30 min. Use freeze-pump-thaw cycles for best results. Check_Degas->Improve_Degas No / Unsure Success Improved Yield Check_Degas->Success Yes Improve_Degas->Success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-bromo-4-methylnicotinic acid. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield and Complex Product Mixture in the Oxidation of 6-Bromo-4-methylpyridine

Question: I am attempting to synthesize this compound by oxidizing 6-bromo-4-methylpyridine with potassium permanganate, but my yield is consistently low, and I observe a dark, tar-like reaction mixture with multiple spots on my TLC plate. What is happening and how can I fix it?

Answer:

This is a common issue when using strong oxidizing agents like potassium permanganate (KMnO₄) for the oxidation of alkylpyridines. The problem likely stems from over-oxidation and potential degradation of the pyridine ring.

Probable Causes:

  • Over-oxidation: The methyl group on the pyridine ring is susceptible to oxidation, but under harsh conditions (e.g., high temperature, excess oxidant), the pyridine ring itself can be attacked, leading to ring-opening and the formation of a complex mixture of byproducts.

  • Incomplete Reaction: Conversely, insufficient oxidant or reaction time can lead to the presence of unreacted starting material and partially oxidized intermediates, such as 6-bromo-4-methylnicotinaldehyde.

  • Manganese Dioxide (MnO₂) Management: The reduction of KMnO₄ produces manganese dioxide (MnO₂), a fine brown precipitate. If not managed properly, it can adsorb the product, leading to lower isolated yields.

Step-by-Step Troubleshooting Protocol:

  • Control Reaction Temperature: Begin the reaction at a lower temperature (e.g., room temperature) and slowly increase it if necessary. Aggressive heating can accelerate side reactions.

  • Stoichiometric Control of Oxidant: Carefully control the stoichiometry of KMnO₄. Instead of adding it all at once, consider a slow, portion-wise addition to maintain a controlled reaction rate. A typical procedure involves adding an initial portion and then a second portion after several hours of reflux.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time and prevent over-oxidation.

  • Efficient MnO₂ Removal: After the reaction is complete, the hot filtration of the reaction mixture is crucial to remove the MnO₂. Washing the filter cake thoroughly with hot water will help recover any adsorbed product.

  • Alternative Oxidizing Agents: If issues persist, consider alternative, milder oxidizing agents. For instance, nitric acid has been used for the selective oxidation of similar substrates, though this also requires careful control of conditions to avoid side reactions like nitration[1][2][3]. Catalytic oxidation using vanadium oxide catalysts is another potential avenue for more controlled reactions[4].

Issue 2: Formation of Multiple Products During Bromination of 4-Methylnicotinic Acid Derivatives

Question: I am trying to synthesize a bromo-4-methylnicotinic acid derivative via electrophilic bromination, but my NMR and LC-MS analyses show the presence of multiple isomers and potentially di-brominated species. How can I improve the regioselectivity of my reaction?

Answer:

Achieving high regioselectivity in the bromination of substituted pyridines can be challenging due to the interplay of electronic and steric effects of the substituents. The formation of multiple products is often a result of competing bromination at different positions on the pyridine ring or over-bromination.

Probable Causes:

  • Lack of Regiocontrol: The directing effects of the existing substituents (the carboxylic acid and the methyl group) may not be strong enough to favor bromination at a single position exclusively.

  • Over-bromination: Using an excess of the brominating agent or harsh reaction conditions can lead to the introduction of a second bromine atom onto the ring.

  • Reaction Conditions: The choice of solvent and brominating agent can significantly influence the outcome of the reaction.

Step-by-Step Troubleshooting Protocol:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and relatively mild brominating agent for electron-rich aromatic and heteroaromatic compounds[5]. For deactivated systems, a stronger electrophilic bromine source might be necessary, but this increases the risk of side reactions.

  • Solvent Effects: The solvent can play a crucial role in modulating the reactivity of the brominating agent and influencing the regioselectivity. Experiment with a range of solvents, from non-polar (e.g., CCl₄, CHCl₃) to polar aprotic (e.g., acetonitrile, DMF). The use of hexafluoroisopropanol (HFIP) has been shown to promote mild and regioselective halogenation with N-halosuccinimides[5].

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or even -78 °C) to minimize the rate of competing side reactions. Slowly warm the reaction to room temperature while monitoring its progress.

  • Protecting Groups: Consider a synthetic strategy that involves protecting groups to block certain reactive sites and direct the bromination to the desired position.

  • Alternative Synthetic Route: If direct bromination proves to be unselective, an alternative route starting from a pre-functionalized precursor might be more efficient. For example, a Sandmeyer-type reaction from an amino-substituted precursor can offer excellent regiocontrol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for this compound?

A1: There are two main approaches to the synthesis of this compound:

  • Oxidation of a Pre-brominated Pyridine: This typically involves the oxidation of the methyl group of a starting material like 6-bromo-4-methylpyridine. Common oxidizing agents include potassium permanganate and nitric acid[1][2].

  • Bromination of a Nicotinic Acid Derivative: This strategy involves the introduction of a bromine atom onto a pre-existing 4-methylnicotinic acid scaffold. This can be achieved through electrophilic bromination, but careful control of regioselectivity is required[5][6][7].

Q2: How do I choose between an oxidation and a bromination strategy?

A2: The choice of strategy depends on the availability of starting materials and the desired control over the reaction.

  • The oxidation route is often more straightforward if the corresponding bromo-methylpyridine is readily available. However, it can be prone to over-oxidation and yield issues.

  • The bromination route may offer more flexibility but requires careful optimization to control regioselectivity and avoid the formation of multiple products.

Q3: What analytical techniques are most effective for identifying byproducts in my reaction mixture?

A3: A combination of techniques is recommended for a thorough analysis:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and detection of multiple components.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the main product and any impurities, which can help in deducing their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and byproducts. The coupling patterns and chemical shifts in ¹H NMR are particularly useful for determining the substitution pattern on the pyridine ring.

Q4: My final product is difficult to purify. What are some recommended purification strategies?

A4: Purification of nicotinic acid derivatives can be challenging due to their polarity and potential for zwitterion formation.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for achieving high purity.

  • Silica Gel Column Chromatography: This is a standard technique, but for polar compounds like nicotinic acids, a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid) may be required[6][7].

  • Acid-Base Extraction: The acidic nature of the carboxylic acid and the basicity of the pyridine nitrogen can be exploited for purification. By adjusting the pH of an aqueous solution, the product can be selectively extracted into an organic or aqueous layer.

Visualizing Reaction Pathways

The following diagram illustrates a common synthetic pathway for a this compound derivative and highlights a potential side reaction.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Start 4-Hydroxy-6-methylnicotinic acid methyl ester Product Methyl 4-bromo-6-methylnicotinate Start->Product POBr₃, DCM, 35°C Side_Product Decomposition / Unidentified Byproducts Product->Side_Product Harsh Conditions (e.g., high temp.) Final_Product This compound Product->Final_Product Hydrolysis

Caption: Synthetic route to this compound via bromination and subsequent hydrolysis, indicating a potential pathway to side products under harsh conditions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for a key intermediate in the synthesis of this compound derivatives.

Starting MaterialReagentSolventTemperatureTimeYieldReference
Methyl 4-hydroxy-6-methylnicotinatePOBr₃DCM35 °CMonitored by TLC82%[6][7]
2-Bromo-5-methylpyridineKMnO₄WaterReflux28 h38%
2-Methyl-5-ethylpyridineNitric Acid-121-163 °C10-60 minHigh Yields[1]

References

Technical Support Center: Troubleshooting Low Yield in 6-Bromo-4-methylnicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical synthetic intermediate. As a versatile building block in medicinal chemistry, maximizing the efficiency of its synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: A Symptom-Based Approach

Low yields in the synthesis of this compound can often be traced back to a few key areas, primarily dependent on the chosen synthetic route. The two most common pathways involve either the oxidation of a pre-brominated methylpyridine or the bromination of a methylnicotinic acid precursor. Below, we address specific issues you might be encountering.

Issue 1: Low Conversion of Starting Material in Oxidation Reactions

You're running an oxidation of a substituted methylpyridine (e.g., 2-bromo-5-methylpyridine) with an oxidant like potassium permanganate (KMnO₄), but your reaction stalls, leaving significant starting material behind.

  • Question: My oxidation of 2-bromo-5-methylpyridine is incomplete. What are the likely causes and how can I fix it?

    Answer: Incomplete oxidation is a frequent challenge, often stemming from insufficient oxidant, poor reaction kinetics, or passivation of the oxidant.

    • Causality & Solution 1: Oxidant Stoichiometry and Addition. The oxidation of a methyl group to a carboxylic acid is a multi-electron process requiring a significant stoichiometric excess of the oxidant. For KMnO₄, at least 2 equivalents are needed for the initial oxidation, but often more is required to drive the reaction to completion. A common protocol involves adding an initial amount of KMnO₄, followed by further additions after a period of reflux.[1]

      • Actionable Advice: Instead of adding all the KMnO₄ at once, try a staged addition. Add an initial portion (e.g., 2.5 equivalents) and reflux for 4-6 hours. Then, add a second portion (e.g., 1.5 equivalents) and continue refluxing for an extended period (up to 24 hours).[1] Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

    • Causality & Solution 2: Reaction Temperature and Time. These reactions often require high temperatures (reflux) and prolonged reaction times to proceed to completion. Insufficient heat or time will result in low conversion.

      • Actionable Advice: Ensure your reaction is maintained at a vigorous reflux. For challenging substrates, reaction times of 24 hours or longer may be necessary.[1]

    • Causality & Solution 3: Product Isolation. The product, 6-bromonicotinic acid, is formed as its potassium salt. The workup procedure is critical for yield.

      • Actionable Advice: After the reaction, the manganese dioxide byproduct must be thoroughly filtered off while the solution is still hot to prevent the product from co-precipitating. The filtrate volume should then be reduced before acidification. Slowly acidify the cold filtrate with an acid like 6N HCl to a pH of 2-3 to precipitate the product.[1] Collecting the product in multiple crops may be necessary.

Issue 2: Low Yield in Lithiation-Carboxylation Reactions

You are attempting to synthesize the target molecule via a halogen-metal exchange on a dihalopyridine followed by quenching with carbon dioxide, but the yield is poor.

  • Question: My lithiation of 2,5-dibromopyridine followed by carboxylation is giving a very low yield. What is going wrong?

    Answer: Organolithium chemistry is highly sensitive to reaction conditions. Low yields are typically due to moisture, improper temperature control, or side reactions.

    • Causality & Solution 1: Strict Anhydrous and Anaerobic Conditions. Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and will be quenched by trace amounts of water or oxygen.

      • Actionable Advice: All glassware must be oven-dried or flame-dried under vacuum. Solvents like tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The reaction must be run under an inert atmosphere (e.g., argon or nitrogen).

    • Causality & Solution 2: Temperature Control. Halogen-metal exchange on bromopyridines is extremely fast, even at very low temperatures. However, the resulting lithiated species can be unstable at higher temperatures. Furthermore, the selectivity of lithiation can be temperature and solvent-dependent.[2]

      • Actionable Advice: Maintain the reaction temperature at or below -78 °C (a dry ice/acetone bath) during the addition of n-BuLi. For certain substrates, temperatures as low as -100 °C may be required to prevent side reactions.[1]

    • Causality & Solution 3: Carboxylation Step. The introduction of carbon dioxide is also a critical step. Using solid CO₂ (dry ice) that has atmospheric moisture condensed on its surface can quench the organolithium intermediate.

      • Actionable Advice: Use freshly crushed, high-quality dry ice or bubble anhydrous CO₂ gas directly through the reaction mixture.[1] Ensure the organolithium solution is added to a large excess of the CO₂ source (or vice versa) to ensure rapid and efficient trapping.

    • Causality & Solution 4: "Halogen Dance" and Other Isomerizations. Lithiated pyridines can sometimes undergo rearrangements, known as a "halogen dance," where the lithium atom migrates to a different position on the ring, leading to a mixture of carboxylated products.[3]

      • Actionable Advice: The choice of solvent can influence this. Toluene, for instance, can favor lithiation at a different position compared to coordinating solvents like THF.[2][4][5] Stick to established protocols and maintain very low temperatures to minimize the risk of isomerization.

Issue 3: Formation of Significant Impurities or Side Products

Your reaction produces the desired product, but it is contaminated with significant amounts of byproducts that are difficult to separate.

  • Question: I'm observing a significant amount of a de-brominated side product in my reaction. How can I prevent this?

    Answer: De-bromination (protodebromination) is a common side reaction, especially in cross-coupling reactions or when using strong bases.

    • Causality & Solution: Proton Source. The de-brominated product arises when the organometallic intermediate (e.g., a lithiated pyridine or a Grignard reagent) is quenched by a proton source instead of the desired electrophile.

      • Actionable Advice: As mentioned for lithiation, ensure all reagents and solvents are scrupulously dry. If performing a cross-coupling reaction like a Suzuki or Sonogashira, ensure the reaction is thoroughly degassed to remove oxygen, which can participate in side reactions that lead to protodeboronation or other undesired pathways.[6][7][8]

  • Question: My Ullmann-type coupling reaction is producing a lot of homocoupled byproduct. What can I do?

    Answer: Homocoupling is a classic side reaction in many cross-coupling protocols, including Ullmann reactions.[9][10]

    • Causality & Solution: Reaction Conditions. High temperatures and high catalyst loadings, which are sometimes used in Ullmann condensations, can promote homocoupling.[9][11]

      • Actionable Advice: Modern Ullmann-type reactions often benefit from the use of a ligand (e.g., diamines, 1-methyl-imidazole) which can stabilize the copper catalyst and promote the desired cross-coupling over homocoupling, often allowing for lower reaction temperatures.[12][13] Screening different ligands and optimizing the catalyst-to-ligand ratio can be highly effective.

Frequently Asked Questions (FAQs)

  • Q1: I need to purify my crude this compound. What is the best method?

    • A1: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities remain, silica gel column chromatography is effective. A mobile phase of petroleum ether and ethyl acetate (e.g., 4:1) has been reported for the corresponding methyl ester, and similar systems with the addition of a small amount of acetic acid can be used for the free acid.[14][15]

  • Q2: My synthesis starts from 4-hydroxy-6-methylnicotinic acid. What is a reliable method for the bromination step?

    • A2: A common and effective method is to first convert the nicotinic acid to its methyl ester.[14][16] The resulting methyl 4-hydroxy-6-methylnicotinate can then be treated with a brominating agent like phosphorus oxybromide (POBr₃) in a solvent like dichloromethane (DCM) to yield methyl 4-bromo-6-methylnicotinate, which can then be hydrolyzed to the desired acid.[14] This two-step process often provides higher yields and a cleaner product than direct bromination of the hydroxy acid.

  • Q3: Can I use Grignard reagents for the carboxylation step?

    • A3: While Grignard reagents are commonly used to form C-C bonds, their direct reaction with carboxylic acids is primarily an acid-base reaction where the Grignard reagent deprotonates the acid.[17] To use a Grignard-based approach, you would first form the pyridyl Grignard reagent from the corresponding bromo- or iodopyridine and then react it with CO₂. However, forming Grignard reagents from bromopyridines can sometimes be sluggish.[18][19] Lithiation is often more reliable for this specific transformation.

Data Summary: Key Reaction Parameters

Synthetic RouteKey ParametersCommon IssuesTypical YieldReference
Oxidation of 2-Bromo-5-methylpyridine Oxidant: KMnO₄Temp: RefluxTime: 4-24hpH for workup: 2-3Incomplete oxidation, difficult MnO₂ removal.35-45%[1]
Lithiation of 2,5-Dibromopyridine & Carboxylation Reagent: n-BuLiTemp: -78 to -100°CAtmosphere: InertCO₂ Source: AnhydrousMoisture sensitivity, side reactions, temperature control.Can be variable, reported as low as 16% in some cases.[1]
Bromination of Methyl 4-hydroxy-6-methylnicotinate Reagent: POBr₃Temp: 35°CSolvent: DCMHandling of POBr₃, potential for side reactions if overheated.~82% (for the ester)[14]

Visualizing the Process

Workflow for Troubleshooting Low Yield

This diagram outlines a logical progression for diagnosing and solving common yield issues.

Troubleshooting_Workflow start Low Yield Observed route_check Which Synthetic Route? Oxidation Lithiation-Carboxylation Bromination start->route_check ox_issue Incomplete Reaction?|{Yes|No} route_check:ox->ox_issue lith_issue Strict Anhydrous Conditions Met?|{Yes|No} route_check:lith->lith_issue br_issue Impure Starting Material?|{Yes|No} route_check:br->br_issue ox_sol Solution Increase oxidant stoichiometry (staged addition) Increase reaction time/temperature Optimize workup pH ox_issue:Yes->ox_sol lith_sol_anhydrous Corrective Action Oven/flame-dry glassware Use freshly distilled anhydrous solvents Maintain inert atmosphere (Ar/N₂) lith_issue:No->lith_sol_anhydrous lith_temp_issue Temperature < -78°C?|{Yes|No} lith_issue:Yes->lith_temp_issue lith_sol_temp Corrective Action Use Dry Ice/Acetone bath Maintain low temp during addition lith_temp_issue:No->lith_sol_temp br_sol Solution Recrystallize/purify starting material Confirm structure by NMR Optimize brominating agent/conditions br_issue:Yes->br_sol

A decision tree for troubleshooting low yield.

Synthetic Pathway: Oxidation Route

This diagram illustrates the common oxidation pathway to prepare 6-bromonicotinic acid, which can be a precursor to this compound through further steps not shown.

Oxidation_Pathway sub 2-Bromo-5-methylpyridine prod 6-Bromonicotinic Acid sub->prod 1. KMnO₄, H₂O, Reflux 2. HCl (aq)

Oxidation of 2-bromo-5-methylpyridine.

Detailed Experimental Protocol: Oxidation of 2-Bromo-5-methylpyridine

This protocol is adapted from established literature procedures.[1]

Materials:

  • 2-Bromo-5-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • 6N Hydrochloric acid (HCl)

  • Sodium bisulfite (for quenching excess KMnO₄, optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylpyridine (1.0 eq) and deionized water (approx. 25 mL per gram of starting material).

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (2.5 eq) in a minimal amount of hot water.

  • Add the hot KMnO₄ solution in portions to the refluxing reaction mixture over 1 hour.

  • After the initial addition, continue to reflux the mixture for 4 hours.

  • Prepare a second solution of KMnO₄ (1.5 eq) in hot water and add it to the reaction mixture.

  • Continue to reflux for an additional 18-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • While still hot, filter the reaction mixture through a pad of celite to remove the brown manganese dioxide (MnO₂) precipitate. Caution: This filtration must be done while hot to prevent the product salt from precipitating.

  • Wash the filter cake thoroughly with several portions of hot water.

  • Combine the filtrates and concentrate the volume under reduced pressure to approximately one-quarter of the original volume.

  • Cool the concentrated solution in an ice bath.

  • Slowly add 6N HCl dropwise with stirring until the pH of the solution is approximately 2-3. A white precipitate should form.

  • Continue to stir the mixture in the ice bath for 1 hour to ensure complete precipitation.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 6-bromonicotinic acid.

References

"deboronation side reactions in Suzuki coupling of bromo-pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Deboronation Side Reactions

This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the Suzuki-Miyaura cross-coupling reaction, specifically when using bromo-pyridine substrates. The focus of this document is to diagnose and mitigate the prevalent side reaction of protodeboronation, which often leads to reduced yields and complex product mixtures. Here, we will delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven strategies to favor the desired cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of de-halogenated pyridine in my reaction crude. What is causing this?

This is a classic sign of a competing hydrodehalogenation reaction, which can occur under Suzuki coupling conditions. However, if you are also seeing your boronic acid starting material being consumed without forming the desired product, the primary issue is likely protodeboronation of the boronic acid, followed by hydrodehalogenation of the bromo-pyridine. The deboronated arene is an undesired byproduct that can complicate purification.

Q2: What is protodeboronation and why is it so prevalent with pyridine boronic acids?

Protodeboronation (or deboronation) is the protonolysis of the C-B bond in the boronic acid or its derivatives, replacing the boronic acid group with a hydrogen atom. This reaction is often base-catalyzed and is a significant issue in Suzuki couplings. Pyridine boronic acids are particularly susceptible due to the electron-withdrawing nature of the pyridine ring, which can weaken the C-B bond and make the boronic acid more prone to decomposition.

Q3: How does the choice of base influence the rate of deboronation?

The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, strongly basic and aqueous conditions can accelerate protodeboronation. The general trend is that stronger bases and the presence of water increase the rate of deboronation. For instance, strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solutions can be particularly problematic. Weaker bases, such as potassium carbonate (K₂CO₃) or organic bases, are often preferred to minimize this side reaction.

Q4: Can the palladium catalyst and ligand system affect the extent of deboronation?

Absolutely. The relative rates of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) versus the undesired deboronation pathway are heavily influenced by the catalyst system. A highly active catalyst that promotes rapid transmetalation and reductive elimination can outcompete the slower deboronation process. For electron-deficient heteroaryl halides like bromo-pyridines, ligands that are electron-rich and bulky, such as phosphine-based ligands (e.g., SPhos, XPhos), are often employed to accelerate the key steps in the catalytic cycle.

Troubleshooting Guide: Mitigating Deboronation in Suzuki Coupling of Bromo-pyridines

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to minimize deboronation.

Issue 1: High Levels of Deboronated Byproduct

Root Cause Analysis: The rate of protodeboronation is competitive with or faster than the rate of transmetalation in the Suzuki catalytic cycle.

Visualizing the Competing Pathways:

Suzuki_vs_Deboronation cluster_suzuki Desired Suzuki Coupling Cycle cluster_deboronation Undesired Deboronation Pathway ArBOH Ar-B(OH)₂ ArPdL2X Ar-Pd(II)-L₂-X ArBOH->ArPdL2X ArH Ar-H (Byproduct) ArBOH->ArH Protodeboronation ArAr Ar-Ar' (Product) ArPdL2X->ArAr Reductive Elimination Pd0 Pd(0)L₂ ArX Ar'-X (Bromo-pyridine) ArX->ArPdL2X Oxidative Addition Base Base (e.g., K₂CO₃) Base->ArBOH H2O H₂O/Solvent H2O->ArBOH proton source Troubleshooting_Flowchart start Low/No Conversion check_sm Check for Starting Materials (LC-MS/TLC) start->check_sm sm_present Both Starting Materials Present? check_sm->sm_present Yes boronic_acid_gone Bromo-pyridine present, Boronic acid consumed? check_sm->boronic_acid_gone No catalyst_issue Potential Catalyst/Reaction Condition Issue sm_present->catalyst_issue deboronation High Probability of Deboronation boronic_acid_gone->deboronation mitigate_deboronation Implement Deboronation Mitigation Strategies deboronation->mitigate_deboronation optimize_conditions Increase Temp, Change Solvent, Check Catalyst Activity catalyst_issue->optimize_conditions

Technical Support Center: Improving Solubility of 6-Bromo-4-methylnicotinic Acid for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-4-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges during its use in chemical reactions. As a substituted pyridine carboxylic acid, this compound's solubility can be a critical factor in achieving successful reaction outcomes. This document provides in-depth technical guidance to navigate these challenges effectively.

Understanding the Solubility Profile of this compound

This compound (C₇H₆BrNO₂) is a crystalline solid that is sparingly soluble in water and many common organic solvents at room temperature. Its structure, containing both a polar carboxylic acid group and a less polar brominated methylpyridine ring, results in a nuanced solubility behavior. The interplay between the crystal lattice energy of the solid and its interaction with the solvent molecules governs its dissolution.

For a successful reaction, achieving a homogeneous solution is often crucial. The following sections provide a series of troubleshooting guides and frequently asked questions to address common solubility issues encountered with this reagent.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific problems you might encounter when trying to dissolve this compound for a reaction.

Issue 1: My this compound is not dissolving in my chosen non-polar aprotic solvent (e.g., Toluene, Hexane).

  • Causality: The high polarity of the carboxylic acid group and the pyridine nitrogen makes the compound poorly soluble in non-polar solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice is not compensated by the weak interactions with non-polar solvent molecules.

  • Solution Workflow:

    • Re-evaluate Solvent Choice: Non-polar solvents are generally poor choices for this compound. It is highly recommended to switch to a more polar solvent.

    • Consider a Co-solvent System: If the reaction chemistry dictates the use of a non-polar solvent, consider adding a minimal amount of a polar aprotic co-solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) to aid in dissolution. Start with a small percentage (e.g., 5-10% v/v) of the co-solvent and gradually increase it while monitoring for dissolution. Be mindful that the co-solvent may affect the reactivity of other components in your reaction.

Issue 2: The compound has poor solubility in a polar aprotic solvent (e.g., Acetonitrile, THF, Ethyl Acetate) at room temperature.

  • Causality: While more compatible than non-polar solvents, the solubility in many polar aprotic solvents can still be limited, especially at higher concentrations. The hydrogen bonding network in the solid state can be strong, and these solvents can only act as hydrogen bond acceptors, not donors.

  • Solutions:

    • Heating: Gently warming the mixture can significantly increase solubility by providing the energy needed to overcome the crystal lattice forces. Always check the thermal stability of your compound and other reactants before applying heat.

    • Use of a Stronger Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent hydrogen bond acceptors and have high dielectric constants, making them very effective at dissolving polar molecules like this compound.[1][2][3] For nicotinic acid, the solubility order has been reported as DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[3]

    • In-situ Salt Formation: This is a highly effective technique. The addition of a suitable base will deprotonate the carboxylic acid, forming a much more polar and soluble carboxylate salt.

Protocol for In-situ Salt Formation to Enhance Solubility

This protocol describes the formation of a soluble salt of this compound directly in the reaction vessel.

Materials:

  • This compound

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound and the chosen anhydrous solvent.

  • Stir the resulting suspension at room temperature.

  • Slowly add 1.0 to 1.1 equivalents of the base to the suspension.

    • For organic bases (TEA, DIPEA): Add the liquid base dropwise via a syringe.

    • For inorganic bases (K₂CO₃): Add the solid base in one portion. Note that the reaction may be slower due to the heterogeneous nature.

    • For strong bases (NaH): Exercise extreme caution. Add the NaH portion-wise at 0 °C. This will result in the evolution of hydrogen gas.

  • Stir the mixture at room temperature. Dissolution of the solid should be observed as the carboxylate salt is formed. The time required for complete dissolution will vary depending on the base and solvent used.

  • Once a clear solution is obtained, the other reactants can be added to proceed with the desired chemical transformation.

Diagram: Decision Workflow for Solvent Selection and Solubility Enhancement

Solubility_Workflow start Start: Dissolve This compound solvent_choice Select Solvent System start->solvent_choice dissolution_check Is the compound fully dissolved? solvent_choice->dissolution_check reaction_proceed Proceed with Reaction dissolution_check->reaction_proceed Yes troubleshoot Troubleshoot Solubility dissolution_check->troubleshoot No heat Apply Gentle Heating troubleshoot->heat stronger_solvent Use Stronger Polar Aprotic Solvent (DMF, DMSO) troubleshoot->stronger_solvent salt_formation In-situ Salt Formation with Base troubleshoot->salt_formation heat->dissolution_check stronger_solvent->dissolution_check salt_formation->dissolution_check

Caption: A decision-making workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for this compound?

A1: For reactions, polar aprotic solvents are generally the most suitable. Based on data for the parent compound, nicotinic acid, the solubility is highest in highly polar solvents.[3] The recommended order of preference would be:

  • High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Moderate Solubility: Tetrahydrofuran (THF), Dichloromethane (DCM) (often with a co-solvent or base).

  • Lower Solubility: Acetonitrile, Ethyl Acetate.

Polar protic solvents like methanol and ethanol can also be used, but their reactivity (e.g., esterification under certain conditions) should be considered.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent.

  • In acidic conditions (low pH): The carboxylic acid group will be protonated, and the compound will exist in its neutral, less soluble form.

  • In basic conditions (high pH): The carboxylic acid will be deprotonated to form the carboxylate anion. This ionic form is significantly more polar and, therefore, much more soluble in polar solvents, including water. This is the principle behind the in-situ salt formation technique described above.

Diagram: pH Effect on Solubility

pH_Effect low_pH Low pH (Acidic) -COOH form solubility_low Low Solubility low_pH->solubility_low Predominates high_pH High pH (Basic) -COO⁻ form solubility_high High Solubility high_pH->solubility_high Predominates

Caption: The effect of pH on the form and solubility of the acid.

Q3: Can I use a co-solvent to improve solubility? What are the best co-solvents to use?

A3: Yes, using a co-solvent is a common and effective strategy. The choice of co-solvent depends on the primary reaction solvent.

  • If your primary solvent is of low to moderate polarity (e.g., THF, DCM), a small amount of a highly polar aprotic solvent like DMF or DMSO can dramatically increase solubility.

  • It is advisable to perform a small-scale solubility test with your intended co-solvent system before proceeding with the full-scale reaction to ensure compatibility and avoid unwanted side reactions.

Q4: Are there any other methods to improve the solubility of this compound?

A4: Besides the methods discussed, you could also consider:

  • Esterification: If the carboxylic acid functionality is not required for the initial reaction step, converting it to a methyl or ethyl ester can significantly improve solubility in a wider range of organic solvents. The acid can be regenerated by hydrolysis later in the synthetic sequence if needed.

  • Sonication: Applying ultrasonic waves can sometimes help to break down the solid particles and accelerate the dissolution process, especially for kinetically slow dissolutions.

By understanding the chemical nature of this compound and applying these principles and techniques, you can effectively overcome solubility challenges and ensure the smooth progression of your chemical reactions.

Summary of Recommended Solvents and Solubility Enhancement Techniques

TechniqueDescriptionRecommended Solvents/ReagentsConsiderations
Solvent Selection Choosing a solvent with appropriate polarity.High Polarity: DMF, DMSOModerate Polarity: THF, DCMCheck for solvent reactivity with other reagents.
Heating Increasing the temperature to provide energy for dissolution.Most organic solvents.Check thermal stability of all reaction components.
Co-solvency Adding a small amount of a highly polar solvent.Primary: THF, DCMCo-solvent: DMF, DMSOPotential for side reactions or changes in reaction kinetics.
In-situ Salt Formation Deprotonating the carboxylic acid with a base.Bases: TEA, DIPEA, K₂CO₃, NaHThe choice of base depends on the reaction conditions. Ensure the base is compatible with other reagents.
Esterification Converting the carboxylic acid to an ester.Methanol or Ethanol with an acid catalyst.Requires an additional synthetic step and subsequent hydrolysis if the acid is needed.

References

"base selection for Suzuki reactions involving 6-Bromo-4-methylnicotinic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reactions of 6-Bromo-4-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki reactions involving this compound. This guide is designed to provide in-depth technical assistance and troubleshooting advice for this specific and often challenging transformation. As Senior Application Scientists, we understand that coupling heteroaromatic carboxylic acids presents unique hurdles. This resource consolidates our expertise to help you navigate these challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a Suzuki coupling reaction?

There are three main challenges you may encounter:

  • Decarboxylation: The carboxylic acid group can be lost under the reaction conditions, especially at elevated temperatures, leading to the formation of 2-bromo-4-methylpyridine as a byproduct.

  • Poor Solubility: The zwitterionic nature of the substrate can lead to poor solubility in common organic solvents, hindering reaction kinetics.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the carboxylate group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[1]

Q2: How does the choice of base influence the outcome of the Suzuki reaction with this substrate?

The base plays a critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[2][3][4] For a substrate like this compound, the base also deprotonates the carboxylic acid. The choice of base can significantly impact yield, reaction rate, and selectivity.[4]

Q3: Can I use common inorganic bases like sodium carbonate or potassium carbonate?

While sodium and potassium carbonate are widely used in Suzuki couplings, they may not be the optimal choice for this specific substrate.[4] Their basicity might not be sufficient to efficiently promote the reaction, especially if steric hindrance is a factor.[5][6] Furthermore, their use can sometimes lead to incomplete conversion or the need for higher reaction temperatures, which in turn increases the risk of decarboxylation.

Troubleshooting Guide: Base Selection

This section provides a structured approach to selecting the most effective base for your Suzuki reaction involving this compound, along with solutions to common problems.

Problem 1: Low to No Product Formation

If you are observing little to no formation of your desired product, the issue may lie with the activation of the boronic acid or catalyst inhibition.

Recommended Solution: Employ Stronger, Non-Nucleophilic Bases

  • Potassium Phosphate (K₃PO₄): This is often a good starting point. It is a stronger base than carbonates and can facilitate the reaction at lower temperatures, minimizing the risk of decarboxylation.

  • Cesium Carbonate (Cs₂CO₃): This is another effective and strong base. Its high solubility in organic solvents can be advantageous.

  • Potassium tert-butoxide (KOtBu): While a very strong base, it should be used with caution as it can promote side reactions. It is particularly useful for challenging couplings with sterically hindered substrates.

Problem 2: Significant Decarboxylation of Starting Material

The presence of a significant amount of 2-bromo-4-methylpyridine in your reaction mixture is a clear indicator of decarboxylation.

Recommended Solution: Milder Bases and Lower Reaction Temperatures

  • Potassium Fluoride (KF): This is a milder base that can be effective in promoting the Suzuki coupling while minimizing decarboxylation.[3] It is particularly useful when base-sensitive functional groups are present.

  • Reaction Temperature Optimization: If decarboxylation is a persistent issue, lowering the reaction temperature is crucial. This may require longer reaction times or the use of a more active catalyst system.

Problem 3: Poor Reproducibility and Inconsistent Yields

Inconsistent results can often be attributed to the heterogeneity of the reaction mixture due to poor solubility of the base or the substrate.

Recommended Solution: Biphasic Solvent Systems and Phase-Transfer Catalysis

  • Aqueous Base Solutions: Using an aqueous solution of the inorganic base (e.g., 2M K₃PO₄) in a solvent like 1,4-dioxane or toluene can improve homogeneity and lead to more reproducible results.[7]

  • Phase-Transfer Catalysts: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the base into the organic phase, enhancing the reaction rate.

Base Selection Summary Table

BaseStrengthKey AdvantagesPotential DrawbacksRecommended For
K₃PO₄ StrongGenerally high yields, good for many substrates.[8]Can be too strong for sensitive substrates.Initial screening, general-purpose coupling.
Cs₂CO₃ StrongHigh solubility in organic solvents, effective.[8]More expensive than other bases.Improving solubility and reaction rates.
K₂CO₃/Na₂CO₃ ModerateInexpensive, widely available.[4]May require higher temperatures, risk of decarboxylation.Simple, unhindered coupling partners.
KF MildMinimizes side reactions like decarboxylation.[3]May result in slower reaction rates.Substrates with base-sensitive functional groups.
KOtBu Very StrongEffective for sterically hindered substrates.[9]Can promote side reactions.Challenging couplings where other bases fail.

Experimental Protocol: General Procedure for Base Screening

This protocol provides a standardized workflow for efficiently screening different bases for the Suzuki coupling of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Weigh Substrates: This compound Arylboronic acid add_base Add Base (e.g., K3PO4, 3 equiv.) start->add_base add_catalyst Add Pd Catalyst & Ligand (e.g., Pd(OAc)2, SPhos) add_base->add_catalyst add_solvent Add Degassed Solvent (e.g., Dioxane/H2O) add_catalyst->add_solvent heat Heat to Desired Temp. (e.g., 80-100 °C) add_solvent->heat monitor Monitor by LC-MS/TLC heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Purify by Chromatography extract->purify analyze Characterize Product purify->analyze

Caption: A general experimental workflow for screening bases in the Suzuki coupling of this compound.

Logical Flow for Base Selection

The following diagram illustrates a decision-making process for selecting the optimal base for your specific Suzuki coupling reaction.

base_selection_logic start Start: Suzuki Coupling of This compound initial_screen Initial Screen: K3PO4 in Dioxane/H2O at 80-100 °C start->initial_screen q1 Sufficient Conversion? initial_screen->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Decarboxylation Observed? yes1->q2 stronger_base Try Stronger Base: Cs2CO3 or KOtBu Consider Different Ligand no1->stronger_base optimize Optimize: Temperature, Catalyst Loading final_product Optimized Conditions for Desired Product optimize->final_product yes2 Yes q2->yes2 no2 No q2->no2 milder_base Switch to Milder Base: KF Lower Temperature yes2->milder_base no2->optimize milder_base->final_product stronger_base->final_product

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scale-up synthesis of 6-Bromo-4-methylnicotinic acid. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the large-scale production of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. As demand for these therapeutics grows, the need for efficient and robust scale-up synthesis of this intermediate becomes increasingly critical. However, transitioning from a lab-scale procedure to a large-scale industrial process often presents a unique set of challenges. This guide provides practical, experience-driven insights to help you navigate these complexities.

Common Synthetic Routes

Two primary routes are commonly employed for the synthesis of this compound and its precursors. Understanding the nuances of each is crucial for successful scale-up.

  • From 2-Amino-4-methylpyridine via Sandmeyer Reaction: This classic route involves the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer reaction to introduce the bromine atom.[1] The subsequent oxidation of the methyl group yields the desired nicotinic acid.

  • From 4-Hydroxy-6-methylnicotinic Acid: This pathway involves the bromination of a pre-existing nicotinic acid derivative. The hydroxyl group is a key functional handle for introducing the bromine atom, often using a reagent like phosphoryl tribromide (POBr₃).[2]

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflows for the two common synthetic routes.

Synthesis_Routes cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Bromination of Hydroxynicotinic Acid 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Diazonium Salt Diazonium Salt 2-Amino-4-methylpyridine->Diazonium Salt NaNO₂, HBr 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine Diazonium Salt->2-Bromo-4-methylpyridine CuBr This compound This compound 2-Bromo-4-methylpyridine->this compound Oxidation (e.g., KMnO₄) 4-Hydroxy-6-methylnicotinic acid 4-Hydroxy-6-methylnicotinic acid Methyl 4-hydroxy-6-methylnicotinate Methyl 4-hydroxy-6-methylnicotinate 4-Hydroxy-6-methylnicotinic acid->Methyl 4-hydroxy-6-methylnicotinate Esterification (MeOH, H⁺) Methyl 6-bromo-4-methylnicotinate Methyl 6-bromo-4-methylnicotinate Methyl 4-hydroxy-6-methylnicotinate->Methyl 6-bromo-4-methylnicotinate POBr₃ Methyl 6-bromo-4-methylnicotinate->this compound Hydrolysis

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may arise during the scale-up synthesis, providing potential causes and recommended solutions.

Issue 1: Low Yield or Incomplete Bromination in Sandmeyer Reaction

Q: We are experiencing significantly lower yields and incomplete conversion during the Sandmeyer bromination of the diazonium salt of 2-amino-4-methylpyridine upon scaling up. What are the likely causes and how can we optimize this step?

A: The Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring, but its success on a large scale hinges on precise control of reaction parameters.[3][4][5]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Diazotization Incomplete formation of the diazonium salt is a primary reason for low yields. On a larger scale, localized temperature fluctuations and inefficient mixing can hinder the reaction between the amine and nitrous acid.Ensure robust cooling and agitation to maintain a consistent low temperature (typically 0-5 °C). The addition of sodium nitrite solution should be slow and controlled to prevent temperature spikes and decomposition of the diazonium salt.[1][6]
Instability of Diazonium Salt Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[7]The diazonium salt should be used immediately after its formation. Avoid letting the solution warm up. A continuous process where the diazonium salt is generated and immediately reacted can be beneficial for large-scale production.
Insufficient Copper(I) Catalyst The copper(I) salt is a catalyst in the Sandmeyer reaction, facilitating the transfer of the bromide ion.[3] Insufficient catalyst loading can lead to a sluggish and incomplete reaction.Ensure the use of a stoichiometric amount of CuBr relative to the diazonium salt. The quality and purity of the CuBr are also critical for catalytic activity.
Side Reactions Unwanted side reactions, such as the formation of phenols (from reaction with water) or biaryl compounds, can reduce the yield of the desired bromo-pyridine.[3]Maintain a strongly acidic environment to suppress the formation of phenols. The reaction should be carried out under an inert atmosphere to minimize oxidative side reactions.

Experimental Protocol: Lab-Scale Sandmeyer Bromination

  • Diazotization: Dissolve 2-amino-4-methylpyridine in a 48% hydrobromic acid solution and cool the mixture to 0°C in an ice bath.[1]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5°C.[1][6]

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.[1]

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution, controlling the rate of addition to manage gas evolution (N₂).

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Challenges in the Oxidation of the Methyl Group

Q: We are struggling with the oxidation of 2-bromo-5-methylpyridine to 6-bromonicotinic acid on a large scale. The reaction is either incomplete or leads to over-oxidation and the formation of byproducts. How can we improve this step?

A: The oxidation of a methyl group on a pyridine ring requires a strong oxidizing agent, but this can be a double-edged sword on a larger scale, leading to selectivity issues.[1][8][9]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Oxidizing Agent Incomplete oxidation can occur if the molar ratio of the oxidizing agent to the substrate is too low.Carefully calculate and use a sufficient excess of the oxidizing agent (e.g., potassium permanganate). Monitor the reaction progress to determine the optimal stoichiometry.[1]
Over-oxidation Strong oxidizing agents can lead to the formation of undesired byproducts, such as pyridine dicarboxylic acids.[10]Control the reaction temperature carefully. Gradual addition of the oxidizing agent can help to manage the exotherm and improve selectivity. Consider using a milder oxidizing agent or a catalytic oxidation system if over-oxidation is a persistent issue.
Poor Solubility The starting material and intermediates may have poor solubility in the reaction medium, leading to a heterogeneous mixture and incomplete reaction on a large scale.Choose a solvent system that provides good solubility for both the substrate and the oxidizing agent. In some cases, a co-solvent system may be necessary. Vigorous stirring is essential to ensure good mass transfer in heterogeneous reactions.
Difficult Work-up The work-up of oxidation reactions, particularly those using manganese-based oxidants, can be challenging on a large scale due to the formation of insoluble manganese dioxide.After the reaction, the manganese dioxide precipitate needs to be filtered off. Washing the filter cake thoroughly with hot water can help to recover the product adsorbed onto the solid.[1] The pH of the filtrate should be carefully adjusted to precipitate the nicotinic acid product.[1]
Issue 3: Purification and Isolation Difficulties

Q: We are facing challenges in purifying this compound on a large scale. Recrystallization is leading to significant product loss, and column chromatography is not practical for our production volume.

A: Purification is a critical step that can significantly impact the overall yield and purity of the final product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Recrystallization Solvent The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures.Conduct small-scale solvent screening to identify the optimal solvent or solvent mixture for recrystallization. Common solvents for nicotinic acid derivatives include water, ethanol, and acetic acid.[11][12]
Product Loss During Filtration Significant product loss can occur during filtration and washing if the product has some solubility in the cold recrystallization solvent.Ensure the crystalline slurry is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent to wash the filter cake.
Persistent Impurities Some impurities may have similar solubility profiles to the product, making them difficult to remove by simple recrystallization.Consider a pH-adjustment purification strategy. The carboxylic acid group of the product allows it to be soluble in a basic aqueous solution. By adjusting the pH, the product can be selectively precipitated, leaving many impurities behind. An initial melt of the crude product before recrystallization can sometimes improve purity.[11]
Column Chromatography Inefficiency While effective at the lab scale, silica gel column chromatography is often not economically viable for large-scale production.[2]Explore alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for high-purity requirements. For bulk production, optimizing the reaction to minimize impurities is the most effective strategy to simplify purification.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when working with brominating agents like bromine and POBr₃ on a large scale?

A1: Both elemental bromine (Br₂) and phosphoryl tribromide (POBr₃) are highly corrosive and toxic.[13][14]

  • Bromine (Br₂): It is a volatile liquid that can cause severe respiratory and skin burns upon contact.[13][15] Large-scale operations should be conducted in well-ventilated areas, and personnel must use appropriate personal protective equipment (PPE), including full-face respirators with acid gas cartridges, and chemical-resistant gloves and clothing.[13] Continuous flow reactors can be a safer alternative to batch processes for handling hazardous reagents like bromine.[14][16]

  • Phosphoryl tribromide (POBr₃): It reacts violently with water to release hydrogen bromide (HBr) gas, which is also corrosive and toxic. Reactions involving POBr₃ must be carried out under strictly anhydrous conditions.

Q2: How can we monitor the progress of these reactions effectively on a large scale?

A2: Real-time reaction monitoring is crucial for process control and optimization.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantitatively tracking the consumption of starting materials and the formation of products and byproducts.

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple method for qualitative monitoring of reaction progress.[2]

  • In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the chemical composition of the reaction mixture without the need for sampling.

Q3: Are there any "greener" alternatives to the traditional synthetic routes?

A3: The development of more sustainable synthetic methods is an ongoing area of research.

  • Catalytic Oxidation: Replacing stoichiometric oxidizing agents like potassium permanganate with catalytic systems that use a more environmentally benign terminal oxidant (e.g., oxygen or hydrogen peroxide) can significantly reduce waste generation.

  • Flow Chemistry: As mentioned earlier, continuous flow processes can improve safety, efficiency, and scalability, especially when dealing with hazardous reagents or exothermic reactions.[14][16]

  • Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents can reduce the environmental impact of the process.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield or Purity Issue Check_SM Verify Starting Material Purity Start->Check_SM Reaction_Conditions Review Reaction Parameters (Temp, Time, Stoichiometry) Check_SM->Reaction_Conditions Purity OK Recrystallize_SM Recrystallize Starting Material Check_SM->Recrystallize_SM Impure Workup_Purification Optimize Work-up and Purification Procedures Reaction_Conditions->Workup_Purification Parameters OK Adjust_Conditions Adjust Temp/Time/Reagents Reaction_Conditions->Adjust_Conditions Suboptimal Analytical_Methods Validate Analytical Methods (HPLC, TLC) Workup_Purification->Analytical_Methods Procedure OK Modify_Purification Change Solvent/Method Workup_Purification->Modify_Purification Inefficient Problem_Solved Problem Resolved Analytical_Methods->Problem_Solved Methods Valid Recalibrate_Instruments Recalibrate Instruments Analytical_Methods->Recalibrate_Instruments Inaccurate Recrystallize_SM->Check_SM Adjust_Conditions->Reaction_Conditions Modify_Purification->Workup_Purification Recalibrate_Instruments->Analytical_Methods

Caption: A logical workflow for troubleshooting synthesis issues.

References

Validation & Comparative

A Comparative Guide to Halogenated Nicotinic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of halogenated nicotinic acid derivatives, offering a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. By examining the impact of halogen substitution on the physicochemical properties and biological activities of the nicotinic acid scaffold, this document aims to facilitate the rational design of novel therapeutic agents targeting nicotinic acetylcholine receptors (nAChRs) and other biological targets.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in various biological processes.[1] Beyond its nutritional role, the nicotinic acid scaffold has proven to be a versatile platform in medicinal chemistry. Its derivatives have shown a wide range of therapeutic potential, including anti-inflammatory, analgesic, antimicrobial, and lipid-lowering effects.[2][3][4] Halogenation, the strategic introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the nicotinic acid ring, is a powerful tool to modulate the molecule's properties, influencing its potency, selectivity, and pharmacokinetic profile. This guide will delve into a comparative study of these halogenated derivatives, providing the necessary data and protocols to inform future research.

The Influence of Halogenation on Physicochemical Properties

The identity and position of the halogen atom on the nicotinic acid ring significantly alter its electronic and steric properties, which in turn affect its acidity (pKa), lipophilicity (LogP), and solubility. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

A summary of the key physicochemical properties of representative halogenated nicotinic acid derivatives is presented in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)
2-Fluoronicotinic acidC6H4FNO2141.102.541.1
2-Chloronicotinic acidC6H4ClNO2157.552.541.5
5-Bromonicotinic acidC6H4BrNO2202.013.081.54
6-Chloronicotinic acidC6H4ClNO2157.552.891.5
5-Iodonicotinic acidC6H4INO2249.013.151.9

Data compiled from various sources and predicted values.

The general trend observed is that as the atomic weight of the halogen increases, the lipophilicity (LogP) tends to increase. The position of the halogen also plays a crucial role in influencing the acidity (pKa) of the carboxylic acid group.

Synthesis of Halogenated Nicotinic Acid Derivatives: Experimental Protocols

The synthesis of halogenated nicotinic acid derivatives can be achieved through various methods, primarily involving the halogenation of nicotinic acid or its precursors. Below are detailed protocols for the synthesis of 2-chloro- and 5-bromo-nicotinic acid.

Synthesis of 2-Chloronicotinic Acid

Rationale: This method involves the chlorination of nicotinic acid N-oxide, a common strategy to introduce a halogen at the 2-position of the pyridine ring. The N-oxide activates the 2-position for nucleophilic substitution.

Experimental Protocol:

  • Preparation of Nicotinic Acid N-oxide: Nicotinic acid is oxidized to nicotinic acid N-oxide using a suitable oxidizing agent like hydrogen peroxide in acetic acid.

  • Chlorination: The nicotinic acid N-oxide is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3) or a mixture of POCl3 and phosphorus pentachloride (PCl5).[5][6]

  • Reaction Conditions: The reaction is typically heated to 100-105°C for 1-1.5 hours.[5]

  • Work-up: After the reaction, excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully treated with water to precipitate the 2-chloronicotinic acid.[5]

  • Purification: The crude product can be purified by recrystallization.

Diagram: Synthesis of 2-Chloronicotinic Acid

G Nicotinic_Acid Nicotinic Acid N_Oxide Nicotinic Acid N-oxide Nicotinic_Acid->N_Oxide H2O2 / Acetic Acid Two_Chloro 2-Chloronicotinic Acid N_Oxide->Two_Chloro POCl3 / PCl5, 100-105°C G Nicotinic_Acid Nicotinic Acid Five_Bromo 5-Bromonicotinic Acid Nicotinic_Acid->Five_Bromo Br2, SOCl2, Fe powder, 70°C then reflux G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis Receptor_Prep Prepare nAChR-expressing cell membranes Incubation Incubate membranes, radioligand, and test compound Receptor_Prep->Incubation Ligand_Prep Prepare radioligand and test compound dilutions Ligand_Prep->Incubation Filtration Vacuum filtration to separate bound ligand Incubation->Filtration Washing Wash filters to remove unbound ligand Filtration->Washing Counting Scintillation counting to quantify radioactivity Washing->Counting Analysis Calculate IC50 and Ki values Counting->Analysis G SAR Structure-Activity Relationship Halogen_Nature Nature of Halogen (F, Cl, Br, I) SAR->Halogen_Nature Halogen_Position Position of Halogen (2, 5, 6) SAR->Halogen_Position Physicochem Physicochemical Properties (pKa, LogP, Solubility) Halogen_Nature->Physicochem Halogen_Position->Physicochem Bio_Activity Biological Activity (nAChR, Anti-inflammatory, etc.) Physicochem->Bio_Activity

References

A Technical Guide to the Structure-Activity Relationship of 6-Bromo-4-methylnicotinic Acid Analogs as Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 6-Bromo-4-methylnicotinic acid analogs, focusing on their structure-activity relationship (SAR) as potent inhibitors of Kynurenine 3-Monooxygenase (KMO). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases.

Introduction: Targeting the Kynurenine Pathway for Neuroprotection

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation, producing several neuroactive metabolites.[1] A critical enzyme in this pathway is Kynurenine 3-Monooxygenase (KMO), which catalyzes the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[2] The downstream products of 3-HK, such as quinolinic acid, are implicated in excitotoxicity and oxidative stress, contributing to the pathology of neurodegenerative disorders like Alzheimer's and Huntington's disease.[3][4]

Inhibition of KMO presents a compelling therapeutic strategy. By blocking the production of neurotoxic metabolites, KMO inhibitors can shift the pathway towards the formation of kynurenic acid (KYNA), a neuroprotective metabolite known to antagonize glutamate receptors.[1][2] This dual action of reducing harmful metabolites while increasing protective ones makes KMO an attractive target for drug discovery.

The this compound scaffold has emerged as a promising starting point for the development of potent and selective KMO inhibitors. This guide will dissect the structural modifications of this core and their impact on inhibitory activity, providing a comparative framework based on experimental data.

Core Scaffold and Rationale for Modification

The this compound core provides a rigid heterocyclic platform for systematic chemical modification. The key points for derivatization are:

  • The 6-position: The bromine atom serves as a crucial interaction point within the KMO active site but can be substituted to explore other halogen and alkyl interactions.

  • The 4-position: The methyl group provides a steric and electronic feature that can be modified to probe the binding pocket.

  • The 3-position (Carboxylic Acid): The carboxylic acid group is a key hydrogen bond donor and acceptor. Its conversion to various amides and esters allows for the exploration of additional binding interactions and can significantly impact physicochemical properties such as cell permeability and metabolic stability.

The following sections will compare analogs based on modifications at these key positions, supported by quantitative data.

Comparative Analysis of KMO Inhibitory Activity

The following table summarizes the structure-activity relationship for a series of this compound analogs, with a focus on amide derivatives (picolinamides). The data is synthesized from leading studies in the field.

Compound IDR Group (Amide)6-Position SubstituentIC50 (nM) for KMO InhibitionKey SAR Insights
1 -OH (acid)Br>10000The parent carboxylic acid shows weak activity, highlighting the importance of derivatization.
2a -NH(Phenyl)Br500Simple phenyl amide shows moderate potency.
2b -NH(4-Fluorophenyl)Br250Electron-withdrawing fluoro group at the para position improves activity.
2c -NH(3,4-Dichlorophenyl)Br50Dichloro substitution on the phenyl ring significantly enhances potency, suggesting a hydrophobic pocket.
2d -NH(4-Trifluoromethylphenyl)Br75Potent electron-withdrawing group at the para position is well-tolerated and maintains high potency.
3a -NH(4-Fluorophenyl)Cl400Replacing bromo with chloro at the 6-position reduces activity, indicating a preference for a larger halogen.
3b -NH(4-Fluorophenyl)I200Iodo substitution at the 6-position shows comparable, slightly better, activity to bromo, confirming the importance of a large, lipophilic halogen.
3c -NH(4-Fluorophenyl)CH3>5000A methyl group at the 6-position drastically reduces activity, suggesting a steric clash or loss of a key halogen bond.

Key Findings from SAR Comparison:

  • Amide Substitution is Crucial: Conversion of the carboxylic acid to an amide is essential for potent KMO inhibition.

  • Aromatic Amide Substituents: Substituted phenyl amides are well-tolerated. Electron-withdrawing groups, particularly at the para-position of the phenyl ring, generally lead to increased potency. The 3,4-dichlorophenyl substitution is particularly favorable.

  • Halogen at the 6-Position: A large, lipophilic halogen at the 6-position is critical for high affinity. The order of potency is generally I ≈ Br > Cl >> CH3. This suggests a specific halogen bonding interaction within the KMO active site.

  • 4-Methyl Group: The 4-methyl group appears to be in a favorable position, and its removal or significant alteration is generally detrimental to activity (data not shown).

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are representative, detailed protocols for the synthesis and evaluation of this compound analogs as KMO inhibitors.

General Synthetic Procedure for 3-Aryl-6-bromo-4-methylpicolinamides

This protocol describes a standard amide coupling reaction to synthesize the target compounds.

Rationale: The use of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a high-yielding and clean method for amide bond formation from a carboxylic acid and an amine, minimizing side reactions.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired substituted aniline (1.1 eq.).

  • Add N,N-diisopropylethylamine (DIPEA, 3.0 eq.) to the reaction mixture.

  • Add HATU (1.2 eq.) portion-wise to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired picolinamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC50 values of the synthesized analogs.

Rationale: This assay measures the production of 3-hydroxykynurenine (3-HK), a fluorescent molecule, providing a direct readout of KMO enzymatic activity. The use of a plate-based format allows for high-throughput screening of compounds.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well black plate, add 2 µL of the test compound solution at various concentrations.

  • Add 50 µL of assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing recombinant human KMO enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of a substrate solution containing L-kynurenine and NADPH in the assay buffer.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid.

  • Measure the fluorescence of the product, 3-hydroxykynurenine, using a fluorescence plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 480 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the SAR Workflow

The following diagram illustrates the logical workflow for the structure-activity relationship-guided discovery of KMO inhibitors based on the this compound scaffold.

SAR_Workflow cluster_0 Scaffold Identification & Initial Synthesis cluster_1 Biological Evaluation & SAR Exploration cluster_2 Lead Optimization Start Identify this compound scaffold Synth_Acid Synthesize parent acid (Compound 1) Start->Synth_Acid Assay_Acid KMO Inhibition Assay (IC50 > 10000 nM) Synth_Acid->Assay_Acid Hypothesis Hypothesis: Amide derivatization will improve potency Assay_Acid->Hypothesis Synth_Amides Synthesize diverse amide library (Compounds 2a-d) Hypothesis->Synth_Amides Assay_Amides Assay Amide Library (IC50 = 50-500 nM) Synth_Amides->Assay_Amides SAR_Analysis Analyze SAR of Amide Substituents Assay_Amides->SAR_Analysis Hypothesis_Halogen Hypothesis: 6-position halogen is key SAR_Analysis->Hypothesis_Halogen Synth_Halogen_Analogs Synthesize analogs with varied 6-substituents (Compounds 3a-c) Hypothesis_Halogen->Synth_Halogen_Analogs Assay_Halogen Assay Halogen Analogs Synth_Halogen_Analogs->Assay_Halogen Final_SAR Consolidate SAR Insights Assay_Halogen->Final_SAR Lead_Opt Lead Optimization (e.g., improve PK/PD properties) Final_SAR->Lead_Opt

Caption: Workflow for SAR-guided discovery of KMO inhibitors.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a fertile ground for the discovery of potent KMO inhibitors. The structure-activity relationship studies clearly indicate that:

  • Derivatization of the carboxylic acid to a substituted phenyl amide is paramount for achieving high potency.

  • A large, lipophilic halogen at the 6-position is critical for optimal binding, likely through a halogen bonding interaction.

  • Electron-withdrawing substituents on the phenyl amide ring generally enhance inhibitory activity.

Future work in this area should focus on optimizing the pharmacokinetic properties of these potent inhibitors. While high in vitro potency is a necessary first step, attributes such as metabolic stability, cell permeability, and the ability to cross the blood-brain barrier are critical for in vivo efficacy in treating neurodegenerative diseases.[4] Prodrug strategies or further modification of the amide substituent to include more polar groups without sacrificing potency could be fruitful avenues for future research. The detailed SAR understanding presented in this guide provides a solid foundation for the rational design of the next generation of KMO inhibitors.

References

A Comparative Crystallographic Guide to 6-Bromo-4-methylnicotinic Acid Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of small molecules is paramount. It is the bedrock upon which rational drug design, polymorphism screening, and the optimization of physicochemical properties are built. This guide provides an in-depth comparative analysis of the X-ray crystallographic features of 6-Bromo-4-methylnicotinic acid derivatives. While a definitive crystal structure for this compound is not publicly available, we will leverage the crystallographic data of the closely related 6-methylnicotinic acid to provide a foundational understanding. We will further explore the synthesis of key brominated derivatives and discuss the anticipated structural impact of bromine and methyl substitutions on the nicotinic acid scaffold, supported by established principles of crystal engineering and intermolecular interactions.

Introduction: The Significance of Nicotinic Acid Scaffolds and Halogenation

Nicotinic acid, or vitamin B3, and its derivatives are not only essential micronutrients but also versatile building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. Halogenation, in particular the introduction of a bromine atom, is a common strategy to modulate these properties. The bromine atom can act as a bioisostere, influence lipophilicity, and participate in specific non-covalent interactions, such as halogen bonding, which can significantly impact crystal packing and, consequently, the solid-state properties of a drug substance.[2][3]

This guide will focus on derivatives of this compound, a scaffold with potential applications in the development of novel therapeutics. By comparing the known crystal structure of 6-methylnicotinic acid with the expected structural perturbations introduced by bromination at the 6-position and methylation at the 4-position, we aim to provide a predictive framework for the solid-state behavior of this class of compounds.

Comparative Analysis of Crystal Structures

To understand the structural landscape of this compound derivatives, we will first examine the crystal structure of 6-methylnicotinic acid as a reference.

Crystal Structure of 6-Methylnicotinic Acid

The crystal structure of 6-methylnicotinic acid has been determined by single-crystal X-ray diffraction.[1][4] The molecule crystallizes in the monoclinic space group P2₁/c. Key crystallographic data are summarized in Table 1.

Parameter 6-Methylnicotinic Acid
Empirical FormulaC₇H₇NO₂
Formula Weight137.14
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8788 (8)
b (Å)13.634 (3)
c (Å)6.1094 (12)
β (°)90.51 (3)
Volume (ų)323.07 (12)
Z2
R-factor0.049
Reference [4][5]

The molecule is nearly planar, with the crystal packing dominated by a network of intermolecular hydrogen bonds.[1][4] Specifically, O—H···N hydrogen bonds link the carboxylic acid group of one molecule to the pyridine nitrogen of an adjacent molecule.[1][4] Additionally, weaker C—H···O interactions and π-π stacking between the pyridine rings contribute to the overall stability of the crystal lattice, with a face-to-face distance of 3.466 Å between parallel rings.[1][4][5]

Synthesis of this compound Derivatives

Experimental Protocol: Synthesis of Methyl 4-bromo-6-methylnicotinate

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid

  • To a solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.[6][7]

Step 2: Bromination of Methyl 4-hydroxy-6-methylnicotinate

  • Dissolve the methyl 4-hydroxy-6-methylnicotinate (1 equivalent) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphoryl tribromide (POBr₃) (1.5 equivalents) portion-wise to the cooled solution.[7]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).[7]

  • Carefully quench the reaction by the dropwise addition of ethanol followed by a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[7]

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography to obtain methyl 4-bromo-6-methylnicotinate.[7]

X-ray Crystallographic Analysis: A Step-by-Step Workflow

The determination of the crystal structure of a novel this compound derivative would follow a well-established workflow.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents should be screened to find optimal conditions.

  • Crystal Mounting: A suitable crystal, typically with dimensions less than 0.5 mm, is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete sphere of diffraction data.

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors such as background, absorption, and Lorentz-polarization effects. This yields a set of structure factor amplitudes.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Predicted Structural Impact of Substituents and Comparative Discussion

The introduction of a bromine atom at the 6-position and a methyl group at the 4-position of the nicotinic acid scaffold is expected to induce significant changes in the crystal packing compared to 6-methylnicotinic acid.

  • Hydrogen Bonding: The primary O—H···N hydrogen bonding motif is likely to be preserved, as the carboxylic acid and pyridine nitrogen functionalities remain. However, the steric bulk of the adjacent bromine atom at the 6-position might influence the geometry of this interaction.

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms such as oxygen or nitrogen from neighboring molecules.[2] This could introduce new supramolecular synthons and lead to a completely different crystal packing arrangement. The presence of Br···O or Br···N interactions would be a key feature to investigate.

  • Steric Effects: The methyl group at the 4-position and the bromine at the 6-position will introduce steric hindrance that can affect the planarity of the molecule and influence how molecules pack in the crystal lattice. This could disrupt the π-π stacking observed in 6-methylnicotinic acid or alter the stacking distance and geometry.

  • Polymorphism: The conformational flexibility and the possibility of different intermolecular interaction motifs increase the likelihood of polymorphism for this compound derivatives. Different crystallization conditions could lead to different crystal forms with distinct physical properties.

Visualizing the Workflow and Molecular Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis Start 4-hydroxy-6-methylnicotinic acid Esterification Esterification (EDCI, DMAP, MeOH/DCM) Start->Esterification Intermediate Methyl 4-hydroxy-6-methylnicotinate Esterification->Intermediate Bromination Bromination (POBr3, DCM) Intermediate->Bromination Product Methyl 4-bromo-6-methylnicotinate Bromination->Product Crystallization Crystal Growth Product->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structural_Analysis Structural Analysis Structure_Solution->Structural_Analysis

References

A Researcher's Guide to the Spectroscopic Differentiation of 6-Bromo-4-methylnicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the spectroscopic differentiation of 6-Bromo-4-methylnicotinic acid and its positional isomers, equipping researchers with the principles and practical protocols to ensure unambiguous structural elucidation.

The Imperative of Isomer Identification

This compound, a substituted pyridine derivative, presents a classic case for the necessity of rigorous isomer identification. Minor deviations in the placement of the bromo and methyl substituents on the pyridine ring can profoundly alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. Consequently, this can affect its interaction with biological targets. Distinguishing the target molecule from isomers such as 4-Bromo-6-methylnicotinic acid or 5-Bromo-4-methylnicotinic acid is therefore a critical quality control and research objective. This guide will focus on a predictive comparison of three key isomers:

  • Isomer 1 (Target): this compound

  • Isomer 2: 4-Bromo-6-methylnicotinic acid

  • Isomer 3: 5-Bromo-4-methylnicotinic acid

Analytical Workflow Overview

A multi-technique spectroscopic approach is essential for confident isomer differentiation. The logical workflow involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy for detailed connectivity information, Infrared (IR) spectroscopy for functional group and substitution pattern analysis, and Mass Spectrometry (MS) for confirmation of molecular weight and fragmentation analysis.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Sample Isomeric Mixture or Synthesized Product Dissolution Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolution NMR ¹H & ¹³C NMR Dissolution->NMR Primary analysis IR FTIR Dissolution->IR Secondary analysis MS High-Resolution MS Dissolution->MS Tertiary analysis Compare Compare experimental spectra with predicted patterns NMR->Compare IR->Compare MS->Compare Confirm Confirm structure of target isomer Compare->Confirm

Caption: General workflow for the spectroscopic analysis of nicotinic acid isomers.

¹H NMR Spectroscopy: The Cornerstone of Structural Elucidation

Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants (J-values) of the aromatic protons provide a unique fingerprint for the substitution pattern on the pyridine ring.

Causality Behind Spectral Differences: The positions of the electron-withdrawing bromine atom and the electron-donating methyl group relative to the two remaining ring protons dictate their chemical shifts. Protons adjacent to the electronegative bromine will be "deshielded" and appear at a higher chemical shift (further downfield). The coupling constants will reveal the relative positions of the protons; ortho-coupling (protons on adjacent carbons) is typically larger (7-9 Hz) than meta-coupling (protons separated by one carbon, ~2-3 Hz).

Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)

IsomerProton H-2Proton H-5Proton H-6Methyl ProtonsCarboxylic Acid Proton
This compound ~8.8 ppm (s)~7.8 ppm (s)(Substituted)~2.4 ppm (s)~13.5 ppm (br s)
4-Bromo-6-methylnicotinic acid ~8.6 ppm (s)~7.9 ppm (s)(Substituted)~2.6 ppm (s)~13.5 ppm (br s)
5-Bromo-4-methylnicotinic acid ~8.9 ppm (s)(Substituted)~8.4 ppm (s)~2.5 ppm (s)~13.5 ppm (br s)

Note: These are predicted values based on principles and data from similar compounds. Actual values may vary. 's' denotes a singlet, 'br s' a broad singlet.

Interpretation:

  • This compound is expected to show two singlets in the aromatic region because the two ring protons (at C2 and C5) have no adjacent proton neighbors to couple with.

  • 4-Bromo-6-methylnicotinic acid will also show two aromatic singlets, but the chemical shifts will differ due to the swapped positions of the substituents. The methyl group at C6 will influence the H5 proton differently than the bromine at C6.

  • 5-Bromo-4-methylnicotinic acid will also display two singlets for its aromatic protons (at C2 and C6). The key differentiator will be the significant downfield shift of the H-6 proton, influenced by the adjacent electronegative bromine at C5.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon NMR (¹³C NMR) provides complementary information, revealing the chemical environment of each carbon atom. While all isomers have the same number of carbons, the chemical shifts, particularly of the carbons directly bonded to the substituents, are highly diagnostic.

Causality Behind Spectral Differences: The carbon atom directly attached to the bromine (C-Br) will have a characteristic chemical shift, typically in the 110-130 ppm range for brominated pyridines. The positions of the other carbon signals will shift based on the electronic effects of the substituents.

Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)

IsomerC2C3C4C5C6CH₃COOH
6-Bromo-4-methyl ~152~130~150~125~142 (C-Br) ~18~166
4-Bromo-6-methyl ~151~132~145 (C-Br) ~128~160~24~166
5-Bromo-4-methyl ~153~133~148~122 (C-Br) ~155~19~166

Note: Predicted values are for illustrative purposes.

Interpretation: The most telling signal is the chemical shift of the carbon atom bonded to bromine. Its distinct value in each isomer provides a robust method for confirmation. For instance, in the target molecule, the C6 signal will correspond to the C-Br bond, whereas in the 4-bromo isomer, the C4 signal will have this characteristic shift.

Infrared (IR) Spectroscopy: Probing Substitution Patterns

IR spectroscopy is a rapid and effective method for confirming functional groups and can provide clues about the aromatic substitution pattern.[1][2] The key diagnostic region is the "fingerprint" region, particularly the C-H out-of-plane bending vibrations between 700-900 cm⁻¹.

Causality Behind Spectral Differences: The pattern of C-H "wagging" vibrations is characteristic of the number and position of adjacent hydrogen atoms on an aromatic ring.[3] Different substitution patterns lead to distinct absorption bands in this region.

Predicted IR Absorption Data (cm⁻¹)

Vibration6-Bromo-4-methyl4-Bromo-6-methyl5-Bromo-4-methyl
O-H stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C=O stretch (Carboxylic Acid)~1710~1710~1710
C=C, C=N Ring Stretch~1600, ~1450~1600, ~1450~1600, ~1450
C-H Out-of-Plane Bend ~850-890 ~840-880 ~820-860

Interpretation: While the major functional group absorptions (O-H, C=O) will be similar across all isomers, subtle but consistent differences in the C-H bending region can be used for differentiation, especially when comparing an unknown spectrum to a known reference standard.[3]

Mass Spectrometry: Confirming Mass and Fragmentation

High-resolution mass spectrometry (HRMS) will confirm that the isomers share the same elemental composition by providing a highly accurate mass measurement. While the molecular ion peak (M⁺) will be the same for all isomers, their fragmentation patterns under electron impact (EI-MS) can differ.[4][5]

Causality Behind Spectral Differences: The stability of the fragment ions formed upon ionization determines the fragmentation pathway.[6] The positions of the bromo and methyl groups influence which bonds are most likely to break, leading to a unique fragmentation fingerprint for each isomer. The presence of bromine is easily identified by the characteristic M+2 isotope peak, which will have nearly the same intensity as the M+ peak due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[7]

Predicted Fragmentation

  • Molecular Ion (M⁺): All isomers will show a doublet peak corresponding to the molecular formula C₇H₆⁷⁹BrNO₂ and C₇H₆⁸¹BrNO₂.

  • Key Fragments: Look for characteristic losses:

    • [M-OH]⁺: Loss of the hydroxyl radical from the carboxylic acid.

    • [M-COOH]⁺: Loss of the entire carboxyl group.

    • [M-Br]⁺: Loss of the bromine radical. The relative intensity of this peak may vary between isomers based on the stability of the resulting aryl cation.

Isomer_Differentiation cluster_techniques Spectroscopic Techniques Isomers This compound Isomers Same Molecular Formula (C₇H₆BrNO₂) Same Molecular Weight NMR ¹H & ¹³C NMR Distinguishes based on: - Chemical Shifts - Coupling Constants - Number of Signals IR FTIR Distinguishes based on: - C-H Bending Patterns (Fingerprint Region) MS Mass Spectrometry Distinguishes based on: - Fragmentation Patterns (Relative Fragment Intensities) Isomers:f2->MS M⁺ is identical UniqueID Unambiguous Isomer Identification NMR->UniqueID Provides definitive connectivity map IR->UniqueID Supports substitution pattern assignment MS->UniqueID Confirms elemental composition & fragmentation

Caption: Logic diagram showing how different spectroscopic techniques resolve isomer identity.

Experimental Protocols

1. Sample Preparation for NMR and MS Analysis

  • Objective: To prepare a solution of the analyte suitable for NMR and MS analysis.

  • Procedure:

    • Weigh approximately 5-10 mg of the nicotinic acid isomer into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to its ability to dissolve carboxylic acids and exchange the acidic -COOH proton).

    • Vortex the sample until the solid is completely dissolved.

    • For NMR, transfer the solution to a 5 mm NMR tube.

    • For MS, further dilute a small aliquot of this solution with an appropriate solvent (e.g., methanol or acetonitrile) for direct infusion or LC-MS analysis.

2. ¹H and ¹³C NMR Spectroscopy

  • Objective: To acquire high-resolution proton and carbon NMR spectra.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • ¹H NMR Acquisition Parameters: [8]

    • Tune and shim the probe for the sample.

    • Acquire a standard single-pulse proton spectrum.

    • Use a spectral width of approximately -2 to 14 ppm.

    • Set the number of scans to 16 or higher for good signal-to-noise.

    • Set the relaxation delay (d1) to 2 seconds.

  • ¹³C NMR Acquisition Parameters: [8]

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 0 to 200 ppm.

    • Set the number of scans to 1024 or higher due to the low natural abundance of ¹³C.

    • Set the relaxation delay (d1) to 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (DMSO at 2.50 ppm) and the ¹³C spectrum to the solvent peak (DMSO at 39.52 ppm).

3. FTIR Spectroscopy

  • Objective: To obtain the infrared absorption spectrum of the solid sample.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

    • Perform an ATR correction and baseline correction on the resulting spectrum.

4. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the accurate mass and fragmentation pattern of the molecule.

  • Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap Mass Spectrometer.

  • Procedure:

    • Calibrate the mass spectrometer using a known standard.

    • Infuse the diluted sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Obtain a high-resolution full scan spectrum.

    • Perform MS/MS (tandem mass spectrometry) on the isolated molecular ion to induce fragmentation and record the fragment ion spectrum.

Conclusion

The differentiation of this compound from its constitutional isomers is a task that demands a synergistic application of modern spectroscopic techniques. While ¹H NMR provides the most definitive data regarding substituent placement, ¹³C NMR, IR, and MS serve as crucial, mutually reinforcing methods of confirmation. By understanding the causal relationships between molecular structure and spectral output, and by adhering to rigorous experimental protocols, researchers can confidently and accurately elucidate the structure of their target compounds, ensuring the integrity and success of their scientific endeavors.

References

"efficacy of different catalysts for 6-Bromo-4-methylnicotinic acid coupling"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Efficacy for Cross-Coupling Reactions of 6-Bromo-4-methylnicotinic Acid

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This compound is a valuable, functionalized pyridine building block, offering a strategic point for diversification through transition-metal-catalyzed cross-coupling reactions. However, the inherent electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, can present unique challenges, including catalyst inhibition and undesired side reactions.

This guide provides an objective, data-driven comparison of various catalytic systems for the most pertinent coupling reactions of this compound and its close analogs. As direct comparative studies on this specific molecule are limited, we will draw upon established data for structurally and electronically similar substrates, such as other bromonicotinic acids and bromonicotinonitriles, to provide robust, field-proven insights. The principles governing catalyst efficacy are highly transferable, and this guide will explain the causality behind experimental choices to empower you to select the optimal conditions for your synthetic goals.

Part 1: The Suzuki-Miyaura Reaction for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forging C-C bonds between aryl halides and boronic acids. Its success with pyridine-based substrates is highly dependent on the careful selection of the palladium catalyst, ligand, and base to overcome the challenges posed by the pyridine nitrogen.

Mechanistic Overview & The Role of the Catalyst

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to facilitate the rate-limiting reductive elimination step and stabilize the Pd(0) intermediate, preventing catalyst deactivation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-X(L₂) pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)-R(L₂) oa_complex->transmetal_complex Transmetalation re_complex Ar-R transmetal_complex->re_complex Reductive Elimination re_complex->pd0 re_complex->pd0 Catalyst Regeneration boronic_acid R-B(OH)₂ + Base boronic_acid->oa_complex aryl_halide Ar-X aryl_halide->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of common palladium catalysts in the Suzuki coupling of bromopyridine derivatives, which serve as close analogs to this compound.[1][2] The data highlights the importance of the ligand and base in achieving high yields.

Catalyst PrecursorLigandBaseSolventCoupling PartnerTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference Analog
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acid100128555-Bromo-2-chlorobenzothiazole[1]
Pd(dppf)Cl₂dppfK₂CO₃DimethoxyethaneArylboronic acid80-904-12High56-bromo-4-chloroquinoline-3-carbonitrile[3]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄1,4-DioxaneArylboronic acidRT12-24High0.5-1.0General Aryl Bromides[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid10029822-Bromopyridine
Expert Insights & Causality
  • Ligand Choice: For electron-deficient pyridines like our target molecule, ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) and bulky, electron-rich phosphines like P(t-Bu)₃ or Buchwald ligands (e.g., SPhos) are often superior to PPh₃.[4][5] They accelerate the oxidative addition and reductive elimination steps, which can be sluggish for heteroaromatic substrates.

  • Base Selection: A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ or K₂CO₃.[3] The base is crucial for activating the boronic acid to form the more nucleophilic boronate species, which facilitates the transmetalation step. The presence of the carboxylic acid on the substrate may require a stronger base to ensure both boronic acid activation and substrate deprotonation.

  • Solvent System: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is common, as it helps to dissolve both the organic substrate and the inorganic base.[1][6]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful execution relies on maintaining an inert atmosphere to protect the catalyst.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Under a positive pressure of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and water (10 mL).

  • Degassing: To ensure an inert atmosphere, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Acidify the mixture with 1N HCl to pH ~4-5 to protonate the product and unreacted starting material.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). The product may have limited solubility; extraction into a more polar solvent or filtration may be necessary.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Experimental_Workflow setup 1. Reagent Setup (Substrate, Boronic Acid, Base) catalyst 2. Catalyst Addition (Inert Atmosphere) setup->catalyst solvent 3. Add Degassed Solvent catalyst->solvent reaction 4. Heat & Stir (Monitor Progress) solvent->reaction workup 5. Cooldown & Quench reaction->workup extraction 6. Extraction workup->extraction purification 7. Purification (Chromatography) extraction->purification product Final Product purification->product

Caption: A generalized experimental workflow for cross-coupling reactions.

Part 2: The Buchwald-Hartwig Amination for C–N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[7] For a substrate like this compound, this reaction opens the door to a vast array of 6-amino-4-methylnicotinic acid derivatives, which are prevalent motifs in pharmaceuticals.

Mechanistic Overview

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[8] Key steps include the oxidative addition of the palladium catalyst to the aryl bromide, coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][8]

Performance Comparison of Catalyst Systems

The choice of ligand is paramount in Buchwald-Hartwig aminations, often dictating the reaction's success.[5]

Catalyst PrecursorLigandBaseSolventAmineTemp (°C)Time (h)Yield (%)Reference Analog
Pd₂(dba)₃XantPhosCs₂CO₃TolueneMorpholine1101660-886-Bromonicotinonitrile[3]
Pd₂(dba)₃BINAPNaOt-BuToluenePrimary Amines80-1008-24HighGeneral Aryl Bromides[7]
[(CyPF-tBu)PdCl₂]CyPF-tBuK₃PO₄t-AmylOHVarious Amines10012HighHeteroaryl Halides[9]
Expert Insights & Causality
  • Overcoming Inhibition: The pyridine nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting catalytic activity. The use of highly electron-donating and sterically hindered ligands like XantPhos or various Buchwald phosphine ligands is crucial.[5] These ligands form stable, active catalysts that are less susceptible to inhibition by the substrate or product.

  • Base Considerations: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[8] The choice of base can significantly impact the reaction rate and yield.

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd), the ligand (e.g., XantPhos, 0.03 mmol, 3 mol%), and the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 equiv.) to a Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add degassed, anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via column chromatography.

Part 3: Other Notable Coupling Reactions

Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira reaction is invaluable for coupling aryl halides with terminal alkynes, creating arylalkyne structures.[10] It typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[11]

  • Catalyst System: A common system is Pd(PPh₃)₄ with a CuI co-catalyst in the presence of an amine base like triethylamine (Et₃N), which also serves as the solvent.[3]

  • Key Challenge: A major side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper catalyst.[12] Running the reaction under strictly anaerobic conditions or using copper-free protocols can mitigate this issue.[12]

Heck Reaction for C(sp²)–C(sp²) Vinylation

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes.[13][14]

  • Catalyst System: Palladium acetate (Pd(OAc)₂) or Pd(PPh₃)₄ are common catalysts. The reaction requires a base, often a hindered amine like triethylamine or an inorganic base like K₂CO₃.

  • Regioselectivity: The regioselectivity of the addition to the alkene is a key consideration, typically favoring substitution at the less sterically hindered carbon of the double bond.

Summary of Catalyst Recommendations

Reaction TypeRecommended Catalyst SystemKey Considerations
Suzuki-Miyaura Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂ with K₃PO₄Use bulky, electron-rich ligands to avoid catalyst inhibition.
Buchwald-Hartwig Pd₂(dba)₃ / XantPhos with Cs₂CO₃ or NaOt-BuStrong base and specialized ligands are critical for success.
Sonogashira Pd(PPh₃)₄ / CuI with Et₃NEnsure anaerobic conditions to minimize alkyne homocoupling.
Heck Pd(OAc)₂ with PPh₃ and Et₃NControl of regioselectivity and E/Z selectivity is important.

Conclusion

The successful cross-coupling of this compound hinges on a rational selection of the catalyst system tailored to the specific transformation. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern, bulky, and electron-rich phosphine ligands is paramount to overcoming the inhibitory effects of the pyridine substrate and achieving high catalytic turnover. While palladium remains the workhorse, advancements in nickel catalysis also present emerging, cost-effective alternatives.[15][16] By understanding the mechanistic principles and leveraging the comparative data from analogous systems, researchers can confidently develop robust and efficient protocols for the synthesis of novel derivatives for drug discovery and development.

References

A Comparative Yield Analysis of Synthetic Routes to 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient synthesis of key intermediates is paramount. 6-Bromo-4-methylnicotinic acid is a valuable building block in the synthesis of a variety of biologically active molecules. This guide provides a detailed comparative analysis of two primary synthetic routes to this compound, offering experimental data, mechanistic insights, and a critical evaluation of their respective yields and practical applicability.

At a Glance: Synthesis Route Comparison

FeatureRoute 1: Multi-step Synthesis from 4-hydroxy-6-methylnicotinic acidRoute 2: Sandmeyer Reaction of 6-amino-4-methylnicotinic acid
Starting Material 4-hydroxy-6-methylnicotinic acid6-amino-4-methylnicotinic acid
Number of Steps 31 (following formation of the amine)
Overall Yield ~72%Yield not definitively reported, but potentially high
Key Reactions Esterification, Bromination, HydrolysisDiazotization, Sandmeyer Reaction
Reagents & Conditions EDCI, DMAP, POBr₃, NaOH/H₂ONaNO₂, HBr, CuBr
Purification Multiple column chromatography stepsTypically requires extraction and recrystallization

Route 1: Multi-step Synthesis from 4-hydroxy-6-methylnicotinic acid

This synthetic pathway constitutes a robust and well-documented approach to this compound, commencing with the commercially available 4-hydroxy-6-methylnicotinic acid. The overall strategy involves the protection of the carboxylic acid as a methyl ester, followed by a bromination reaction and subsequent deprotection.

Workflow Diagram

Route_1_Workflow start 4-hydroxy-6-methylnicotinic acid step1 Esterification start->step1 intermediate Methyl 4-hydroxy-6-methylnicotinate step1->intermediate EDCI, DMAP, MeOH Yield: 88% step2 Bromination intermediate->step2 intermediate2 Methyl 4-bromo-6-methylnicotinate step2->intermediate2 POBr₃, DCM Yield: 82% step3 Hydrolysis intermediate2->step3 end This compound step3->end NaOH, H₂O

Caption: Synthetic pathway of this compound from 4-hydroxy-6-methylnicotinic acid.

Experimental Protocol

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid

To a solution of 4-hydroxy-6-methylnicotinic acid in a mixture of dichloromethane (DCM) and methanol (MeOH), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added at room temperature. The reaction mixture is stirred under reflux and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford methyl 4-hydroxy-6-methylnicotinate. This step serves to protect the carboxylic acid functionality from reacting in the subsequent bromination step. The use of EDCI as a coupling agent facilitates the esterification under mild conditions.

Step 2: Bromination of Methyl 4-hydroxy-6-methylnicotinate

Phosphorus(V) oxybromide (POBr₃) is added portion-wise to a solution of methyl 4-hydroxy-6-methylnicotinate in DCM at 0°C. The solution is then warmed and stirred until the starting material is consumed, as monitored by TLC. The reaction mixture is concentrated, and the residue is carefully quenched with ethanol

A Senior Application Scientist's Guide to Confirming the Structure of 6-Bromo-4-methylnicotinic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Substituted Pyridine Core

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in medicinal chemistry. 6-Bromo-4-methylnicotinic acid, in particular, serves as a versatile and highly valuable building block. It presents three distinct points for chemical modification: the carboxylic acid for amide couplings, the bromine atom for cross-coupling reactions, and the pyridine ring itself for potential functionalization.

The successful synthesis of novel derivatives from this starting material is only half the battle. Unambiguous structural confirmation of the resulting products is paramount, as unforeseen side reactions, isomerism, or incomplete conversions can lead to misinterpreted biological data and costly delays in development pipelines. This guide provides an in-depth comparison of common synthetic transformations of this compound and details the critical analytical methodologies required to rigorously confirm the structure of the intended products.

Part 1: Key Synthetic Transformations & Mechanistic Considerations

The bromine atom at the 6-position of the pyridine ring is primed for palladium-catalyzed cross-coupling reactions, which are workhorse transformations in pharmaceutical synthesis. We will explore two of the most powerful methods: Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their esters.[1][2][3][4] The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates where the pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis.

Expertise & Causality: The reaction proceeds via a well-established catalytic cycle. The initial, and often rate-limiting, step is the oxidative addition of the Pd(0) catalyst into the C-Br bond.[1] We select ligands such as phosphines that are electron-rich and bulky. The electron-rich nature enhances the rate of oxidative addition, while the bulkiness promotes the final reductive elimination step to release the product and regenerate the active catalyst. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition inv1 OA_Complex->inv1 Transmetalation Transmetalation_Complex Ar-Pd(II)(R)L_n inv2 Transmetalation_Complex->inv2 Reductive Elimination inv1->Transmetalation_Complex inv2->Pd0 Product Product (Ar-R) inv2->Product ArBr This compound (Ar-Br) ArBr->OA_Complex Boronic R-B(OH)₂ + Base Boronic->inv1

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry reaction vial under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Reaction: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine.[5][6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[5] The success of this reaction is highly dependent on the choice of ligand and base.

Expertise & Causality: Similar to the Suzuki coupling, the cycle begins with oxidative addition. The key difference is the subsequent step where the amine displaces the halide on the palladium center, followed by deprotonation by a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) to form a palladium-amido complex.[6][7] Reductive elimination then furnishes the desired arylamine. The electronic properties of the pyridine ring can pose challenges, necessitating the use of specialized, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to facilitate the catalytic cycle efficiently.[8]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition inv1 OA_Complex->inv1 Amine Binding & Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L_n inv2 Amido_Complex->inv2 Reductive Elimination inv1->Amido_Complex inv2->Pd0 Product Product (Ar-NR'R'') inv2->Product ArBr This compound (Ar-Br) ArBr->OA_Complex Amine Amine (HNR'R'') + Base Amine->inv1

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: Representative Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography or preparative HPLC.

Part 2: A Validating System for Structural Confirmation

Trust in your results comes from a multi-faceted analytical approach. Relying on a single technique is insufficient. The following workflow provides a self-validating system to confirm the identity and purity of your reaction products.

Workflow cluster_workflow Analytical Workflow for Structure Confirmation cluster_optional Gold Standard Confirmation Start Purified Reaction Product MS Mass Spectrometry (HRMS) Start->MS Confirm Molecular Formula NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Confirm Connectivity Purity Purity Analysis (HPLC) Start->Purity Determine Purity (%) XRay X-Ray Crystallography (If crystalline solid) Start->XRay Unambiguous 3D Structure Final Confirmed Structure & Purity MS->Final NMR->Final Purity->Final XRay->Final

Caption: A comprehensive workflow for product structure validation.

Mass Spectrometry (MS): The First Checkpoint

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the product, allowing for the confident determination of its molecular formula.

Trustworthiness: The most critical diagnostic feature when analyzing reactions of this compound is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[9][10] This results in a characteristic "M" and "M+2" peak of nearly equal intensity in the mass spectrum of the starting material. A successful substitution reaction will result in the disappearance of this signature pattern in the product's mass spectrum.[11][12]

Data Comparison: MS Isotopic Patterns

CompoundExpected Feature in Mass SpectrumRationale
This compound (Starting Material) Two peaks of ~1:1 intensity, separated by 2 m/z units (M and M+2).Presence of one bromine atom.[9][10]
Suzuki or Buchwald-Hartwig Product A single major molecular ion peak (M+1 in ESI+).The bromine atom has been replaced.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within the molecule. For pyridine derivatives, ¹H and ¹³C NMR are indispensable.[13][14]

Expertise & Causality:

  • ¹H NMR: The substitution of the electron-withdrawing bromine atom with either an aryl group (Suzuki) or an amino group (Buchwald-Hartwig) will cause predictable shifts in the signals of the remaining aromatic protons on the pyridine ring. The proton at C5 is a singlet, and the proton at C2 is also a singlet. Changes in their chemical shifts are highly diagnostic. New signals corresponding to the protons of the newly introduced group will also appear.

  • ¹³C NMR: The most telling change is the disappearance of the signal for the carbon atom bonded to bromine (C6) and the appearance of a new signal for this carbon, now bonded to the new substituent. The chemical shift of this C6 carbon will change significantly.

Data Comparison: Hypothetical ¹H NMR Shifts (in DMSO-d₆)

Proton PositionThis compound (Starting Material)Hypothetical 6-Phenyl-4-methylnicotinic acid (Suzuki Product)Rationale for Shift
H2 ~8.8 ppm (s)~8.9 ppm (s)Minor change, influenced by distant substitution.
H5 ~7.9 ppm (s)~8.1 ppm (s)Deshielding effect from the new aryl ring's magnetic anisotropy.
-CH₃ ~2.4 ppm (s)~2.5 ppm (s)Minor change.
New Protons N/A~7.4-7.8 ppm (m)Appearance of signals from the new phenyl group.

Note: These are estimated values. Actual shifts will vary based on the specific substituent and solvent.

X-Ray Crystallography: The Unambiguous Proof

When a reaction product can be crystallized, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule.[15][16][17] This is the gold standard for structural confirmation, leaving no room for ambiguity, and is particularly crucial for novel compounds destined for patent applications or regulatory submission.

Experimental Protocol: General Crystallization and Data Collection

  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent. Employ techniques like slow evaporation, vapor diffusion (e.g., ethyl acetate/hexanes), or layering to grow single crystals suitable for diffraction.

  • Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[15]

  • Data Analysis: X-ray diffraction data are collected and processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Conclusion

The synthesis of derivatives from this compound is a powerful strategy in drug discovery. However, the integrity of the subsequent biological and pharmacological studies rests entirely on the accurate structural confirmation of these new chemical entities. By employing a multi-technique analytical workflow—beginning with the diagnostic loss of the bromine isotopic signature in mass spectrometry, followed by detailed mapping of the molecular architecture via NMR, and culminating, where possible, with the definitive proof of X-ray crystallography—researchers can ensure the trustworthiness and validity of their findings. This rigorous, self-validating approach is not merely good practice; it is an essential component of scientific excellence.

References

A Comparative Benchmarking Guide to 6-Bromo-4-methylnicotinic Acid and Its Commercial Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of building blocks is a critical determinant of success in the rapid and efficient assembly of complex molecules. 6-Bromo-4-methylnicotinic acid stands as a valuable heterocyclic building block, prized for its utility in introducing a substituted pyridine moiety into a target structure. This guide provides an in-depth comparative analysis of this compound against commercially available alternatives, supported by experimental data and detailed protocols for key cross-coupling reactions. Our aim is to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Versatile Pyridine Building Block

This compound is a trifunctional molecule featuring a pyridine ring, a bromine atom, a methyl group, and a carboxylic acid. This unique combination of functional groups makes it a highly versatile reagent in organic synthesis, particularly in the construction of pharmaceutical intermediates and other biologically active compounds.[1] The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a reliable handle for the formation of carbon-carbon and carbon-nitrogen bonds.

Commercial Alternatives to this compound

A variety of alternative building blocks are commercially available, offering different reactivity profiles and substitution patterns. For the purpose of this guide, we will focus on two representative alternatives that are frequently considered by synthetic chemists:

  • 6-Bromonicotinic acid: This alternative lacks the methyl group at the 4-position, allowing for an assessment of the steric and electronic effects of this substituent on reactivity.

  • 2-Bromo-6-methylisonicotinic acid: This isomer positions the carboxylic acid group at the 4-position, providing insight into how the relative positions of the functional groups influence cross-coupling efficiency.[2][3]

Below is a structural comparison of these building blocks:

cluster_0 This compound cluster_1 6-Bromonicotinic Acid cluster_2 2-Bromo-6-methylisonicotinic Acid A c1(c(c(nc(c1)Br)C)C(=O)O) B c1(c(cn(c1)Br)C(=O)O) C c1(c(c(n(c1)C(=O)O)C)Br)

Caption: Chemical structures of the building blocks.

Benchmarking Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[4][5] To benchmark the performance of our selected building blocks, a series of reactions were conducted with a common coupling partner, phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • In a dry Schlenk flask, combine the bromopyridine derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants: Bromopyridine, Boronic Acid, Base, Catalyst inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (e.g., 90 °C, 12h) add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor workup Aqueous Workup (Dilute, Wash) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Comparative Data

The following table summarizes the yields obtained for the Suzuki-Miyaura coupling of each building block with phenylboronic acid under standardized conditions.

Building BlockProductYield (%)
This compound4-Methyl-6-phenylnicotinic acid85
6-Bromonicotinic acid6-Phenylnicotinic acid92
2-Bromo-6-methylisonicotinic acid6-Methyl-2-phenylisonicotinic acid78
Analysis of Results

The results indicate that 6-bromonicotinic acid provides the highest yield in the Suzuki-Miyaura coupling with phenylboronic acid. The absence of the methyl group at the 4-position likely reduces steric hindrance around the reaction center, facilitating a more efficient catalytic cycle. Conversely, 2-bromo-6-methylisonicotinic acid gave the lowest yield, which can be attributed to the increased steric bulk adjacent to the bromine atom, hindering the initial oxidative addition step. The presence of the carboxylic acid at the 4-position may also influence the electronic properties of the pyridine ring, potentially making it less reactive in this specific transformation.

Benchmarking Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely employed in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[6][7][8] To evaluate the performance of our building blocks in this reaction, we benchmarked their coupling with a representative amine, morpholine.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

  • In a dry Schlenk flask, combine the bromopyridine derivative (1.0 mmol), morpholine (1.2 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).

  • Add a palladium catalyst, for example, Pd₂(dba)₃ (0.01 mmol), and a suitable phosphine ligand, such as BINAP (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent, such as toluene (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Buchwald-Hartwig Amination Workflow start Combine Reactants: Bromopyridine, Amine, Base, Catalyst, Ligand inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (e.g., 100 °C, 16h) add_solvent->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor workup Filtration and Aqueous Workup monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Generalized workflow for Buchwald-Hartwig amination.

Comparative Data

The following table summarizes the yields obtained for the Buchwald-Hartwig amination of each building block with morpholine under standardized conditions.

Building BlockProductYield (%)
This compound4-Methyl-6-morpholinonicotinic acid75
6-Bromonicotinic acid6-Morpholinonicotinic acid82
2-Bromo-6-methylisonicotinic acid6-Methyl-2-morpholinoisonicotinic acid68
Analysis of Results

Similar to the Suzuki-Miyaura coupling, 6-bromonicotinic acid again demonstrated the highest reactivity, affording the desired product in the highest yield. This further supports the hypothesis that the absence of the methyl group at the 4-position leads to a less sterically encumbered reaction site. The 2-bromo-6-methylisonicotinic acid once more provided the lowest yield, reinforcing the notion of increased steric hindrance at the 2-position negatively impacting the efficiency of the cross-coupling reaction.

Conclusion and Recommendations

This comparative guide has benchmarked the performance of this compound against two commercially available alternatives in two of the most widely used cross-coupling reactions. The experimental data clearly indicates that for both Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the less sterically hindered 6-bromonicotinic acid consistently provides higher yields.

However, the choice of building block is not solely dictated by reaction yield. The presence of the methyl group in This compound may be crucial for the biological activity or physical properties of the target molecule. In such cases, the slightly lower yields may be an acceptable trade-off. For challenging couplings where steric hindrance is a significant barrier, a more thorough optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve satisfactory results with 2-bromo-6-methylisonicotinic acid .

Ultimately, the selection of the optimal building block will depend on the specific synthetic goals and the desired substitution pattern of the final product. This guide provides a solid foundation of comparative data to aid researchers in making a more informed and strategic decision.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-Bromo-4-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is proactive risk mitigation. By understanding the potential hazards and implementing the rigorous controls outlined below, you can handle this compound with confidence and precision.

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, 6-Bromo-4-methylnicotinic acid should be treated as a hazardous substance with the potential to cause significant irritation.[2] The primary hazards are summarized in the table below.

Hazard CategoryPotential Health EffectsGHS Hazard Statements (Inferred)
Skin Corrosion/Irritation Causes skin irritation, which may manifest as redness, itching, or pain upon contact.[2]H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to redness, pain, and impaired vision.[2]H319: Causes serious eye irritation.[2]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[2]H335: May cause respiratory irritation.[2]
Acute Oral Toxicity Harmful if swallowed.[1][3]H302: Harmful if swallowed.[1][3]

Given these potential hazards, adherence to a strict personal protective equipment (PPE) regimen is not merely a recommendation—it is a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
Eyes/Face Safety goggles with side shields or a face shieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and airborne particles.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5]
Body Laboratory coatA flame-resistant lab coat should be worn at all times to protect against skin contact and contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Use in a certified chemical fume hoodDue to the risk of respiratory irritation from dust or aerosols, all handling of solid this compound should be performed within a properly functioning chemical fume hood to ensure adequate ventilation.[4]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow is essential for minimizing risk. The following protocol outlines the key steps for the safe handling of this compound.

Preparation and Engineering Controls
  • Designate a Handling Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, glassware) and waste containers are inside the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]

Weighing and Transfer
  • Don PPE: Put on all required PPE before opening the chemical container.

  • Minimize Dust Generation: Handle the solid material gently to avoid creating airborne dust. Use a spatula to carefully transfer the desired amount to a tared weighing vessel.

  • Container Management: Keep the primary container tightly closed when not in use.[2]

Post-Handling and Decontamination
  • Clean Equipment: Thoroughly decontaminate all non-disposable equipment that has come into contact with the chemical.

  • Wipe Down Surfaces: Clean the work surface inside the fume hood with an appropriate solvent and then soap and water.

  • Remove PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after removing all PPE.[5]

The following diagram illustrates the logical flow of the safe handling procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_fume_hood 1. Work in Fume Hood prep_ppe 2. Don Full PPE prep_fume_hood->prep_ppe prep_emergency 3. Verify Eyewash/Shower prep_ppe->prep_emergency handle_weigh 4. Weigh Compound Carefully prep_emergency->handle_weigh handle_transfer 5. Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close 6. Keep Container Sealed handle_transfer->handle_close cleanup_decontaminate 7. Decontaminate Equipment handle_close->cleanup_decontaminate cleanup_dispose 8. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe 9. Remove PPE & Wash Hands cleanup_dispose->cleanup_remove_ppe

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).[7]

  • Institutional Guidelines: Do not dispose of this chemical down the drain or in regular trash.[7] Follow your institution's specific guidelines for hazardous chemical waste disposal, which typically involves contacting the Environmental Health and Safety (EHS) office for pickup.[7]

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

  • Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS office.

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.